3-(3-Pyridyl)aniline dihydrochloride
Description
The exact mass of the compound this compound is 242.0377538 g/mol and the complexity rating of the compound is 158. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-pyridin-3-ylaniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2.2ClH/c12-11-5-1-3-9(7-11)10-4-2-6-13-8-10;;/h1-8H,12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQSQUBTKOMVOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CN=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40611073 | |
| Record name | 3-(Pyridin-3-yl)aniline--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40611073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049789-92-5 | |
| Record name | 3-(Pyridin-3-yl)aniline--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40611073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-(3-Pyridyl)aniline Dihydrochloride: Properties, Synthesis, and Applications in Drug Discovery
Introduction: In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The 3-(3-Pyridyl)aniline core represents a quintessential example, merging the bioisosteric properties of a pyridine ring with the versatile reactivity of an aniline moiety.[1][2] This structure is a valuable building block for creating libraries of compounds targeting a wide array of biological targets. This guide provides an in-depth technical overview of 3-(3-Pyridyl)aniline dihydrochloride, a salt form engineered for enhanced stability and handling. We will explore its chemical and physical properties, present a validated synthetic protocol, discuss its reactivity, and contextualize its application for researchers, scientists, and drug development professionals.
Section 1: Core Chemical Identity
The dihydrochloride salt of 3-(3-Pyridyl)aniline ensures that both basic nitrogen centers—the pyridine ring nitrogen and the aniline's amino group—are protonated. This enhances aqueous solubility and improves the material's stability and handling characteristics compared to the free base.
| Identifier | Value | Source(s) |
| IUPAC Name | 3-(Pyridin-3-yl)aniline dihydrochloride | [3] |
| Synonyms | 3-(3-PYRIDYL)ANILINE 2HCL, 3-pyridin-3-ylaniline;dihydrochloride | [3][4][5] |
| CAS Number | 1235380-44-5; 1049789-92-5 | [3][5][6] |
| Parent Compound CAS | 57976-57-5 (for free base, 3-(Pyridin-3-yl)aniline) | [7] |
| Molecular Formula | C₁₁H₁₂Cl₂N₂ | [4] |
| Molecular Weight | 243.14 g/mol | [6] |
| InChI Key | XTQSQUBTKOMVOP-UHFFFAOYSA-N | [4][5][6] |
Section 2: Physicochemical & Computational Properties
Understanding the physicochemical profile of this intermediate is critical for its effective use in synthesis and formulation.
| Property | Value / Description | Source(s) |
| Physical Form | White to light yellow crystalline powder. | [6] |
| Solubility | As a dihydrochloride salt, it is expected to have good solubility in water and polar protic solvents like methanol and ethanol. It is sparingly soluble in less polar organic solvents. | General Chemical Principle |
| Storage & Stability | Store at room temperature in a dry, well-ventilated place.[6] The compound is light-sensitive and hygroscopic; storage under an inert atmosphere (e.g., Argon or Nitrogen) is recommended for long-term stability. | [8][9] |
| Topological Polar Surface Area (TPSA) | 38.9 Ų (Calculated for free base) | [10] |
| logP (Octanol/Water Partition Coeff.) | 1.8 (Calculated for free base) | [7] |
Section 3: Synthesis and Purification
The formation of the biaryl C-C bond between the phenyl and pyridine rings is most efficiently achieved via a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling.[11] This method is widely adopted in the pharmaceutical industry for its high functional group tolerance and reliable scalability.
Causality Behind Experimental Choices
-
Reaction Choice: The Suzuki coupling is selected for its robustness in forming C(sp²)-C(sp²) bonds. It operates under relatively mild conditions and tolerates the free amino group on the aniline and the nitrogen on the pyridine ring.
-
Catalyst System: A pre-catalyst like PdCl₂(dppf) or a combination of a Pd(II) source (e.g., Pd(OAc)₂) with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is often necessary. The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalyst; electron-rich ligands help to stabilize the active Pd(0) species and promote the catalytic cycle.[12]
-
Base and Solvent: An inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is required for the crucial transmetalation step. A mixed solvent system, typically an organic solvent (like 1,4-dioxane or DME) with water, is used to dissolve both the organic starting materials and the inorganic base.[12][13]
Experimental Workflow: Synthesis & Purification
Caption: Workflow for the synthesis of this compound.
Detailed Step-by-Step Protocol
-
Reaction Setup: To a flame-dried round-bottom flask, add 3-bromoaniline (1.0 eq.), pyridine-3-boronic acid (1.2 eq.), potassium carbonate (2.5 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Inert Conditions: Seal the flask with a septum and purge with argon for 10-15 minutes. Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.
-
Heating: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the 3-bromoaniline is consumed (typically 6-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Purification of Free Base: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 3-(3-pyridyl)aniline as the free base.
-
Salt Formation: Dissolve the purified free base in a minimal amount of isopropanol or diethyl ether. While stirring, add a 2M solution of HCl in diethyl ether (2.2 eq.) dropwise.
-
Isolation: A precipitate will form. Continue stirring for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake with cold diethyl ether and dry under high vacuum to yield this compound.
Section 4: Reactivity and Synthetic Utility
The title compound is a bifunctional building block, offering two primary sites for chemical modification. This versatility makes it a valuable starting point for generating diverse chemical libraries.
-
Aniline Amino Group (-NH₂): This is the most common site of reaction. It behaves as a typical nucleophilic aromatic amine and readily undergoes:
-
Acylation/Amide Bond Formation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents like EDC/HOBt) to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
-
Alkylation: N-alkylation using alkyl halides, though selectivity can be challenging.
-
Buchwald-Hartwig Amination: Can be used as the amine component in further cross-coupling reactions.
-
-
Pyridine Nitrogen: The pyridine nitrogen is basic and nucleophilic.
-
N-Oxidation: Can be oxidized to the corresponding N-oxide using agents like m-CPBA, which alters the electronics and steric profile of the ring.
-
Quaternization: Alkylation with reactive alkyl halides (e.g., methyl iodide) to form a pyridinium salt.
-
Caption: Key reaction pathways for derivatizing the 3-(3-Pyridyl)aniline scaffold.
Section 5: Spectroscopic Characterization (Predicted)
While experimental spectra should always be acquired for confirmation, the expected ¹H and ¹³C NMR features can be predicted based on the structure and data from similar compounds.[14] For the dihydrochloride salt in a solvent like D₂O or DMSO-d₆, both the aniline and pyridine nitrogens will be protonated.
-
¹H NMR:
-
Aromatic Protons (8H): Expect a series of complex multiplets in the aromatic region, likely between δ 7.0 and 9.0 ppm.
-
Pyridine Ring Protons: Due to protonation of the nitrogen, these protons will be significantly deshielded (shifted downfield) compared to the free base. The proton at the C2 position of the pyridine ring will be the most downfield, likely appearing as a singlet or narrow doublet above δ 8.5 ppm.
-
Aniline Ring Protons: These will also be downfield but generally less shifted than the pyridine protons.
-
Amine Protons (-NH₃⁺): A broad singlet, the chemical shift of which is highly dependent on concentration and residual water content.
-
-
¹³C NMR:
-
Aromatic Carbons (11C): All 11 carbons are expected in the aromatic region (δ 115-150 ppm).
-
C-N Carbons: The carbons directly attached to the protonated nitrogens (on both the aniline and pyridine rings) will be shifted downfield.
-
Quaternary Carbons: The two carbons at the junction of the rings will appear as signals with lower intensity.
-
Section 6: Safety, Handling, and Storage
This compound, as a derivative of aniline hydrochloride, requires careful handling.[8][9]
-
Hazard Classification: Toxic if swallowed, in contact with skin, or if inhaled.[8][9] Causes serious eye irritation/damage and may cause an allergic skin reaction.[9][15]
-
Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles.
-
Handling: Avoid creating dust. Use only non-sparking tools. Wash hands thoroughly after handling.
-
First Aid:
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area, protected from light.[6][8]
Section 7: Applications in Drug Development
The pyridine-aniline scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors and other targeted therapeutics.[16][17]
-
Structural Motif: The aniline portion often serves as a hydrogen bond donor, interacting with the hinge region of protein kinases. The pyridine ring can act as a hydrogen bond acceptor and provides a vector for exiting the binding pocket to improve solubility and pharmacokinetic properties.[17]
-
Intermediate for API Synthesis: this compound is primarily used as a key intermediate.[18] Its bifunctional nature allows for the sequential or parallel synthesis of a wide range of derivatives for structure-activity relationship (SAR) studies. By modifying the aniline nitrogen (e.g., with different acyl groups) and exploring substitutions on the rings, chemists can fine-tune a compound's potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.
This strategic building block enables the rapid exploration of chemical space around a proven pharmacophore, accelerating the journey from hit identification to lead optimization in the drug discovery pipeline.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-(Pyridin-3-yl)aniline dihydrochloride | C11H12Cl2N2 | CID 21146183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-(Pyridin-3-yl)aniline dihydrochloride | CymitQuimica [cymitquimica.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 3-(pyridin-3-yl)aniline dihydrochloride | 1235380-44-5 [sigmaaldrich.com]
- 7. 3-(Pyridin-3-yl)aniline | C11H10N2 | CID 459521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. pentachemicals.eu [pentachemicals.eu]
- 10. 3-(Pyridin-3-yl)aniline hydrochloride | C11H11ClN2 | CID 459520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. fishersci.com [fishersci.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Technical Guide to the Molecular Weight and Characterization of 3-(3-Pyridyl)aniline Dihydrochloride
Executive Summary: This guide provides a comprehensive analysis of 3-(3-Pyridyl)aniline dihydrochloride, focusing on its molecular weight. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's fundamental properties. Beyond simply stating the molecular weight, this document delves into the distinction between the free base and its salt form, outlines definitive methods for experimental verification, and discusses the practical implications of this data in a scientific setting. The protocols and explanations herein are designed to uphold the highest standards of scientific integrity, providing not just methods but the causal reasoning behind them.
Compound Identification and Physicochemical Properties
This compound is a chemical compound consisting of the parent molecule, 3-(3-Pyridyl)aniline, which possesses two basic nitrogen centers—one on the aniline ring and one on the pyridine ring. These sites are protonated by two equivalents of hydrochloric acid to form a stable dihydrochloride salt. This salt form often improves solubility and stability compared to the parent free base.
A precise understanding of its properties is the foundation of any rigorous scientific work. The key physicochemical data for this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₂Cl₂N₂ | [1][2][3] |
| Average Molecular Weight | 243.13 g/mol | [1][3] |
| Synonyms | 3-(3-pyridinyl)aniline dihydrochloride; 3-(3-PYRIDYL)ANILINE 2HCL | [1][4] |
| Appearance | Powder | [4] |
| Primary Hazards | Irritant (GHS07) | [3][4] |
| CAS Number | 1235380-44-5 / 1049789-92-5 | [1][4][5][6][7] |
A notable discrepancy exists in the listed CAS numbers across various suppliers. Researchers must verify the CAS number associated with their specific lot of material.
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C2 [label="C", pos="-1.2,-0.75!"];
C3 [label="C", pos="0,-1.5!"];
C4 [label="C", pos="1.2,-0.75!"];
C5 [label="C", pos="1.2,0.75!"];
H_N1 [label="H₂", pos="-0.5,2.0!"];
C6 [label="C", pos="2.4,0!"];
C7 [label="C", pos="3.6,0.75!"];
C8 [label="N", pos="4.8,0!"];
C9 [label="C", pos="3.6,-0.75!"];
C10 [label="C", pos="4.8,-1.5!"];
C11 [label="C", pos="6.0,-0.75!"];
// Define nodes for the salt
plus [label="+ 2 HCl", pos="7.5,0!"];
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C3 -- C4;
C4 -- C5;
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// Define edge connecting the rings
C4 -- C6;
// Define edges for pyridine ring
C6 -- C7;
C7 -- C8;
C8 -- C11;
C11 -- C10;
C10 -- C9;
C9 -- C6;
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Caption: Formation of the dihydrochloride salt from its constituent parts.
Experimental Verification of Molecular Weight and Identity
Relying solely on the supplier's label is insufficient for rigorous scientific and developmental work. The identity and, by extension, the molecular weight of a compound must be independently verified. Mass spectrometry is the gold standard for this purpose, complemented by other analytical techniques.
Mass Spectrometry (MS) Workflow
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For a compound like this compound, the analysis will focus on detecting the protonated parent molecule (the "free base" cation), as the salt typically dissociates in solution prior to ionization.
Protocol: Verification by LC-MS with Electrospray Ionization (ESI)
-
Sample Preparation:
-
Accurately weigh ~1 mg of this compound.
-
Dissolve in 10 mL of a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to create a 100 µg/mL stock solution. The acid helps ensure the analyte remains protonated.
-
Further dilute the stock solution to a final concentration of ~1 µg/mL for direct infusion or LC-MS analysis.
-
Instrumentation (Example):
-
Technique: Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Ionization Mode: Electrospray Ionization (ESI), Positive. Positive mode is chosen to detect the protonated form of the basic compound.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF). A high-resolution instrument like a TOF or Orbitrap is preferred for accurate mass measurement.
-
Data Acquisition:
-
Acquire data in full scan mode over a relevant m/z range (e.g., m/z 100-500).
-
Expected Outcome & Interpretation:
-
The primary ion observed will be the singly protonated free base, [M+H]⁺.
-
The theoretical monoisotopic mass of the free base (C₁₁H₁₀N₂) is ~170.08 Da.[8]
-
Therefore, the expected signal will be at m/z 171.09 ([C₁₁H₁₁N₂]⁺).
-
Observing this peak with high mass accuracy (e.g., within 5 ppm on a high-resolution mass spectrometer) provides definitive confirmation of the parent molecule's identity and, therefore, its calculated molecular weight. The chloride ions are not typically observed as they are stripped away during the ESI process.
References
- 1. chemscene.com [chemscene.com]
- 2. 3-(Pyridin-3-yl)aniline dihydrochloride | CymitQuimica [cymitquimica.com]
- 3. 3-(Pyridin-3-yl)aniline dihydrochloride | C11H12Cl2N2 | CID 21146183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. This compound | 1049789-92-5 [chemicalbook.com]
- 7. 3-(Pyridin-3-yl)aniline dihydrochloride - CAS:1049789-92-5 - Sunway Pharm Ltd [3wpharm.com]
- 8. PubChemLite - 3-(pyridin-3-yl)aniline (C11H10N2) [pubchemlite.lcsb.uni.lu]
An In-Depth Technical Guide to 3-(3-Pyridyl)aniline Dihydrochloride: A Key Scaffold in Modern Drug Discovery
This technical guide provides a comprehensive overview of 3-(3-Pyridyl)aniline dihydrochloride, a heterocyclic aromatic amine of significant interest to researchers, scientists, and professionals in drug development. This document delves into the compound's chemical structure, physicochemical properties, a robust synthetic pathway, and its strategic importance as a privileged scaffold in medicinal chemistry.
Core Compound Identification and Structure
3-(3-Pyridyl)aniline is a biaryl amine that integrates a substituted aniline ring with a pyridine ring. This structural arrangement is a highly sought-after motif in medicinal chemistry, frequently appearing in molecules designed to interact with biological targets such as protein kinases.[1][2] The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for experimental and developmental purposes.
The fundamental structure involves a pyridine ring linked at its 3-position to the 3-position of an aniline ring. In the dihydrochloride salt, both the pyridine nitrogen and the aniline nitrogen are protonated, each associated with a chloride counter-ion.
Chemical Structure
Caption: 2D Structure of this compound.
Molecular Formula and Weight
The chemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₂Cl₂N₂ | [3][4][5] |
| Molecular Weight | 243.13 g/mol | [3][5] |
| CAS Number | 1235380-44-5, 1049789-92-5 | [3][5][6] |
| Parent Compound CAS | 57976-57-5 (for 3-(3-Pyridyl)aniline) | |
| Appearance | Typically a powder or solid | [7] |
| SMILES | C1=CC(=CC(=C1)N)C2=CN=CC=C2.Cl.Cl | [5] |
| InChI Key | XTQSQUBTKOMVOP-UHFFFAOYSA-N | [4][8] |
Synthesis and Manufacturing
The synthesis of 3-(3-Pyridyl)aniline is most commonly and efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4] This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis due to its high tolerance for various functional groups and its typically high yields. The dihydrochloride salt is subsequently formed by treating the free base with hydrochloric acid.
Synthetic Workflow: Suzuki-Miyaura Coupling
The general strategy involves the coupling of an aniline precursor, typically a haloaniline, with a pyridine-boronic acid or a boronate ester. For the synthesis of 3-(3-Pyridyl)aniline, the key starting materials are 3-bromoaniline (or 3-iodoaniline for higher reactivity) and pyridine-3-boronic acid.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol (Representative)
The following protocol is a generalized procedure and should be optimized for specific laboratory conditions and scale.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 3-bromoaniline (1.0 eq.), pyridine-3-boronic acid (1.2 eq.), and a suitable base such as potassium carbonate (2.0 eq.).
-
Catalyst and Solvent Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.). Then, add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.[4]
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then with brine to remove inorganic salts.
-
Purification of the Free Base: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure 3-(3-Pyridyl)aniline.
-
Salt Formation: Dissolve the purified 3-(3-Pyridyl)aniline free base in a suitable solvent like isopropanol or diethyl ether. Add a stoichiometric amount (2.0 eq.) of concentrated hydrochloric acid or a solution of HCl in a compatible solvent dropwise with stirring. The dihydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the precipitate by filtration, wash with a cold, non-polar solvent (e.g., cold diethyl ether) to remove any residual impurities, and dry under vacuum to obtain this compound.
Analytical Characterization
A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized this compound. The following techniques are standard for this purpose.
| Analytical Technique | Expected Observations |
| ¹H NMR Spectroscopy | The spectrum would show characteristic signals for the aromatic protons on both the aniline and pyridine rings. Due to protonation, the chemical shifts of protons adjacent to the nitrogen atoms would be shifted downfield. The -NH₃⁺ protons would likely appear as a broad singlet. |
| ¹³C NMR Spectroscopy | The spectrum would display 11 distinct signals corresponding to the carbon atoms of the biaryl system. The carbons attached to the protonated nitrogen atoms would be significantly deshielded. |
| Infrared (IR) Spectroscopy | The IR spectrum would exhibit characteristic broad absorption bands in the 2400-3200 cm⁻¹ region, indicative of the N-H stretching vibrations of the ammonium (-NH₃⁺) and pyridinium ions. Aromatic C-H and C=C stretching vibrations would also be present.[9] |
| Mass Spectrometry (MS) | Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum in positive ion mode would show a prominent peak for the parent ion [M+H]⁺ (where M is the free base), corresponding to a mass-to-charge ratio (m/z) of approximately 171.09.[10] |
| Elemental Analysis | The percentage composition of Carbon, Hydrogen, Nitrogen, and Chlorine should be within ±0.4% of the theoretical values calculated for the molecular formula C₁₁H₁₂Cl₂N₂. |
Applications in Drug Discovery and Development
The 3-(3-Pyridyl)aniline scaffold is considered a "privileged structure" in medicinal chemistry. Its prevalence in clinically successful drugs and advanced drug candidates stems from its ability to engage in key interactions with biological targets.[2][11][12]
-
Kinase Inhibition: The pyridine nitrogen can act as a hydrogen bond acceptor, often forming a critical interaction with the "hinge region" of the ATP-binding pocket of protein kinases.[1] The aniline nitrogen provides a convenient point for chemical modification, allowing for the introduction of various side chains to enhance potency and selectivity.
-
Modulation of Physicochemical Properties: The pyridine moiety can improve the aqueous solubility and overall physicochemical profile of a drug candidate, which is crucial for bioavailability.[12][13]
-
Structural Rigidity: The biaryl structure provides a rigid core that can be appropriately decorated to optimize pharmacokinetic and pharmacodynamic properties.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions must be observed when handling this compound.
-
Safety: The compound is classified as an irritant.[5] It may be harmful if swallowed or inhaled and can cause skin and serious eye irritation.[7][8] It is essential to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
-
Handling: Avoid creating dust. Ensure adequate ventilation.[7]
-
Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage is often between 2-8°C to ensure long-term stability.[3][14]
Conclusion
This compound is a valuable chemical entity for the drug discovery and development community. Its synthesis, primarily through the robust Suzuki-Miyaura coupling, is well-established for analogous compounds. The structural features of the pyridyl-aniline scaffold make it a highly effective component in the design of targeted therapeutics, particularly kinase inhibitors. This guide provides a foundational understanding of its structure, synthesis, and significance, empowering researchers to leverage this versatile building block in their pursuit of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound | 1049789-92-5 [chemicalbook.com]
- 7. 3-(pyridin-3-yl)aniline dihydrochloride | 1235380-44-5 [sigmaaldrich.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. PubChemLite - 3-(pyridin-3-yl)aniline (C11H10N2) [pubchemlite.lcsb.uni.lu]
- 11. researchgate.net [researchgate.net]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemscene.com [chemscene.com]
In-Depth Technical Guide: 3-(3-Pyridyl)aniline Dihydrochloride
This document serves as an in-depth technical guide on 3-(3-Pyridyl)aniline dihydrochloride for researchers, scientists, and drug development professionals. It aims to provide a comprehensive understanding beyond a standard Safety Data Sheet (SDS) by integrating technical data with practical, field-proven insights to ensure safe handling and experimental integrity.
Core Chemical Identity and Properties
This compound is a heterocyclic compound featuring both a pyridine and an aniline ring. This unique structural combination makes it a valuable building block in medicinal chemistry. The dihydrochloride salt form is typically supplied to enhance aqueous solubility and stability.
| Property | Data | References |
| Molecular Formula | C₁₁H₁₂Cl₂N₂ | [1][2] |
| Molecular Weight | 243.13 g/mol | [1][2][3][4] |
| CAS Number | 1235380-44-5 | [1][2] |
| Appearance | Powder | |
| Storage Temperature | Room Temperature / Sealed in dry, 2-8°C | [1] |
Understanding these fundamental properties is the first step in designing safe and effective experimental protocols. The compound's salt form indicates that it will behave as an acid in solution, a critical consideration for reaction chemistry and biological assays.
Hazard Analysis and GHS Classification
A rigorous assessment of the hazards associated with this compound is essential for risk mitigation. The Globally Harmonized System (GHS) provides the framework for this analysis.
GHS Pictogram:
-
GHS07 [1]
Signal Word: Warning[1]
Hazard Statements:
Causality Behind Hazards: The aniline substructure is a well-known toxicophore, and many aniline derivatives are known to be irritants and harmful upon ingestion. The dihydrochloride salt can contribute to the irritant effects, particularly on mucous membranes and the respiratory tract.
Caption: Hazard identification workflow for this compound and corresponding PPE requirements.
Safe Handling and Engineering Controls
The principle of ALARA (As Low As Reasonably Achievable) should guide all handling procedures to minimize exposure.
Engineering Controls:
-
Chemical Fume Hood: All manipulations of the solid compound and its solutions must be performed in a properly functioning chemical fume hood.[7] This is a critical control to prevent inhalation of dust or aerosols, directly addressing the H335 (May cause respiratory irritation) hazard.
-
Emergency Equipment: Laboratories must be equipped with an easily accessible and regularly tested safety shower and eyewash station.
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles that meet NIOSH (US) or EN 166 (EU) standards.[7][8] A face shield should be used when handling larger quantities or when there is a significant risk of splashing.[7]
-
Skin Protection: Wear nitrile gloves and a lab coat.[7][8] Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[8] Contaminated clothing should be removed immediately.
-
Respiratory Protection: If working outside of a fume hood or if exposure limits are exceeded, a NIOSH/MSHA-approved respirator is necessary.[7]
Storage Protocols:
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][7][9] Some suppliers recommend refrigeration (2-8°C) for long-term stability.[1]
-
Incompatibilities: Keep away from strong oxidizing agents and bases.[7]
First-Aid and Emergency Procedures
Immediate and appropriate first-aid is crucial in mitigating the effects of accidental exposure.
First-Aid Protocol Workflow:
Caption: Immediate first-aid actions for different routes of exposure.
Self-Validating Logic in First Aid:
-
Eye Contact: The H319 hazard ("Causes serious eye irritation") necessitates immediate and prolonged flushing to physically remove the chemical and minimize damage.[10][11][12]
-
Ingestion: For corrosive or irritating substances, inducing vomiting is contraindicated as it can cause secondary damage to the esophagus.
-
General Principle: In all cases of significant exposure, providing the Safety Data Sheet to emergency medical personnel is critical for informing proper treatment.[10]
Accidental Release and Disposal
Spill Response:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and non-essential personnel have evacuated.
-
Personal Protection: Wear appropriate PPE, including respiratory protection if necessary.
-
Containment and Cleanup: Use an inert absorbent material to sweep up the solid, avoiding dust formation.[7] Place the material in a suitable container for disposal.
-
Decontamination: Clean the spill area thoroughly.
Waste Disposal:
-
Dispose of the chemical and any contaminated materials as hazardous waste.[7][10] This must be done in accordance with local, state, and federal regulations through an approved waste disposal plant.[7][10] Do not dispose of down the drain or in general waste.
References
- 1. chemscene.com [chemscene.com]
- 2. 3-(Pyridin-3-yl)aniline dihydrochloride | CymitQuimica [cymitquimica.com]
- 3. 3-(Pyridin-3-yl)aniline dihydrochloride - CAS:1049789-92-5 - Sunway Pharm Ltd [3wpharm.com]
- 4. 3-(Pyridin-3-yl)aniline dihydrochloride | C11H12Cl2N2 | CID 21146183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-(Pyridin-3-yl)aniline | C11H10N2 | CID 459521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1235380-44-5|3-(Pyridin-3-yl)aniline dihydrochloride|BLD Pharm [bldpharm.com]
- 7. fishersci.com [fishersci.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. aksci.com [aksci.com]
- 11. fishersci.com [fishersci.com]
- 12. aksci.com [aksci.com]
An In-Depth Technical Guide to the Physical and Chemical Properties of 3-(3-Pyridyl)aniline Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-Pyridyl)aniline dihydrochloride is a heterocyclic aromatic amine of significant interest in medicinal chemistry and drug development. Its structural motif, featuring a pyridine ring linked to an aniline core, serves as a versatile scaffold for the synthesis of a diverse range of biologically active molecules. As a dihydrochloride salt, its physicochemical properties, such as solubility and stability, are critical parameters that influence its handling, formulation, and ultimately, its efficacy and safety in potential therapeutic applications.
This technical guide provides a comprehensive overview of the physical appearance and chemical stability of this compound. It is intended to be a valuable resource for researchers and scientists working with this compound, offering insights into its fundamental characteristics and providing robust protocols for its assessment.
Physicochemical Properties
The dihydrochloride salt of 3-(3-Pyridyl)aniline typically presents as a solid powder. The hydrochloride form enhances the aqueous solubility of the parent compound, a crucial factor for many pharmaceutical applications.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂Cl₂N₂ | [1] |
| Molecular Weight | 243.13 g/mol | [1] |
| Physical Form | Powder | |
| Purity (typical) | ≥95% | [1] |
Table 1: Key Physicochemical Properties of this compound
Chemical Stability and Degradation
The stability of this compound is a critical attribute that ensures its quality and reliability in research and development. Like many aromatic amines and pyridine-containing compounds, it is susceptible to degradation under certain environmental conditions. Understanding its stability profile is paramount for establishing appropriate storage conditions and predicting its shelf-life.
Recommended Storage and Handling
To maintain the integrity of this compound, proper storage and handling are essential. Commercial suppliers generally recommend storing the compound in a dry, well-sealed container.[1] For long-term storage, refrigeration at 2-8°C is often advised.[1] The compound should be protected from moisture and light to minimize potential degradation.
Forced Degradation Studies: A Framework for Stability Assessment
Forced degradation, or stress testing, is a vital component of drug development that helps to identify potential degradation pathways and products.[2][3] These studies are crucial for developing stability-indicating analytical methods.[4][5] The following experimental workflow provides a general framework for assessing the stability of this compound under various stress conditions.
References
- 1. chemscene.com [chemscene.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. veeprho.com [veeprho.com]
The Ascendancy of a Privileged Scaffold: A Technical Guide to 3-(3-Pyridyl)aniline in Modern Medicinal Chemistry
Abstract
The 3-(3-Pyridyl)aniline core is a quintessential example of a "privileged scaffold" in medicinal chemistry, a molecular framework that demonstrates the ability to bind to multiple, unrelated biological targets. This guide provides an in-depth technical analysis of the synthesis, chemical properties, and, most importantly, the diverse applications of this scaffold in drug discovery. We will delve into its critical role in the development of kinase inhibitors for oncology, its emerging potential in targeting inflammatory pathways, and its nascent exploration in neurology and virology. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only a synthesis of the current state of knowledge but also detailed, actionable experimental protocols and a forward-looking perspective on the untapped potential of this versatile chemical entity.
The Strategic Advantage of the 3-(3-Pyridyl)aniline Scaffold
The power of the 3-(3-Pyridyl)aniline scaffold lies in its unique combination of structural rigidity, synthetic tractability, and, most critically, its electronic and geometric properties that are amenable to forming key interactions with a variety of protein targets. The biaryl structure provides a stable platform for the precise spatial orientation of functional groups, a crucial aspect of rational drug design.
The pyridine ring, with its nitrogen atom, is a potent hydrogen bond acceptor. This feature is particularly well-suited for interacting with the hinge region of the ATP-binding pocket of protein kinases, a recurring theme in the successful application of this scaffold. The aniline moiety, on the other hand, offers a versatile point for chemical modification. The amino group can act as a hydrogen bond donor and provides a convenient handle for introducing a wide array of substituents to modulate potency, selectivity, and pharmacokinetic properties.
The choice of the 3-pyridyl isomer is a deliberate and strategic one. Compared to its 2- and 4-pyridyl counterparts, the 3-pyridyl nitrogen's position and basicity can lead to more favorable binding geometries and interactions with specific amino acid residues in the target protein, ultimately influencing the compound's biological activity and selectivity profile.
Synthesis of the 3-(3-Pyridyl)aniline Core
The construction of the 3-(3-Pyridyl)aniline scaffold is most commonly and efficiently achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being the workhorse method. The general strategy involves the coupling of a substituted aniline derivative with a pyridine-containing organoboron reagent.
Key Synthetic Pathways
The two primary disconnection approaches for the synthesis of 3-(3-Pyridyl)aniline are:
-
Route A: Coupling of a 3-haloaniline (typically 3-bromoaniline) with 3-pyridylboronic acid.
-
Route B: Coupling of a 3-halopyridine with (3-aminophenyl)boronic acid.
Route A is generally preferred due to the commercial availability and lower cost of the starting materials.
Caption: Generalized workflow for the synthesis of 3-(3-Pyridyl)aniline.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a detailed, step-by-step methodology for the synthesis of 3-(3-Pyridyl)aniline.
Materials:
-
3-Bromoaniline
-
3-Pyridylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask, add 3-bromoaniline (1.0 eq), 3-pyridylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Catalyst Addition: Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) to the flask.
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water to the flask.
-
Degassing: Degas the mixture by bubbling nitrogen through it for 15 minutes.
-
Reaction: Heat the reaction mixture to 80-90°C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield 3-(3-Pyridyl)aniline.
Applications in Kinase Inhibition for Oncology
The most prominent and well-established application of the 3-(3-Pyridyl)aniline scaffold is in the design of protein kinase inhibitors for the treatment of cancer. The pyridine nitrogen's ability to form a crucial hydrogen bond with the kinase hinge region makes it an ideal anchor for this class of targets.
Targeting Bcr-Abl in Chronic Myeloid Leukemia (CML)
The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the causative agent of CML.[1] The 3-(3-Pyridyl)aniline scaffold is a key component of several potent Bcr-Abl inhibitors. For instance, Nilotinib, a second-generation Bcr-Abl inhibitor, features a related N-(pyridin-3-yl) pyrimidine core.[2]
Caption: Simplified Bcr-Abl signaling pathway and the point of inhibition.
Targeting Cyclin-Dependent Kinase 2 (CDK2) in Various Cancers
CDK2 is a key regulator of the cell cycle, and its dysregulation is a hallmark of many cancers. A series of novel N-(pyridin-3-yl)pyrimidin-4-amine derivatives have been designed and synthesized as potent CDK2 inhibitors.[3] The most promising compounds in these series have demonstrated broad antiproliferative efficacy toward a diverse range of cancer cell lines.[3]
Table 1: Representative Biological Activity of 3-(3-Pyridyl)aniline Derivatives as Kinase Inhibitors
| Compound Class | Target Kinase | IC₅₀ (nM) | Cancer Cell Line | Reference |
| N-(pyridin-3-yl)pyrimidin-4-amine | CDK2/cyclin A2 | 64.42 | HeLa | [3] |
| Pyridin-3-yl pyrimidine | Bcr-Abl | Potent Inhibition | K562 | [4][5] |
Emerging Applications Beyond Oncology
While kinase inhibition in oncology has been the primary focus, the versatility of the 3-(3-Pyridyl)aniline scaffold is enabling its exploration in other therapeutic areas.
Anti-inflammatory Agents: Targeting COX-2
Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade. Pharmacophore modeling and molecular docking studies have been conducted on 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives as potential COX-2 inhibitors.[6] These in silico studies suggest that the 3-pyridyl moiety can be effectively incorporated into scaffolds designed to target the active site of COX-2, indicating a promising avenue for the development of novel anti-inflammatory drugs.[6]
Antibacterial Agents
A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives have been designed and evaluated for their in vitro antibacterial activity.[7] Several of these compounds exhibited strong antibacterial activity against Gram-positive bacteria, comparable to the approved antibiotic linezolid.[7] This highlights the potential of the 3-(3-Pyridyl)aniline core in the development of new treatments for bacterial infections.
Potential in Neurodegenerative and Viral Diseases
The broader class of pyridine derivatives has shown promise in the context of neurodegenerative diseases and as antiviral agents. While specific examples of 3-(3-Pyridyl)aniline derivatives in these areas are still emerging, the known ability of pyridine-containing compounds to cross the blood-brain barrier and interact with various viral proteins suggests that this is a fertile ground for future research.
Experimental Protocols for Biological Evaluation
To facilitate further research and development of 3-(3-Pyridyl)aniline-based compounds, this section provides detailed protocols for key biological assays.
In Vitro Bcr-Abl Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of a test compound on the enzymatic activity of the Bcr-Abl kinase.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing recombinant Bcr-Abl kinase, a suitable kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT), and a tyrosine kinase substrate (e.g., Abltide).
-
Inhibitor Incubation: Add the test compound at a range of concentrations to the reaction mixture and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Kinase Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction at 30°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding EDTA or boiling in SDS-PAGE sample buffer.
-
Detection: Detect the level of substrate phosphorylation using an appropriate method (e.g., ELISA, Western blot, or a radiometric assay).
-
IC₅₀ Calculation: Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vitro CDK2 Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay measures the amount of ADP produced, which is proportional to kinase activity.
Methodology:
-
Reaction Setup: In a 384-well plate, add the test inhibitor, recombinant CDK2/Cyclin A2 enzyme, and a substrate/ATP mix.
-
Incubation: Incubate at room temperature for 60 minutes.
-
ADP Detection: Add ADP-Glo™ Reagent and incubate for 40 minutes to convert ADP to ATP.
-
Luminescence Measurement: Add Kinase Detection Reagent and incubate for 30 minutes. Record the luminescence, which is proportional to the amount of ADP produced and thus the kinase activity.
COX-2 Inhibition Assay (Fluorometric)
This assay is based on the fluorometric detection of Prostaglandin G2, the intermediate product generated by the COX enzyme.
Methodology:
-
Reagent Preparation: Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Inhibitor Addition: Add the test inhibitor to the designated wells of a 96-well plate.
-
Enzyme Addition: Add reconstituted human recombinant COX-2 to the wells.
-
Reaction Initiation: Initiate the reaction by adding a solution of Arachidonic Acid/NaOH.
-
Fluorescence Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically. The rate of increase in fluorescence is proportional to COX-2 activity.
Future Perspectives and Conclusion
The 3-(3-Pyridyl)aniline scaffold has firmly established itself as a cornerstone in the design of kinase inhibitors. Its journey from a privileged scaffold to a key component of successful therapeutics is a testament to its remarkable chemical and biological properties. The future of this scaffold is bright, with significant untapped potential in therapeutic areas beyond oncology. The exploration of its utility in treating inflammatory, infectious, and neurodegenerative diseases is still in its early stages but holds immense promise.
As our understanding of disease biology deepens and our synthetic methodologies become more sophisticated, we can expect to see the continued evolution of 3-(3-Pyridyl)aniline-based drug candidates with enhanced potency, selectivity, and safety profiles. This technical guide serves as both a comprehensive summary of the current landscape and a launching point for future innovation, empowering researchers to harness the full potential of this exceptional molecular framework.
References
- 1. New Inhibitors of Bcr-Abl Based on 2,6,9-Trisubstituted Purine Scaffold Elicit Cytotoxicity in Chronic Myeloid Leukemia-Derived Cell Lines Sensitive and Resistant to TKIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-(Pyridin-3-yl)aniline | C11H10N2 | CID 459521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
A Technical Guide to 3-(3-Pyridyl)aniline Dihydrochloride for Researchers and Drug Development Professionals
Introduction: The Strategic Importance of the Pyridyl-Aniline Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as privileged structures, demonstrating a remarkable capacity for potent and selective interactions with a diverse range of biological targets. The pyridyl-aniline framework is a prominent member of this esteemed class. Its inherent electronic properties, hydrogen bonding capabilities, and synthetic tractability have positioned it as a cornerstone in the design of novel therapeutics, particularly in the realm of kinase inhibitors. 3-(3-Pyridyl)aniline, and its more synthetically versatile dihydrochloride salt, serves as a critical building block for introducing this valuable pharmacophore. This guide provides an in-depth technical overview of 3-(3-Pyridyl)aniline dihydrochloride, focusing on its commercial sourcing, key quality attributes, and practical considerations for its use in research and development.
The Compound: Physicochemical Properties and Identification
This compound is the salt form of the parent compound, 3-(3-Pyridyl)aniline. The dihydrochloride form is often preferred for its improved stability and handling characteristics as a solid.
Chemical Structure:
Caption: this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂Cl₂N₂ | [1][2][3] |
| Molecular Weight | 243.13 g/mol | [2][3] |
| CAS Numbers | 1235380-44-5, 1049789-92-5 (dihydrochloride); 57976-57-5 (free base) | [2][4][5][6] |
| Appearance | Typically an off-white to light brown solid/powder | [1] |
| Purity | Typically ≥95% | [7] |
A note on CAS numbers: Researchers will encounter two primary CAS numbers for the dihydrochloride salt: 1235380-44-5 and 1049789-92-5.[2][4][5] These are often used interchangeably by commercial suppliers and in chemical databases. It is crucial to verify the identity and purity of the material via analytical data, such as a Certificate of Analysis, regardless of the CAS number provided. The CAS number for the free base, 3-(3-Pyridyl)aniline, is 57976-57-5.[6]
Commercial Suppliers and Quality Considerations
A number of chemical suppliers offer this compound for research and development purposes. The selection of a supplier should be guided by a thorough evaluation of their technical data and quality control processes.
| Supplier | Purity Specification | Available Data |
| Sigma-Aldrich (Merck) | ≥95% | Certificate of Analysis, Safety Data Sheet |
| LEAPChem | Not specified | Basic properties |
| Biosynth | Not specified | Basic properties |
| Alfa Chemistry | 96% | Basic properties |
| ChemScene | ≥95% | Basic properties, storage conditions |
Key Considerations for Supplier Selection:
-
Certificate of Analysis (CoA): A comprehensive CoA is non-negotiable. It should provide, at a minimum, the purity as determined by a quantitative method like HPLC or qNMR, and confirmation of the structure by ¹H NMR and/or mass spectrometry. An example of a comprehensive CoA for a related aniline derivative can be found from Leyan.
-
Purity: For most drug discovery applications, a purity of >95% is a minimum requirement. Higher purity may be necessary for sensitive assays or late-stage development.
-
Analytical Methods: The supplier should clearly state the analytical methods used to determine purity and identity. The absence of this information is a red flag.
-
Consistency: For ongoing research projects, lot-to-lot consistency is critical. Inquire about the supplier's quality management system and their ability to provide material from the same batch for a given study.
Synthesis, Potential Impurities, and Analytical Characterization
Understanding the synthetic route to 3-(3-Pyridyl)aniline is crucial for anticipating potential impurities that could interfere with subsequent reactions or biological assays. The most common and industrially scalable method for the synthesis of biaryl compounds like 3-(3-Pyridyl)aniline is the Suzuki-Miyaura cross-coupling reaction.
Caption: Suzuki-Miyaura Synthesis of 3-(3-Pyridyl)aniline
Potential Impurities:
-
Starting Materials: Unreacted 3-aminophenylboronic acid or 3-bromopyridine.
-
Homocoupling Products: Biphenyl derivatives arising from the coupling of two molecules of the boronic acid or two molecules of the bromide.
-
Catalyst Residues: Trace amounts of palladium and phosphorus-containing byproducts.
-
Solvent Residues: Residual solvents from the reaction and purification steps.
Analytical Workflow for Quality Control:
A robust analytical workflow is essential to confirm the quality of purchased or synthesized this compound.
Caption: Analytical Workflow for Quality Control
Applications in Drug Discovery and Development
The 3-(3-pyridyl)aniline moiety is a key structural element in numerous kinase inhibitors. The pyridine nitrogen can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding site, a critical interaction for potent inhibition.
While specific drug candidates containing the 3-(3-pyridyl)aniline fragment are often proprietary, the patent literature provides valuable insights into its application. For example, patents for novel Bruton's tyrosine kinase (BTK) inhibitors and other kinase inhibitors describe the use of pyridyl-aniline scaffolds in the synthesis of active pharmaceutical ingredients.[3][8] These documents underscore the importance of this building block in generating libraries of compounds for screening and lead optimization.
Handling, Storage, and Safety
As a dihydrochloride salt, this compound is generally a stable, crystalline solid. However, proper handling and storage are essential to maintain its integrity and ensure laboratory safety.
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.[7]
Safety:
-
Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[1]
-
Precautionary Statements: Wear protective gloves, eye protection, and face protection. Wash hands thoroughly after handling.
-
Personal Protective Equipment (PPE): A standard laboratory coat, safety glasses, and chemical-resistant gloves are required.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information.
Experimental Protocol: A Note on Solubility
Precise, publicly available solubility data for this compound is limited. However, based on its structure as a salt of an organic amine, some general solubility trends can be predicted. It is expected to have good solubility in polar protic solvents such as water and methanol, and in polar aprotic solvents like DMSO. Its solubility is likely to be lower in less polar solvents like dichloromethane and ethyl acetate, and poor in nonpolar solvents such as hexanes.
Protocol for Determining Solubility:
For researchers needing to prepare stock solutions, an empirical determination of solubility is recommended.
-
Materials: this compound, chosen solvent (e.g., DMSO, water), analytical balance, vortex mixer, and centrifuge.
-
Procedure: a. Weigh a small, known amount of the compound into a vial. b. Add a small, known volume of the solvent. c. Vortex thoroughly for 2-5 minutes. d. If the solid dissolves completely, repeat steps a-c until a saturated solution with visible solid is obtained. e. If the solid does not dissolve, add small, incremental volumes of the solvent, vortexing after each addition, until the solid is fully dissolved. f. For a saturated solution, centrifuge to pellet any undissolved solid and carefully collect the supernatant.
This empirical approach will provide a practical understanding of the compound's solubility in the specific solvent and at the desired temperature for your experimental needs.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel compounds in drug discovery and development. Its utility, particularly in the construction of kinase inhibitors, makes it a compound of significant interest. By carefully selecting a reputable supplier, verifying the quality of the material through rigorous analytical methods, and adhering to safe handling practices, researchers can confidently incorporate this important scaffold into their synthetic workflows and accelerate the discovery of new medicines.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. WO2012170976A2 - Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity - Google Patents [patents.google.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. 3-(Pyridin-3-yl)aniline | C11H10N2 | CID 459521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN102276478A - Preparation and synthesizing method of 3-aminoaniline hydrochloride - Google Patents [patents.google.com]
- 8. US7459554B2 - Imidazopyrazine tyrosine kinase inhibitors - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Storage and Handling of 3-(3-Pyridyl)aniline Dihydrochloride for Research and Development Applications
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimal storage and handling procedures for 3-(3-Pyridyl)aniline dihydrochloride. Adherence to these guidelines is critical for maintaining the compound's chemical integrity, ensuring experimental reproducibility, and upholding laboratory safety standards. The protocols described herein are based on the fundamental physicochemical properties of the molecule and are designed to mitigate risks associated with degradation and handling errors.
Understanding the Core Physicochemical Profile
This compound is a bifunctional organic molecule featuring both an aniline and a pyridine ring. As a dihydrochloride salt, it possesses distinct properties that dictate its handling requirements. A foundational understanding of its structure is paramount to appreciating the causality behind the recommended protocols.
The molecule's reactivity and stability are governed by three key features:
-
The Aniline Moiety: Aromatic amines are susceptible to oxidation, which often results in the formation of colored impurities. This process can be accelerated by exposure to light and atmospheric oxygen.[1]
-
The Pyridine Moiety: The nitrogen atom in the pyridine ring is basic and can react with various acids.[2][3]
-
The Dihydrochloride Salt Form: Both the aniline and pyridine nitrogens are protonated, forming a salt with hydrochloric acid. This significantly increases the compound's polarity and renders it hygroscopic—prone to absorbing moisture from the atmosphere.[4][5][6] This is the most critical factor influencing its storage and handling.
A summary of its key properties is presented below.
| Property | Data | Reference(s) |
| Chemical Name | This compound | [4][7] |
| Synonym(s) | 3-(pyridin-3-yl)aniline dihydrochloride; 3-(3-PYRIDYL)ANILINE 2HCL | [4][8][9] |
| CAS Number(s) | 1235380-44-5; 1049789-92-5 | [4][7][9] |
| Molecular Formula | C₁₁H₁₂Cl₂N₂ | [4][10] |
| Molecular Weight | ~243.13 g/mol | [4][9] |
| Physical Form | Powder | [8] |
| Recommended Storage | Sealed in dry, 2-8°C | [4] |
Long-Term Storage Protocol: Preserving Compound Integrity
The primary objective of long-term storage is to prevent oxidative degradation and moisture absorption. While some suppliers may ship the material at ambient temperature, long-term stability is best achieved under controlled, refrigerated conditions.[4][8] The causality is clear: lower temperatures decelerate the rate of chemical reactions, including oxidation, while a dry, inert atmosphere directly counteracts the compound's primary liabilities.
Step-by-Step Long-Term Storage Methodology
-
Container Selection: Upon receipt, ensure the compound is in a tightly sealed, amber glass vial. If the original container is not suitable, transfer the material inside a controlled, dry atmosphere (e.g., a glove box) to a new, appropriate vial with a PTFE-lined cap. The amber glass is crucial for preventing photodegradation.
-
Inert Atmosphere Purge: Before sealing for long-term storage, gently flush the vial's headspace with an inert gas such as argon or nitrogen for 15-30 seconds. This displaces atmospheric oxygen and moisture, creating a protective environment.
-
Secure Sealing: Tightly screw the cap onto the vial. For an additional barrier against moisture ingress, wrap the cap-vial interface with Parafilm®.
-
Labeling: Ensure the vial is clearly labeled with the compound name, CAS number, lot number, and date of storage.
-
Placement: Store the sealed vial in a designated, non-cycling refrigerator at 2-8°C. The area should be reserved for chemical storage to prevent cross-contamination.
Caption: Workflow for ensuring long-term stability.
Laboratory Handling: Managing Hygroscopicity and Safety
Proper handling during experimental use is essential for accurate measurements and preventing contamination of the bulk material. The hygroscopic nature of this compound is the principal challenge.[5]
Decision-Making for Weighing Environment
The choice of weighing environment directly impacts experimental accuracy. Absorbed atmospheric moisture can artificially inflate the mass of the compound, leading to significant errors in concentration calculations. The following decision tree should guide the process.
Caption: Decision tree for selecting a weighing environment.
Step-by-Step Weighing and Solution Preparation Protocol
-
Temperature Equilibration: Remove the sealed vial from the 2-8°C storage. Allow it to sit on the bench for at least 30-45 minutes to fully equilibrate to room temperature. Causality: Opening a cold vial will cause atmospheric moisture to immediately condense on the cold powder, compromising the material.
-
Atmosphere Control: Transfer the vial and necessary labware (spatula, weigh boat/paper) into a glove box or a nitrogen-purged glove bag. This is the gold standard for handling hygroscopic materials.[5]
-
Weighing: If a glove box is unavailable, perform the weighing step as rapidly as possible in an area with low humidity. Have all necessary equipment ready to minimize the vial's open time.
-
Dispensing: Open the vial and quickly dispense the desired amount of powder. Immediately and securely recap the parent vial.
-
Inert Gas Purge (Post-Use): Before returning the main vial to storage, gently flush the headspace with an inert gas to displace any air that entered during handling.
-
Dissolution: Add the weighed solid to your chosen solvent. As a polar dihydrochloride salt, this compound is expected to have good solubility in polar protic solvents (e.g., water, methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF). Sonication may be used to aid dissolution if necessary.
Hazard Management and Safety Protocols
This compound is classified as a hazardous substance. All handling should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).[8][11]
| GHS Hazard Information | Details | Reference(s) |
| Pictogram | GHS07 (Exclamation Mark) | [8] |
| Signal Word | Warning | [8][11] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [8][11] |
| Precautionary Statements (Selected) | P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [8][11] |
First Aid and Spill Response
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]
-
Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[12]
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[11]
-
Spills: For small spills, carefully sweep up the solid material, avoiding dust generation. Place it in a sealed container for chemical waste disposal. Clean the spill area thoroughly with soap and water.
Chemical Stability and Incompatibility
Understanding potential incompatibilities is key to preventing hazardous reactions and experimental failure. The dihydrochloride salt form is relatively stable, but the parent molecular structure has inherent reactivities.
-
Strong Bases: Contact with strong bases (e.g., sodium hydroxide, potassium tert-butoxide) will deprotonate the anilinium and pyridinium ions, liberating the free base form of 3-(3-Pyridyl)aniline. This free base is more susceptible to oxidation and has significantly different solubility characteristics.
-
Strong Oxidizing Agents: Avoid contact with strong oxidants (e.g., peroxides, nitrates, permanganates) as they can cause vigorous, potentially explosive reactions and will degrade the aniline moiety.
-
Reactive Electrophiles: While the protonated nitrogens are deactivated, the aromatic rings can still undergo reactions. Avoid uncontrolled contact with potent electrophilic reagents.
Caption: Key chemical incompatibilities and affinities.
Conclusion
The successful use of this compound in a research and development setting hinges on a disciplined approach to its storage and handling. Its primary vulnerabilities—hygroscopicity and a susceptibility to oxidation—are readily managed through the protocols outlined in this guide. By storing the compound under cold (2-8°C), dry, and inert conditions, and by handling it in controlled atmospheres to minimize exposure to moisture, scientists can ensure its long-term stability and purity. This diligence is fundamental to generating reliable, reproducible data and advancing scientific discovery.
References
- 1. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 4. chemscene.com [chemscene.com]
- 5. hepatochem.com [hepatochem.com]
- 6. designingbuildings.co.uk [designingbuildings.co.uk]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. 3-(pyridin-3-yl)aniline dihydrochloride | 1235380-44-5 [sigmaaldrich.com]
- 9. 3-(Pyridin-3-yl)aniline dihydrochloride | C11H12Cl2N2 | CID 21146183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3-(Pyridin-3-yl)aniline dihydrochloride | CymitQuimica [cymitquimica.com]
- 11. angenechemical.com [angenechemical.com]
- 12. fishersci.com [fishersci.com]
The Ascendancy of 3-(3-Pyridyl)aniline Derivatives in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-(3-pyridyl)aniline scaffold has emerged as a cornerstone in contemporary medicinal chemistry, particularly in the realm of targeted therapies. This biaryl amine structure, which marries a hydrogen-bond-accepting pyridine ring with a readily functionalizable aniline moiety, represents a "privileged scaffold" frequently employed in the design of potent enzyme inhibitors.[1] This technical guide provides a comprehensive literature review of 3-(3-pyridyl)aniline derivatives, delving into their synthesis, mechanism of action, structure-activity relationships (SAR), and future prospects in drug development. Detailed experimental protocols for synthesis and biological evaluation are provided to empower researchers in their quest for novel therapeutic agents.
Introduction: The Strategic Importance of the Pyridyl-Aniline Core
The fusion of a pyridine and an aniline ring creates a molecular architecture with significant therapeutic potential. The pyridine nitrogen can act as a crucial hydrogen bond acceptor, often interacting with the hinge region of the ATP-binding pocket in kinases.[1] The aniline fragment provides a versatile platform for chemical modification, allowing for the introduction of various substituents to enhance potency, selectivity, and pharmacokinetic properties.[2] This strategic combination has led to the development of numerous kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases characterized by aberrant signaling pathways.
Synthetic Strategies: Building the 3-(3-Pyridyl)aniline Scaffold
The construction of the 3-(3-pyridyl)aniline core is most commonly achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling and the Buchwald-Hartwig amination stand out as the most robust and widely adopted methods.
Suzuki-Miyaura Coupling: A Reliable C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of the C-C bond between the pyridine and aniline rings. A typical approach involves the reaction of a bromoaniline derivative with a pyridylboronic acid, or vice versa.
Experimental Protocol: Synthesis of 3-(3-Pyridyl)aniline via Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the synthesis of analogous biaryl amines.[3]
Materials:
-
3-Bromoaniline
-
3-Pyridylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add 3-bromoaniline (1.0 eq), 3-pyridylboronic acid (1.5 eq), palladium(II) acetate (0.05 eq), and SPhos (0.10 eq).
-
Add a 2M aqueous solution of potassium phosphate (3.0 eq).
-
Add toluene as the solvent.
-
Degas the mixture by bubbling argon through the solution for 20 minutes.
-
Heat the reaction mixture to 90 °C under an inert atmosphere and stir vigorously for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-(3-pyridyl)aniline.
Synthesis of Substituted Derivatives
A common strategy for accessing a variety of derivatives involves the coupling of a nitro-substituted precursor, followed by reduction of the nitro group to the aniline.
Experimental Protocol: Reduction of a Nitro-Aryl Intermediate
This protocol is based on standard procedures for the reduction of aromatic nitro compounds.[4]
Materials:
-
Nitro-biaryl intermediate (e.g., 3-nitro-3'-pyridylbiphenyl)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the nitro-biaryl intermediate in ethanol in a round-bottom flask.
-
Add tin(II) chloride dihydrate to the solution.
-
Carefully add concentrated hydrochloric acid dropwise with stirring.
-
Heat the reaction mixture to reflux (approximately 70-80 °C) for 3-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aniline derivative.
Biological Activity and Therapeutic Applications: Targeting Kinases
Derivatives of the 3-(3-pyridyl)aniline scaffold have shown significant promise as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer.
Mechanism of Kinase Inhibition
The pyridyl-aniline core acts as a scaffold that positions key functional groups to interact with the ATP-binding site of kinases. The pyridine nitrogen typically forms a hydrogen bond with the "hinge" region of the kinase, a critical interaction for potent inhibition. The aniline portion can be substituted to occupy adjacent hydrophobic pockets and introduce additional interactions, thereby enhancing both potency and selectivity.
Diagram: Generalized Kinase Inhibition by 3-(3-Pyridyl)aniline Derivatives
Caption: Interaction of a 3-(3-pyridyl)aniline derivative with a kinase active site.
Structure-Activity Relationship (SAR) Insights
While comprehensive SAR studies on a wide range of 3-(3-pyridyl)aniline derivatives are not extensively published in peer-reviewed literature, analysis of patent literature and studies on related scaffolds provide valuable insights:
-
Substitution on the Aniline Ring: Modifications at the positions ortho and meta to the amino group can significantly influence activity and selectivity. Small alkyl or halogen substituents are often well-tolerated and can enhance binding through van der Waals or halogen bonding interactions.[1]
-
Substitution on the Pyridine Ring: The electronic properties of the pyridine ring can be modulated by substituents. Electron-donating groups can increase the basicity of the pyridine nitrogen, potentially strengthening the hydrogen bond with the kinase hinge.[5]
-
The Amine Linker: The aniline nitrogen provides a convenient point for chemical modification. Acylation or urea formation at this position can introduce additional hydrogen bond donors and acceptors, leading to interactions with other residues in the ATP-binding pocket.
Table 1: Exemplary Biological Activity of Pyridyl-Aniline Scaffolds
| Compound Class | Target Kinase | Reported Activity (IC₅₀/Kᵢ) | Reference |
| 4-Anilino-7-pyridyl-3-quinolinecarbonitriles | Src | Potent enzymatic and cellular activity | [6] |
| 3-Aminopyrid-2-ones | Itk | Kᵢ = 7 nM (for optimized compound) | [7] |
| 4-(Pyrazol-3-yl)-pyridines | JNK | IC₅₀ = 160 nM (for lead compound) | [8] |
Note: This table presents data for structurally related pyridyl-aniline derivatives to illustrate the potential of this scaffold.
Preclinical Characterization: From Bench to Potential Bedside
The journey of a promising compound from initial discovery to a potential therapeutic involves rigorous preclinical evaluation, including detailed biological assays and assessment of its pharmacokinetic properties.
In Vitro Biological Evaluation
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific kinase.[1]
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate
-
ATP
-
Test compounds dissolved in DMSO
-
Kinase assay buffer
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
Add the kinase and substrate mixture to each well of the 384-well plate.
-
Add the serially diluted test compounds to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified duration (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the appropriate reagent from the assay kit.
-
Add the detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to positive and negative controls and determine the IC₅₀ value.
Experimental Protocol: Cellular Proliferation Assay (MTT Assay)
This protocol describes a method to assess the anti-proliferative effect of the test compounds on a cancer cell line.[1]
Materials:
-
Cancer cell line (e.g., A549, HCT116)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazyl-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium and add the medium containing the test compound dilutions.
-
Incubate the plate for 72 hours in a CO₂ incubator.
-
Add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC₅₀ value.
Pharmacokinetics (ADME/Tox) Profile
-
Metabolism: The aniline and pyridine rings are susceptible to oxidative metabolism by cytochrome P450 enzymes.
-
Solubility and Permeability: The physicochemical properties, such as lipophilicity (LogP) and polar surface area (PSA), can be tuned through chemical modification to optimize solubility and cell permeability.
-
Toxicity: Potential toxicities associated with aniline-containing compounds, such as hematotoxicity, should be carefully evaluated.[9]
Future Directions and Conclusion
The 3-(3-pyridyl)aniline scaffold continues to be a fertile ground for the discovery of novel therapeutics. Future research will likely focus on:
-
Enhancing Selectivity: Designing derivatives with improved selectivity for specific kinase isoforms to minimize off-target effects and improve safety profiles.
-
Exploring New Therapeutic Areas: Investigating the potential of these compounds in other diseases where kinase signaling is implicated, such as inflammatory and neurodegenerative disorders.
-
Developing Covalent Inhibitors: Designing derivatives that can form a covalent bond with the target protein, leading to prolonged and irreversible inhibition.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 3-(3-Pyridyl)aniline Dihydrochloride
Abstract
This document provides a detailed, field-proven protocol for the synthesis of 3-(3-Pyridyl)aniline dihydrochloride, a key biaryl building block in modern medicinal chemistry. The synthetic strategy is centered around the robust and versatile Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation. This guide offers an in-depth explanation of the reaction mechanism, a step-by-step experimental procedure, purification techniques, and methods for characterization. It is designed to equip researchers with the necessary knowledge to reliably reproduce this synthesis, troubleshoot potential issues, and understand the critical parameters for success.
Introduction: The Significance of the 3-(3-Pyridyl)aniline Scaffold
The 3-(3-Pyridyl)aniline moiety represents a privileged scaffold in drug discovery. As a biaryl amine, it combines the structural features of both an aniline and a pyridine ring. The pyridine nitrogen acts as a hydrogen bond acceptor and can significantly influence a molecule's physicochemical properties, such as solubility and metabolic stability. The aniline portion provides a versatile handle for further functionalization, making this compound a valuable intermediate for constructing complex molecular architectures and generating libraries of potential therapeutic agents.
The synthesis described herein employs a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is renowned for its mild reaction conditions, high functional group tolerance, and broad substrate scope, making it an ideal choice for constructing the pivotal C-C bond between the two aromatic rings.[1]
Overall Synthetic Scheme
The synthesis is achieved in two primary stages: the formation of the free base via Suzuki-Miyaura coupling, followed by its conversion to the stable dihydrochloride salt.
Caption: Overall workflow for the synthesis of this compound.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura coupling hinges on a palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states. The process is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (3-bromopyridine), forming an organopalladium(II) complex. This is often the rate-limiting step of the cycle.[1][2]
-
Transmetalation : The organic moiety from the organoboron reagent (3-aminophenylboronic acid) is transferred to the palladium(II) center. This step is facilitated by a base (e.g., K₂CO₃), which activates the boronic acid to form a more nucleophilic boronate species.[2]
-
Reductive Elimination : The two coupled organic fragments are eliminated from the palladium complex, forming the new carbon-carbon bond of the target biaryl, 3-(3-Pyridyl)aniline, and regenerating the active Pd(0) catalyst to re-enter the cycle.[1][2]
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
Part A: Suzuki-Miyaura Coupling for 3-(3-Pyridyl)aniline (Free Base)
Materials & Reagents
| Reagent | CAS No. | Mol. Wt. | Eq. | Typical Amount (10 mmol scale) |
| 3-Bromopyridine | 626-55-1 | 158.01 | 1.0 | 1.58 g |
| 3-Aminophenylboronic acid | 30418-59-8 | 136.94 | 1.2 | 1.64 g |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.03 | 347 mg |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.5 | 3.46 g |
| 1,4-Dioxane | 123-91-1 | - | - | 40 mL |
| Deionized Water | 7732-18-5 | - | - | 10 mL |
| Ethyl Acetate | 141-78-6 | - | - | As needed for extraction |
| Brine (Saturated NaCl) | 7647-14-5 | - | - | As needed for washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | - | - | As needed for drying |
Equipment
-
100 mL two-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hot plate
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Step-by-Step Procedure
-
Setup: To a 100 mL round-bottom flask, add 3-bromopyridine (1.0 eq), 3-aminophenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Solvent Addition: Add 1,4-dioxane (40 mL) and water (10 mL) to the flask.
-
Inert Atmosphere: Equip the flask with a reflux condenser and a nitrogen inlet. Degas the reaction mixture by bubbling nitrogen gas through the solution for 20-30 minutes. This step is crucial to remove oxygen, which can poison the palladium catalyst.
-
Catalyst Addition: Under a positive flow of nitrogen, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 eq). The mixture may change color upon catalyst addition.
-
Reaction: Heat the reaction mixture to 90-95 °C with vigorous stirring. Maintain the reaction at this temperature for 12-16 hours.[3]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material (3-bromopyridine) is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with 50 mL of deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[2][3]
-
Combine the organic layers and wash with brine (2 x 40 mL) to remove residual water and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification: Purify the crude brown oil by column chromatography on silica gel, using a gradient eluent of hexane/ethyl acetate (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). Combine the fractions containing the pure product (visualized by TLC) and concentrate to afford 3-(3-Pyridyl)aniline as a pale yellow solid or oil.
Part B: Formation of this compound
Procedure
-
Dissolution: Dissolve the purified 3-(3-Pyridyl)aniline free base in a minimum amount of methanol or isopropanol.
-
Acidification: Cool the solution in an ice bath. Slowly add a 2 M solution of HCl in diethyl ether (or a calculated amount of concentrated aqueous HCl) dropwise with stirring. Approximately 2.1 equivalents of HCl should be used to ensure complete salt formation.
-
Precipitation: The dihydrochloride salt will precipitate out of the solution as a solid. Continue stirring in the ice bath for 30 minutes to maximize precipitation.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
Drying: Dry the resulting white to off-white solid under vacuum at 40-50 °C to a constant weight.
Characterization and Expected Results
Product Specifications
| Property | Expected Value |
| Chemical Formula | C₁₁H₁₂Cl₂N₂ |
| Molecular Weight | 243.14 g/mol [4][5] |
| Appearance | White to off-white powder or crystalline solid[4] |
| Purity (by HPLC) | ≥95%[5] |
| Storage | Store at room temperature, sealed in a dry environment[5] |
Analytical Methods
-
¹H NMR & ¹³C NMR: To confirm the chemical structure and absence of major impurities.
-
Mass Spectrometry (ESI-MS): To confirm the molecular weight of the free base (m/z = 171.09 [M+H]⁺).
-
Melting Point (MP): To assess the purity of the final salt.
-
HPLC: To determine the final purity quantitatively.
Safety, Handling, and Troubleshooting
Safety Information
-
Hazards: this compound is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[4][6] All reagents, especially the palladium catalyst and organic solvents, should be handled with care.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: All operations should be performed in a well-ventilated chemical fume hood.[7] For comprehensive safety information, consult the Safety Data Sheet (SDS) for each chemical used.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | Inactive catalyst; Presence of oxygen; Incorrect base or solvent. | Use fresh catalyst; Ensure thorough degassing; Screen alternative bases (e.g., Na₂CO₃, Cs₂CO₃) or solvent systems (e.g., DMF/water). |
| Formation of Side Products | Homo-coupling of the boronic acid is a common side reaction in Suzuki couplings.[8] | Ensure stoichiometry is accurate (boronic acid should be in slight excess); Avoid excessively high temperatures. |
| Difficult Purification | Product co-elutes with impurities. | Adjust the polarity of the chromatography eluent; Add a small percentage of triethylamine (~0.5%) to the eluent to reduce tailing of the amine on the silica gel. |
| Incomplete Salt Formation | Insufficient acid added. | Use a slight excess (2.1-2.2 eq.) of HCl; Confirm the pH of the solution is acidic after addition. |
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3-(pyridin-3-yl)aniline dihydrochloride | 1235380-44-5 [sigmaaldrich.com]
- 5. chemscene.com [chemscene.com]
- 6. 3-(Pyridin-3-yl)aniline dihydrochloride | C11H12Cl2N2 | CID 21146183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. youtube.com [youtube.com]
Application Notes & Protocols: Leveraging 3-(3-Pyridyl)aniline as a Versatile Synthetic Building Block
Abstract
This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of 3-(3-Pyridyl)aniline, a pivotal heterocyclic building block. Its unique bifunctional nature, possessing both a nucleophilic aniline moiety and a pyridine ring capable of participating in various transformations, makes it an invaluable scaffold in medicinal chemistry and materials science.[1][2] This document details the compound's physicochemical properties, safety considerations, and provides field-proven, step-by-step protocols for its application in two cornerstone synthetic methodologies: the Suzuki-Miyaura C-C cross-coupling and the Buchwald-Hartwig C-N amination. The causality behind experimental choices is explained to ensure reproducibility and facilitate optimization.
Introduction and Compound Profile
3-(3-Pyridyl)aniline is a biaryl compound featuring a pyridine ring linked to an aniline ring. This arrangement confers a unique set of chemical properties that are highly sought after in modern synthetic chemistry. The aniline nitrogen provides a reactive handle for N-arylation, acylation, and other functionalizations, while the pyridine ring acts as a hydrogen bond acceptor, influences molecular solubility, and can be involved in metal coordination or further cross-coupling reactions.[2][3]
The prevalence of the pyridyl-aniline motif in pharmacologically active agents, particularly as a "hinge-binding" group in kinase inhibitors, underscores its importance.[4][5] This guide serves as a practical resource for harnessing the synthetic potential of this versatile molecule.
Physicochemical and Safety Data
A thorough understanding of a building block's properties is critical for successful experimental design.
| Property | Value | Source |
| IUPAC Name | 3-(pyridin-3-yl)aniline | PubChem[6] |
| CAS Number | 57976-57-5 | PubChem[6] |
| Molecular Formula | C₁₁H₁₀N₂ | PubChem[6] |
| Molecular Weight | 170.21 g/mol | PubChem[6] |
| Appearance | Solid (form may vary) | --- |
| Topological Polar Surface Area | 38.9 Ų | PubChem[6] |
| Hydrogen Bond Donors | 1 | PubChem[6] |
| Hydrogen Bond Acceptors | 2 | PubChem[6] |
| XLogP3 | 1.8 | PubChem[6] |
Safety & Handling: 3-(3-Pyridyl)aniline should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. According to GHS hazard statements, it is harmful if swallowed or inhaled, and causes skin and serious eye irritation.[6] Always consult the latest Safety Data Sheet (SDS) from your supplier before use.
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic power of 3-(3-Pyridyl)aniline is unlocked through palladium-catalyzed cross-coupling reactions. These methods provide reliable and modular strategies for constructing complex molecular architectures.
Suzuki-Miyaura Cross-Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a premier method for forming carbon-carbon bonds.[7] While 3-(3-Pyridyl)aniline itself is not typically a direct substrate, its derivatives (e.g., a bromo-substituted version) are excellent coupling partners. This protocol outlines the synthesis of a derivative to illustrate the utility of the core scaffold. The key to success with heteroaromatic substrates lies in catalyst selection. The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[8] Therefore, the use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or pre-catalysts incorporating them is often essential to promote efficient oxidative addition and reductive elimination.[8]
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
This protocol describes the coupling of 3-pyridylboronic acid with 4-bromoaniline.
Materials:
| Reagent | M.W. ( g/mol ) | Equiv. | Amount (1 mmol scale) |
|---|---|---|---|
| 4-Bromoaniline | 172.02 | 1.0 | 172 mg |
| 3-Pyridylboronic Acid | 122.92 | 1.2 | 147 mg |
| Pd(PPh₃)₄ | 1155.56 | 0.05 | 58 mg |
| Anhydrous K₃PO₄ | 212.27 | 2.0 | 425 mg |
| 1,4-Dioxane (anhydrous) | --- | --- | 5 mL |
Procedure:
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoaniline (172 mg, 1.0 mmol), 3-pyridylboronic acid (147 mg, 1.2 mmol), and anhydrous potassium phosphate (425 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and purge with dry argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 58 mg, 0.05 mmol) followed by anhydrous, degassed 1,4-dioxane (5 mL). The use of a robust catalyst like Pd(PPh₃)₄ is crucial for many heteroaromatic couplings.[5][9]
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the desired 4-(3-Pyridyl)aniline.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is an indispensable tool for forming C-N bonds, a transformation central to the synthesis of countless pharmaceuticals.[10][11] In this context, 3-(3-Pyridyl)aniline serves as the nucleophilic amine component, coupling with an aryl halide or triflate. The reaction's success hinges on the catalytic cycle where a Pd(0) complex undergoes oxidative addition with the aryl halide, followed by coordination and deprotonation of the aniline, and finally, reductive elimination to form the product and regenerate the catalyst.[10][11] The choice of base and ligand is paramount; a strong, non-nucleophilic base (e.g., NaOt-Bu) is required to deprotonate the amine-palladium complex, while a sterically hindered ligand facilitates the crucial reductive elimination step.[11][12]
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
This protocol describes the coupling of 3-(3-Pyridyl)aniline with 4-bromotoluene.
Materials:
| Reagent | M.W. ( g/mol ) | Equiv. | Amount (1 mmol scale) |
|---|---|---|---|
| 4-Bromotoluene | 171.04 | 1.0 | 171 mg |
| 3-(3-Pyridyl)aniline | 170.21 | 1.2 | 204 mg |
| Pd₂(dba)₃ | 915.72 | 0.01 | 9.2 mg |
| XPhos | 476.62 | 0.04 | 19 mg |
| Sodium tert-butoxide (NaOt-Bu) | 96.10 | 1.4 | 135 mg |
| Toluene (anhydrous) | --- | --- | 5 mL |
Procedure:
-
Preparation: In an oven-dried Schlenk tube under an argon atmosphere, combine 4-bromotoluene (171 mg, 1.0 mmol), 3-(3-Pyridyl)aniline (204 mg, 1.2 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), and XPhos (19 mg, 0.04 mmol). Causality: The combination of a palladium(0) source like Pd₂(dba)₃ and a bulky, electron-rich Buchwald ligand like XPhos is a highly active catalyst system for C-N coupling, even with challenging substrates.[8]
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Seal the tube and heat the mixture in a preheated oil bath at 110 °C for 12-24 hours. The reaction should be stirred vigorously.
-
Monitoring: Follow the disappearance of the starting materials using TLC or LC-MS.
-
Work-up: After cooling to room temperature, carefully quench the reaction with saturated aqueous ammonium chloride solution (10 mL). Extract the mixture with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
-
Isolation: Purify the resulting crude material via flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the desired N-(p-tolyl)-3-(pyridin-3-yl)aniline.
Conclusion
3-(3-Pyridyl)aniline is a robust and versatile building block whose strategic importance in the synthesis of complex organic molecules, particularly within the pharmaceutical industry, cannot be overstated. The protocols detailed herein for Suzuki-Miyaura and Buchwald-Hartwig reactions provide a reliable foundation for researchers to incorporate this valuable scaffold into their synthetic programs. By understanding the mechanistic principles and the rationale behind the selection of catalysts, ligands, and conditions, scientists can effectively troubleshoot and adapt these procedures to construct novel molecules for a wide range of applications.
References
- 1. Buy N-(pyridin-3-ylmethyl)aniline | 73570-11-3 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-(Pyridin-3-yl)aniline | C11H10N2 | CID 459521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Application Note: ¹H and ¹³C NMR Characterization of 3-(3-Pyridyl)aniline Dihydrochloride
Abstract
This application note provides a comprehensive guide to the structural characterization of 3-(3-Pyridyl)aniline dihydrochloride using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed, field-proven protocols for sample preparation and data acquisition. The document offers an in-depth analysis of the expected ¹H and ¹³C NMR spectra, including predicted chemical shifts, multiplicity patterns, and coupling constants. The rationale behind spectral interpretation is discussed, with particular emphasis on the effects of protonation on the chemical shifts of the aromatic protons and carbons in both the aniline and pyridine ring systems. This guide is intended for researchers, scientists, and drug development professionals who require robust analytical methods for the structural elucidation and quality control of heterocyclic compounds.
Introduction
3-(3-Pyridyl)aniline is a key heterocyclic building block in medicinal chemistry and materials science, often utilized in the synthesis of kinase inhibitors and other pharmacologically active agents. As the compound is frequently handled and stored as its more stable dihydrochloride salt, a definitive and reproducible method for its structural verification is critical for quality assurance and regulatory compliance.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules. This note details the application of ¹H and ¹³C NMR for the complete characterization of this compound. The formation of the dihydrochloride salt, with protonation occurring at both the aniline amine and the pyridine nitrogen, induces significant changes in the electronic environment of the molecule. These changes manifest as predictable downfield shifts in the NMR spectra, providing a clear signature of the salt's formation and purity.[1][2]
This guide explains the causality behind experimental choices, such as solvent selection, and provides a framework for interpreting the resulting high-resolution spectra.
Experimental Design & Rationale
A robust NMR characterization workflow is essential for obtaining high-quality, reproducible data. The choices made during sample preparation and data acquisition directly impact the final spectral resolution and interpretability.
Solvent Selection: The Key to Quality Spectra
The dihydrochloride salt of 3-(3-Pyridyl)aniline has limited solubility in common non-polar NMR solvents like chloroform-d (CDCl₃). Therefore, polar aprotic or protic solvents are required.
-
Dimethyl Sulfoxide-d₆ (DMSO-d₆): This is the solvent of choice for this analysis. Its high polarity readily dissolves the dihydrochloride salt. Crucially, the acidic N-H protons of the pyridinium and anilinium moieties are typically observable in DMSO-d₆ as broad singlets, as their exchange with residual water is slow on the NMR timescale.[3] The residual water peak in DMSO-d₆ appears around 3.33 ppm.
-
Deuterium Oxide (D₂O): While D₂O can also be an effective solvent, it will lead to the rapid exchange of the acidic N-H protons with deuterium. This results in the disappearance of the N-H signals from the ¹H NMR spectrum, which can be a useful confirmatory experiment but prevents their direct observation.
Our Protocol Recommends DMSO-d₆ to ensure the observation of all protons, providing a more complete characterization of the molecule.
NMR Workflow Diagram
The following diagram outlines the logical workflow for the complete NMR characterization of this compound.
Caption: Workflow for NMR characterization.
Detailed Protocols
Sample Preparation Protocol
-
Weigh approximately 10-15 mg of this compound directly into a clean, dry vial.
-
Add approximately 0.7 mL of high-purity DMSO-d₆ (≥99.9% D).
-
Vortex the vial, and if necessary, sonicate for 1-2 minutes to ensure the sample is fully dissolved.
-
Using a clean pipette, transfer the solution into a standard 5 mm NMR tube.
-
Cap the NMR tube securely.
Data Acquisition Protocol (400 MHz Spectrometer)
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak shape.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Use a standard 30° or 45° pulse angle.
-
Set the number of scans to 16 or 32 for a good signal-to-noise ratio.
-
Set the relaxation delay (d1) to at least 2 seconds.
-
-
¹³C NMR Acquisition:
-
Use a standard proton-decoupled pulse program (e.g., zgpg30).
-
Set the spectral width to cover a range of 0 to 180 ppm.
-
Set the number of scans to 1024 or higher, as ¹³C is significantly less sensitive than ¹H.
-
Set the relaxation delay (d1) to 2 seconds.
-
Spectral Interpretation and Data
The protonation at both nitrogen centers causes a significant deshielding effect, resulting in a downfield shift for all aromatic protons and carbons compared to the free base.[2] The electron-withdrawing nature of the anilinium group affects the pyridine ring, and likewise, the pyridinium group influences the aniline ring.
Molecular Structure and Numbering
The following diagram illustrates the structure of this compound with the IUPAC numbering used for NMR assignments.
Caption: Structure and numbering scheme.
Predicted ¹H NMR Data
The aromatic region of the ¹H NMR spectrum is expected to be complex due to multiple overlapping signals and spin-spin coupling. The protonation of the nitrogen atoms will shift all aromatic protons significantly downfield.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| NH₃⁺ (Anilinium) | ~10.0 - 11.0 | br s | - | 3H | Highly deshielded due to positive charge on nitrogen. Signal is often broad. |
| NH⁺ (Pyridinium) | ~9.0 - 9.5 | br s | - | 1H | Deshielded proton on the pyridinium nitrogen. |
| H2 | ~8.9 - 9.1 | d | J ≈ 2.0 Hz | 1H | Ortho to the pyridinium nitrogen, highly deshielded. Coupled to H6 (meta). |
| H6 | ~8.7 - 8.9 | d | J ≈ 5.0 Hz | 1H | Ortho to the pyridinium nitrogen, highly deshielded. Coupled to H5 (ortho). |
| H4 | ~8.5 - 8.7 | dt | J ≈ 8.0, 2.0 Hz | 1H | Para to nitrogen, deshielded. Coupled to H5 (ortho) and H2 (para). |
| H5 | ~8.0 - 8.2 | dd | J ≈ 8.0, 5.0 Hz | 1H | Coupled to both H4 and H6 (ortho). |
| H2' | ~7.9 - 8.1 | t | J ≈ 2.0 Hz | 1H | Ortho to the pyridinium substituent, appears as a triplet due to coupling to H4' and H6'. |
| H6' | ~7.8 - 8.0 | dd | J ≈ 8.0, 2.0 Hz | 1H | Ortho to the NH₃⁺ group. Coupled to H5' (ortho) and H2' (para). |
| H4' | ~7.7 - 7.9 | dd | J ≈ 8.0, 2.0 Hz | 1H | Para to the NH₃⁺ group. Coupled to H5' (ortho) and H2' (meta). |
| H5' | ~7.5 - 7.7 | t | J ≈ 8.0 Hz | 1H | Meta to both substituents. Coupled to H4' and H6' (ortho). |
Note: d = doublet, t = triplet, dd = doublet of doublets, dt = doublet of triplets, br s = broad singlet. Typical aromatic ortho coupling is 6-10 Hz, meta is 2-4 Hz, and para is <1 Hz.[4][5]
Predicted ¹³C NMR Data
In the proton-decoupled ¹³C NMR spectrum, eight distinct signals are expected in the aromatic region. The carbons directly attached to the nitrogen atoms (C1' and C2, C6) will be significantly deshielded.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | ~150 - 152 | Highly deshielded carbon adjacent to the positively charged nitrogen in the pyridinium ring.[6][7] |
| C6 | ~148 - 150 | Similar to C2, deshielded by the adjacent pyridinium nitrogen. |
| C4 | ~140 - 142 | Deshielded carbon in the pyridinium ring, para to the nitrogen. |
| C1' | ~138 - 140 | Carbon bearing the anilinium group, deshielded by the positive charge. |
| C3 | ~135 - 137 | Quaternary carbon, site of the ring-ring linkage. |
| C3' | ~133 - 135 | Quaternary carbon, site of the ring-ring linkage. |
| C5', C5 | ~129 - 131 | Carbons on both rings are expected in this general aromatic region. |
| C6' | ~126 - 128 | Anilinium ring carbon ortho/para to the NH₃⁺ group. |
| C2', C4' | ~122 - 125 | Anilinium ring carbons ortho/para to the NH₃⁺ group. |
Note: These chemical shift predictions are based on established values for aniline, pyridine, and their respective hydrochloride salts.[6][8][9][10] The exact values may vary slightly based on concentration and precise experimental conditions.
Conclusion
This application note provides a robust and scientifically grounded framework for the ¹H and ¹³C NMR characterization of this compound. By following the detailed protocols for sample preparation in DMSO-d₆ and utilizing the provided spectral interpretation guide, researchers can confidently verify the structure and purity of this important chemical intermediate. The predicted chemical shifts and coupling constants serve as a reliable reference for spectral assignment. This self-validating methodology ensures the trustworthiness and accuracy required in research and drug development settings.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 3. nanoscience.or.kr [nanoscience.or.kr]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. testbook.com [testbook.com]
- 7. Pyridine(110-86-1) 13C NMR spectrum [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. spectrabase.com [spectrabase.com]
Application Notes & Protocols: Leveraging 3-(3-Pyridyl)aniline Dihydrochloride in Palladium-Catalyzed Cross-Coupling Reactions
An in-depth guide from the office of the Senior Application Scientist.
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the 3-(3-Pyridyl)aniline Scaffold
3-(3-Pyridyl)aniline is a biaryl amine that represents a "privileged scaffold" in modern medicinal chemistry.[1] Its structure, combining a hydrogen-bond-accepting pyridine ring with a highly functionalizable aniline moiety, makes it a cornerstone intermediate for synthesizing pharmacologically active agents, particularly kinase inhibitors.[1][2][3] The pyridine nitrogen often forms a critical hydrogen bond with the "hinge region" of a kinase's ATP-binding pocket, while the aniline group provides a versatile anchor point for introducing side chains that enhance potency and selectivity.[1][4]
This guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the application of 3-(3-Pyridyl)aniline dihydrochloride in key palladium-catalyzed cross-coupling reactions. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring robust and reproducible outcomes.
| Chemical Properties: this compound | |
| CAS Number | 1235380-44-5[5] |
| Molecular Formula | C₁₁H₁₂Cl₂N₂[5] |
| Molecular Weight | 243.13 g/mol [5] |
| Appearance | Typically an off-white to light-colored powder. |
| Storage | Store in a dry, well-sealed container at room temperature.[5] |
Critical Pre-Reaction Considerations: Handling the Dihydrochloride Salt
A common oversight that leads to failed reactions is the improper handling of the dihydrochloride salt form. Both the aniline nitrogen and the more basic pyridine nitrogen are protonated. This has two critical implications:
-
Base Stoichiometry: For reactions involving the aniline nitrogen as a nucleophile, such as the Buchwald-Hartwig amination, a sufficient amount of base is required to neutralize both hydrochloride salts and to serve its catalytic role in the reaction. A common mistake is using only a catalytic amount of base, which is immediately consumed by the substrate, halting the reaction. Therefore, a minimum of 2.0 equivalents of base is required for neutralization, plus the standard 1.5-2.0 equivalents needed for the catalytic cycle.
-
Solubility: The salt form has significantly different solubility profiles compared to the free base. While soluble in polar solvents like water or methanol, it may be poorly soluble in common coupling solvents like dioxane or toluene. The in-situ generation of the free base upon addition of the reaction base typically resolves this, but it is crucial to ensure the mixture is well-stirred to facilitate complete neutralization and dissolution.
Suzuki-Miyaura Coupling: Building Complex Biaryl Systems
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds, typically between an organoboron compound and an organic halide.[6][7] In the context of 3-(3-Pyridyl)aniline, this reaction is most often used to synthesize the scaffold itself (e.g., coupling 3-bromoaniline with pyridine-3-boronic acid) or to further functionalize a halogenated version of the molecule.
Principle & Mechanism
The reaction proceeds through a well-established catalytic cycle involving a Palladium(0) species. The key steps are the oxidative addition of the palladium catalyst to the organic halide, followed by transmetalation with an activated boronic acid species, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[6][8][9]
Caption: Fig 1. Catalytic Cycle of the Suzuki-Miyaura Coupling.
Key Parameters for Success
| Parameter | Recommended Choices & Rationale |
| Palladium Precatalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃. Pd(0) sources like Pd(PPh₃)₄ can be used directly. Pd(II) precatalysts require in-situ reduction, which is usually facile.[1] Catalyst loading is typically 1-5 mol%. |
| Ligand | PPh₃, Buchwald Ligands (SPhos, XPhos). The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalyst.[10] Bulky, electron-rich phosphine ligands can mitigate this and accelerate the reductive elimination step.[10] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃. The base is crucial for activating the boronic acid for transmetalation.[7] An aqueous solution of the base is often used to facilitate this step. Use anhydrous, finely ground base for best results.[10] |
| Solvent | 1,4-Dioxane/Water, Toluene/Water, DME. A mixture of an organic solvent with water is common. The water aids in dissolving the base and facilitating the activation of the boronic acid.[1] All solvents must be thoroughly degassed to prevent oxidation of the Pd(0) catalyst.[10] |
Protocol: Suzuki Coupling of 3-Bromo-5-(3-pyridyl)aniline with Phenylboronic Acid
This protocol is a representative example and requires optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask, add 3-bromo-5-(3-pyridyl)aniline (1.0 equiv), phenylboronic acid (1.3 equiv), and anhydrous K₃PO₄ (2.5 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[1]
-
Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) and degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Reaction Execution: Place the flask in a pre-heated oil bath at 90-100°C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure product.
Buchwald-Hartwig Amination: Direct Functionalization of the Aniline
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds between an aryl halide and an amine.[11][12][13] This is the primary method for using this compound as a building block, coupling its aniline nitrogen with various aryl or heteroaryl halides.
Principle & Mechanism
The catalytic cycle shares similarities with the Suzuki coupling, involving oxidative addition of Pd(0) to the aryl halide.[11] The key difference is the subsequent coordination of the amine, deprotonation by a base to form a palladium amido complex, and finally, reductive elimination to form the C-N bond.[14][11]
Caption: Fig 2. Catalytic Cycle of Buchwald-Hartwig Amination.
Key Parameters for Success
| Parameter | Recommended Choices & Rationale |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂. These are common and effective Pd(0) and Pd(II) precatalysts. |
| Ligand | Bulky, Electron-Rich Phosphines (XPhos, SPhos, RuPhos), NHCs. These ligands are critical.[14] They promote the oxidative addition and, most importantly, the rate-limiting reductive elimination step, preventing side reactions like beta-hydride elimination.[14][11] |
| Base | NaOt-Bu, K₃PO₄, LiHMDS. A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. NaOt-Bu is very common, but K₃PO₄ can be used for base-sensitive substrates.[15] |
| Solvent | Toluene, Dioxane, THF. Anhydrous, aprotic solvents are essential to prevent quenching of the base and other side reactions. Rigorous degassing is mandatory. |
Protocol: Coupling of 3-(3-Pyridyl)aniline with 4-Bromotoluene
Caption: Fig 3. General Experimental Workflow for Cross-Coupling.
-
Reagent Preparation: In a glovebox or under a strong flow of argon, add this compound (1.0 equiv), 4-bromotoluene (1.2 equiv), and sodium tert-butoxide (NaOt-Bu, 3.5 equiv - Note the excess for salt neutralization).
-
Catalyst Premixing: In a separate vial, add Pd₂(dba)₃ (1.5 mol%) and a suitable ligand like XPhos (4.5 mol%) to anhydrous, degassed toluene. Stir for 10 minutes until a homogeneous solution forms.
-
Reaction Execution: Add the catalyst solution to the flask containing the reagents. Seal the flask tightly and place it in a pre-heated oil bath at 100°C.
-
Monitoring & Work-up: Follow steps 5-7 from the Suzuki protocol above.
Sonogashira Coupling: Introduction of Alkynyl Functionality
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst.[16][17][18] To apply this to the 3-(3-Pyridyl)aniline scaffold, one would typically start with a halogenated derivative, for instance, 3-amino-5-bromopyridine or a diazotized version of the aniline.
Principle & Mechanism
The reaction involves two interconnected catalytic cycles.[17] The palladium cycle is similar to those previously described. Concurrently, the copper cycle involves the formation of a copper(I) acetylide species, which then participates in the transmetalation step with the palladium complex.[17]
Key Parameters for Success
| Parameter | Recommended Choices & Rationale |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄. These are the classic, highly effective catalysts for this transformation. |
| Copper (I) Co-catalyst | CuI (Copper(I) Iodide). Essential for the formation of the copper acetylide intermediate. Typically used at 1-5 mol%.[18][19] |
| Base | Et₃N, DIPEA. An amine base is required, which also often serves as the solvent. It neutralizes the HX byproduct and facilitates the catalytic cycle.[16] |
| Solvent | DMF, THF, or neat amine base. Anhydrous conditions are typically required to prevent side reactions.[16] |
Protocol: Sonogashira Coupling of 2-Amino-3-bromopyridine with Phenylacetylene
This protocol is adapted from established procedures for similar substrates.[18][19]
-
Reaction Setup: To a Schlenk flask under an argon atmosphere, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).
-
Solvent Addition: Add degassed DMF (4 mL per mmol of halide) and stir for 20-30 minutes at room temperature.
-
Reagent Addition: Add 2-amino-3-bromopyridine (1.0 equiv), phenylacetylene (1.2 equiv), and Et₃N (2.0 equiv).
-
Reaction Execution: Heat the mixture to 100°C for 3-5 hours, monitoring by TLC.
-
Work-up & Purification: After cooling, dilute with water and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemscene.com [chemscene.com]
- 6. nobelprize.org [nobelprize.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. research.rug.nl [research.rug.nl]
- 14. youtube.com [youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 19. researchgate.net [researchgate.net]
Navigating the Cleavage: A Detailed Protocol for the Deprotection of Boc-Protected Anilines
The tert-butyloxycarbonyl (Boc) group stands as a cornerstone in the edifice of modern organic synthesis, prized for its robustness under a wide array of chemical conditions and its predictable lability under acidic treatment.[1][2] For researchers, scientists, and professionals in drug development, the strategic removal of this protecting group from aniline moieties is a frequent and critical step. This guide provides an in-depth exploration of the primary methodologies for Boc deprotection of anilines, detailing the underlying chemical principles, offering field-proven protocols, and addressing common challenges to ensure procedural success.
The Lynchpin of Amine Protection: Why Choose the Boc Group?
The utility of the Boc group stems from its ability to temper the nucleophilicity and basicity of the aniline nitrogen, preventing unwanted side reactions during multi-step syntheses.[2][3] Its facile cleavage under acidic conditions, which regenerates the free amine, makes it an invaluable tool in the synthetic chemist's arsenal.[4] However, the choice of deprotection strategy is not a one-size-fits-all decision and must be tailored to the specific substrate, considering the presence of other acid-sensitive functional groups and the desired scale of the reaction.[5]
Core Deprotection Methodologies: A Comparative Overview
The cleavage of the Boc group from an aniline is fundamentally an acid-catalyzed hydrolysis of a carbamate.[4] The most prevalent and effective methods rely on strong acids, though alternative approaches have been developed for sensitive substrates.[5]
Acid-Catalyzed Deprotection: The Workhorse of Synthesis
The most common and direct route to Boc deprotection involves treatment with a strong acid.[1] The mechanism is initiated by the protonation of the carbamate's carbonyl oxygen, which weakens the tert-butyl-oxygen bond. This leads to the formation of a stable tert-butyl cation and a carbamic acid intermediate, which swiftly decarboxylates to yield the free aniline.[2][6]
Mechanism of Acid-Catalyzed Boc Deprotection
Caption: Acid-catalyzed Boc deprotection mechanism.[1]
This is arguably the most frequently employed method due to its speed and efficiency.[5]
Reagents and Materials:
-
Boc-protected aniline
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected aniline in anhydrous DCM (a common concentration is 0.1-0.5 M).
-
To the stirred solution, add TFA. The amount can range from 25% v/v to a 1:1 mixture with DCM, depending on the aniline's reactivity.[5]
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the DCM and excess TFA under reduced pressure.
-
For work-up, dissolve the residue in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize the remaining acid, followed by a wash with brine.[5] Be cautious of CO₂ evolution during neutralization.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected aniline.[5]
Using a solution of HCl in an organic solvent is another standard and effective method.[5]
Reagents and Materials:
-
Boc-protected aniline
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected aniline in a minimal amount of a suitable solvent or suspend it directly in the 4M HCl in 1,4-dioxane solution.
-
Stir the mixture at room temperature for 1 to 4 hours.[5]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with diethyl ether.[5]
-
If the product does not precipitate, the solvent can be removed under reduced pressure to yield the aniline hydrochloride salt.
Milder and Selective Deprotection Methods
For substrates containing other acid-labile functional groups, harsher conditions with TFA or concentrated HCl may not be suitable. In such cases, alternative, milder methods are necessary.
TMSI offers a milder alternative to strong protic acids for Boc deprotection.[4]
Reagents and Materials:
-
Boc-protected aniline
-
Anhydrous dichloromethane (DCM) or chloroform (CHCl₃)
-
Trimethylsilyl iodide (TMSI)
-
Methanol
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected aniline in anhydrous DCM or CHCl₃ under an inert atmosphere.
-
Add TMSI (typically 1.2-1.5 equivalents) dropwise to the solution at room temperature.[5]
-
Stir the reaction mixture at room temperature. The reaction may take several hours to overnight.[5]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the addition of methanol.[5]
-
Remove the solvent under reduced pressure. Further purification by chromatography may be necessary.
In some cases, particularly with electron-rich anilines, the Boc group can be removed by heating, avoiding the need for any acidic reagents.[7][8] This method is advantageous for its simplicity and green chemistry profile.[8]
Reagents and Materials:
-
Boc-protected aniline
-
High-boiling solvent (e.g., toluene, methanol, or trifluoroethanol) or solvent-free conditions
-
Heating apparatus (e.g., oil bath, heating mantle)
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected aniline in a suitable high-boiling solvent or place it neat in a reaction vessel.
-
Heat the reaction mixture. Temperatures can range from 120°C to over 200°C depending on the substrate and solvent.[7]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. Purification may be required.
Recent studies have shown that thermal deprotection can be efficiently carried out in continuous flow reactors, allowing for precise temperature control and potentially selective deprotection of aryl N-Boc groups in the presence of alkyl N-Boc groups.[7][9]
Comparative Summary of Deprotection Protocols
| Method | Reagents | Solvent | Temperature | Typical Time | Advantages | Disadvantages |
| TFA | TFA | DCM | Room Temp | 30 min - 2 h | Fast, efficient, volatile reagents.[5] | Harshly acidic, may cleave other acid-sensitive groups.[10] |
| HCl | 4M HCl | 1,4-Dioxane | Room Temp | 1 - 4 h | Effective, product often precipitates as HCl salt.[5] | Can be corrosive, requires anhydrous conditions. |
| TMSI | TMSI | DCM/CHCl₃ | Room Temp | Several h - overnight | Milder than strong acids, good for sensitive substrates.[4] | Reagent is moisture-sensitive, longer reaction times.[5] |
| Thermal | None | Toluene, MeOH, TFE, or none | 120 - 240 °C | Varies | Reagent-free, "green" approach.[7][8] | High temperatures may not be suitable for all substrates.[8] |
Troubleshooting and Field-Proven Insights
-
Side Reactions with TFA: The tert-butyl cation generated during deprotection can alkylate electron-rich aromatic rings or other nucleophilic functional groups.[10][11] The inclusion of scavengers like triethylsilane or thioanisole in the reaction mixture can mitigate this issue.
-
Work-up Challenges: If the deprotected aniline is water-soluble, extraction can be problematic. In such cases, using a resin-based work-up, such as Amberlyst A21, can be effective for isolating the free amine.[12][13]
-
Incomplete Deprotection: If the reaction stalls, increasing the concentration of the acid or elevating the temperature slightly may drive it to completion. However, be mindful of potential side reactions with more forcing conditions.
-
Selective Deprotection: The reactivity of the Boc group is influenced by the electronic nature of the aniline. Electron-withdrawing groups on the aromatic ring can make the Boc group more stable to acid cleavage, while electron-donating groups can facilitate it. This difference can sometimes be exploited for selective deprotection in molecules with multiple Boc-protected amines.[7][14]
Making the Right Choice: A Decision Workflow
To select the optimal deprotection protocol, consider the following factors:
Caption: Decision workflow for choosing a Boc deprotection method.[5]
Conclusion
The deprotection of Boc-protected anilines is a fundamental and versatile transformation in organic synthesis. While traditional methods using strong acids like TFA and HCl remain highly effective and widely used, the development of milder alternatives such as Lewis acid-mediated and thermal deprotection provides valuable options for sensitive and complex molecules.[5] A thorough understanding of the reaction mechanisms, careful consideration of the substrate's properties, and meticulous execution of the chosen protocol are paramount to achieving high yields and purity in the final deprotected aniline.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 9. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Derivatization of 3-(3-Pyridyl)aniline for Biological Screening
Introduction: The 3-(3-Pyridyl)aniline Scaffold - A Privileged Structure in Medicinal Chemistry
The 3-(3-Pyridyl)aniline scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique combination of a flexible aniline ring and a hydrogen-bond-accepting pyridine moiety allows for diverse interactions with various biological targets. This structural motif is particularly prominent in the development of kinase inhibitors, where the pyridine nitrogen can interact with the hinge region of the kinase active site, a key interaction for potent inhibition.[2][3] The aniline component provides a versatile handle for chemical modification, enabling the synthesis of large compound libraries for high-throughput screening (HTS) to explore structure-activity relationships (SAR) and identify novel therapeutic leads.[4][5] This guide provides a detailed technical overview of common and effective derivatization strategies for 3-(3-Pyridyl)aniline and outlines protocols for subsequent biological screening.
Strategic Derivatization of the 3-(3-Pyridyl)aniline Core
The primary amino group of 3-(3-Pyridyl)aniline is the key functional group for derivatization. Several robust and versatile chemical transformations can be employed to introduce a wide range of substituents, thereby modulating the physicochemical properties and biological activity of the resulting molecules. The choice of derivatization strategy often depends on the desired final compound and the compatibility of functional groups.
Amide Bond Formation: A Cornerstone of Library Synthesis
Amide coupling is one of the most frequently utilized reactions in medicinal chemistry for its reliability and the vast commercial availability of carboxylic acids.[6] This reaction allows for the introduction of a diverse array of side chains, influencing properties such as solubility, lipophilicity, and target engagement.
Rationale for Method Selection: The formation of an amide bond from a carboxylic acid and an amine is not spontaneous and requires activation of the carboxylic acid. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[7][8] HATU is often preferred for its efficiency and lower incidence of side reactions, particularly with less nucleophilic anilines.[8] The addition of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is crucial to neutralize the acid formed during the reaction and to facilitate the coupling process.[7]
Experimental Workflow for Amide Coupling:
Figure 1: General workflow for amide bond formation.
Detailed Protocol: General Procedure for HATU-mediated Amide Coupling
-
Reagent Preparation: In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF).
-
Activation: To the solution, add HATU (1.1 eq.) and DIPEA (2.0 eq.). Stir the mixture at room temperature for 15-30 minutes. The formation of an active ester intermediate occurs during this step.
-
Coupling: Add a solution of 3-(3-Pyridyl)aniline (1.0 eq.) in a minimum amount of anhydrous DMF to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 2-16 hours.
-
Work-up: Upon completion, pour the reaction mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired amide derivative.
Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or vinyl substituents.[9] To utilize this reaction, the 3-(3-Pyridyl)aniline scaffold must first be functionalized with a halide (typically bromine or iodine) or a triflate group.
Rationale for Method Selection: The Suzuki reaction is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives.[10][11] Palladium catalysts, such as Pd(PPh₃)₄ or those generated in situ from a palladium source like Pd(OAc)₂ and a phosphine ligand, are essential for the catalytic cycle.[10] A base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) is required to activate the boronic acid for transmetalation.[9]
Experimental Workflow for Suzuki Coupling:
Figure 2: General workflow for Suzuki-Miyaura cross-coupling.
Detailed Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add the halogenated 3-(3-Pyridyl)aniline derivative (1.0 eq.), the corresponding boronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heating and Monitoring: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with water, and extract with an organic solvent.
-
Purification: Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield the desired biaryl product.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds, allowing for the introduction of a wide variety of primary and secondary amines to an aryl halide.[12] This reaction is instrumental in synthesizing diarylamines and other N-arylated compounds.[13][14]
Rationale for Method Selection: This methodology has largely replaced harsher classical methods for C-N bond formation due to its broad substrate scope and functional group tolerance.[12] The choice of palladium catalyst and ligand is critical for reaction efficiency. Bidentate phosphine ligands like Xantphos are often effective for coupling with challenging substrates like heteroaryl chlorides.[13][15] A strong, non-nucleophilic base such as Cs₂CO₃ or NaOt-Bu is required to deprotonate the amine and facilitate the catalytic cycle.[15]
Experimental Workflow for Buchwald-Hartwig Amination:
Figure 3: General workflow for Buchwald-Hartwig amination.
Detailed Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In an oven-dried resealable tube, combine the aryl halide (e.g., 3-bromo-N-protected-aniline, 1.0 eq.), the amine (1.2 eq.), the palladium source (e.g., Pd₂(dba)₃, 0.02-0.05 eq.), the phosphine ligand (e.g., Xantphos, 0.04-0.10 eq.), and the base (e.g., Cs₂CO₃, 2.0 eq.).
-
Solvent and Degassing: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane. Seal the tube and purge with an inert gas.
-
Heating and Monitoring: Heat the reaction mixture in an oil bath at the appropriate temperature (typically 80-120 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography to obtain the desired N-arylated compound.
Biological Screening of Derivatized Compounds
Following synthesis and purification, the newly created library of 3-(3-Pyridyl)aniline derivatives is ready for biological evaluation. The screening strategy will be dictated by the therapeutic area of interest. Given the prevalence of this scaffold in kinase inhibitors, a kinase inhibition assay is a common starting point.[16][17]
Overall Screening Cascade
Figure 4: A typical workflow for biological screening.
Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a common method for measuring the inhibitory activity of compounds against a specific kinase by quantifying the amount of ADP produced, which is directly proportional to kinase activity.[16][18]
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
Synthesized 3-(3-Pyridyl)aniline derivatives (and other inhibitors)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of each derivative in 100% DMSO. Create a serial dilution of the compounds in DMSO.[16]
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase and substrate in the kinase assay buffer.
-
In a 96-well plate, add 2.5 µL of the serially diluted compounds or a DMSO control to each well.
-
Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.[16]
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.[16]
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[16]
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[16]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each compound.[16]
-
Data Presentation: Summarizing Screening Results
The results of the primary screen should be tabulated to allow for easy comparison of the inhibitory activities of the different derivatives.
| Compound ID | R¹ Group (Amide) | R² Group (Suzuki) | R³ Group (Buchwald) | Kinase IC₅₀ (nM) |
| Parent | H | H | H | >10,000 |
| DERIV-01 | 4-Fluorobenzoyl | H | H | 520 |
| DERIV-02 | H | 4-Methoxyphenyl | H | 850 |
| DERIV-03 | H | H | 4-Morpholinophenyl | 150 |
| ... | ... | ... | ... | ... |
Table 1: Example data table for summarizing the results of a primary kinase inhibition screen. IC₅₀ values represent the concentration of the compound required to inhibit 50% of the kinase activity.
Conclusion
The 3-(3-Pyridyl)aniline scaffold is a highly valuable starting point for the development of novel biologically active molecules. Through systematic derivatization using robust chemical methodologies such as amide coupling, Suzuki coupling, and Buchwald-Hartwig amination, diverse libraries of compounds can be efficiently synthesized. Subsequent screening in relevant biological assays, such as the kinase inhibition assay detailed here, allows for the identification of potent "hit" compounds. These hits can then be further evaluated in cell-based assays and optimized through iterative rounds of chemical synthesis and biological testing to develop promising lead candidates for drug discovery programs.[4][19]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, synthesis, and structure-activity relationships of aminopyridine N-oxides, a novel scaffold for the potent and selective inhibition of p38 mitogen activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lead optimization of a 4-aminopyridine benzamide scaffold to identify potent, selective, and orally bioavailable TYK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell-based high-content screening of small-molecule libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Cell-based high-content screening of small-molecule libraries. | Semantic Scholar [semanticscholar.org]
- 6. hepatochem.com [hepatochem.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. growingscience.com [growingscience.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. research.rug.nl [research.rug.nl]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 19. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of the Pyridyl-Aniline Scaffold
An Application Guide to 3-(3-Pyridyl)aniline in the Synthesis of Potent Kinase Inhibitors
In the landscape of modern medicinal chemistry, particularly in the design of targeted cancer therapeutics, certain molecular frameworks consistently emerge as foundations for potent and selective drugs. These are often referred to as "privileged scaffolds." 3-(3-Pyridyl)aniline and its structural isomers represent one such privileged scaffold, serving as a cornerstone in the synthesis of numerous protein kinase inhibitors.[1][2] Its utility is not accidental but is rooted in a combination of precise structural and electronic properties that make it exceptionally well-suited for interacting with the ATP-binding pocket of protein kinases.[1]
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, especially cancer.[3] Kinase inhibitors function by blocking the activity of these enzymes, thereby interrupting the signaling cascades that drive malignant cell proliferation and survival.[4] The 3-(3-Pyridyl)aniline core provides a rigid, biaryl structure that perfectly positions key functional groups to achieve potent inhibition. Specifically:
-
The Pyridine Nitrogen: This nitrogen atom acts as a crucial hydrogen bond acceptor. It is ideally positioned to interact with the "hinge region" of the kinase's ATP-binding site, an interaction that is fundamental for anchoring the inhibitor to the enzyme.[1][2]
-
The Aniline Nitrogen: This amino group serves as a versatile synthetic handle. It provides a convenient point for chemical modification, allowing for the attachment of various side chains. These modifications are essential for extending the molecule into other regions of the ATP pocket, thereby fine-tuning potency, improving selectivity against other kinases, and optimizing pharmacokinetic properties.[1][2]
The preeminent example of a drug built upon this scaffold is Nilotinib (Tasigna®) , a second-generation Bcr-Abl tyrosine kinase inhibitor used to treat chronic myelogenous leukemia (CML), particularly in cases resistant to imatinib.[5][6] The success of Nilotinib underscores the power of the pyridyl-aniline core and serves as a primary case study for this guide.
Mechanism of Action: How Pyridyl-Aniline Derivatives Inhibit Kinase Activity
The vast majority of kinase inhibitors are ATP-competitive, meaning they occupy the same binding site as the enzyme's natural substrate, adenosine triphosphate (ATP), preventing the transfer of a phosphate group to a target protein.[4] Inhibitors derived from 3-(3-Pyridyl)aniline excel in this role due to their specific, high-affinity interactions with the inactive conformation of the kinase domain.
Using the well-studied interaction of Nilotinib with the Abl kinase domain as an example, the mechanism can be broken down:[6]
-
Hinge Binding: The core of the interaction involves the [4-(3-pyridinyl)-2-pyrimidinyl]amino segment of Nilotinib, which is derived from the initial pyridyl-aniline building block. The pyridine nitrogen forms a key hydrogen bond with the backbone amide NH of methionine-318 in the hinge region of the Abl kinase domain.
-
Gatekeeper Interaction: The anilino-NH group forms a second critical hydrogen bond, this time with the side chain hydroxyl group of threonine-315, the so-called "gatekeeper" residue. This residue is pivotal because its mutation (e.g., to a bulky isoleucine, T315I) can confer resistance to many inhibitors by creating steric hindrance.[6]
-
Extended Binding and Specificity: The rest of the Nilotinib molecule extends beyond the gatekeeper residue into an adjacent hydrophobic pocket. The trifluoromethyl and 3-methylimidazole groups make important van der Waals contacts that significantly enhance binding affinity and contribute to Nilotinib's 10- to 30-fold greater potency compared to its predecessor, imatinib.[6] These interactions stabilize the "DFG-out" (inactive) conformation of the kinase, locking it in a state that is incapable of catalysis.
The following diagram illustrates the Bcr-Abl signaling pathway and the point of intervention for inhibitors like Nilotinib.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nilotinib synthesis - chemicalbook [chemicalbook.com]
- 6. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Quantification of Aniline Compounds in Water
Foreword: The Imperative for Aniline Quantification
Aniline and its derivatives are foundational chemicals in numerous industries, including the manufacturing of dyes, polymers, pharmaceuticals, and agrochemicals. However, their potential toxicity and carcinogenic properties necessitate stringent monitoring of their presence in water sources.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the accurate quantification of aniline compounds in aqueous matrices. The methodologies presented are grounded in established analytical principles and validated against rigorous standards to ensure data integrity and reliability.
Choosing Your Analytical Strategy: A Comparative Overview
The selection of an appropriate analytical technique for aniline quantification hinges on several factors, including the required sensitivity, selectivity, sample matrix complexity, available instrumentation, and desired throughput. This section provides a comparative analysis of the most commonly employed techniques.
| Technique | Principle | Advantages | Disadvantages | Typical Detection Limits |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity, detection by UV absorbance or fluorescence. | Good for non-volatile and thermally labile compounds; simpler sample preparation.[3][4] | Moderate selectivity; potential for matrix interference. | High ng/mL to low µg/mL (UV); lower with fluorescence or MS detection.[3] |
| Gas Chromatography (GC) | Separation based on volatility and polarity, detection by NPD, FID, or MS. | High resolution and sensitivity; NPD offers excellent selectivity for nitrogen-containing compounds.[5] | May require derivatization for polar anilines; not suitable for thermally labile compounds.[2] | Low ng/mL to pg/mL, especially with MS.[5] |
| Spectrophotometry | Formation of a colored azo dye through diazotization and coupling reaction.[6] | Simple, cost-effective, and suitable for rapid screening.[7] | Lower sensitivity and selectivity compared to chromatographic methods; susceptible to interference from other aromatic amines. | µg/L to mg/L range.[7] |
| Electrochemical Sensing | Oxidation or reduction of aniline at an electrode surface, generating a measurable current. | High sensitivity, portability for in-situ measurements, and rapid analysis. | Susceptible to electrode fouling and interference from electroactive species. | nM to µM range.[1] |
I. High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a versatile and widely adopted technique for the analysis of aniline and its derivatives, offering a balance of speed, sensitivity, and robustness. Reversed-phase HPLC with UV detection is the most common approach.
Causality in Method Design:
The choice of a C18 column is predicated on its hydrophobic stationary phase, which effectively retains the moderately polar aniline molecule from the aqueous sample matrix.[8] The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is optimized to achieve adequate retention and separation from potential interferences. The addition of an acid, such as formic acid, to the mobile phase helps to protonate the aniline, leading to better peak shape and reproducibility.[3]
Workflow for HPLC Analysis of Aniline
Caption: HPLC analysis workflow for aniline.
Detailed Protocol: RP-HPLC with UV Detection
This protocol is designed for the quantification of aniline in wastewater and can be adapted for other aqueous samples.[8]
1. Instrumentation and Reagents:
-
HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Formic acid (analytical grade).
-
Aniline standard (analytical grade).
-
Ultrapure water.
2. Preparation of Solutions:
-
Mobile Phase: Prepare a mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid. Degas the mobile phase before use.
-
Standard Stock Solution (1000 mg/L): Accurately weigh 100 mg of aniline and dissolve it in 100 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1 - 50 mg/L).
3. Sample Preparation:
-
Collect the water sample in a clean glass container.
-
Filter the sample through a 0.45 µm syringe filter to remove particulate matter.
-
If necessary, dilute the sample with the mobile phase to bring the aniline concentration within the calibration range.
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or the wavelength of maximum absorbance for aniline).
5. Method Validation (as per ICH Q2(R2) Guidelines): [7][9][10]
-
Specificity: Analyze a blank water sample and a spiked sample to ensure no interfering peaks at the retention time of aniline.
-
Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.[11]
-
Accuracy: Perform recovery studies by spiking a known concentration of aniline into a blank water matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 80-120%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze a minimum of six replicate injections of a standard solution. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The RSD should be ≤ 5%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively.
II. Gas Chromatography (GC) Methods
GC is a highly sensitive and selective technique for the analysis of volatile and semi-volatile organic compounds, making it well-suited for the determination of aniline in water, often after an extraction step. The use of a Nitrogen-Phosphorus Detector (NPD) provides excellent selectivity for nitrogen-containing compounds like aniline.[12]
Causality in Method Design:
Due to the polarity of aniline, direct aqueous injection into a GC can be problematic, leading to poor peak shape and column degradation. Therefore, a sample preparation step, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), is typically employed to transfer the aniline into an organic solvent.[12] Derivatization to a less polar and more volatile compound can sometimes be used to improve chromatographic performance, though it adds complexity to the sample preparation.[5]
Workflow for GC Analysis of Aniline
Caption: GC analysis workflow for aniline.
Detailed Protocol: GC-NPD based on US EPA Method 8131
This protocol is adapted from the US EPA Method 8131 for the determination of aniline and its derivatives in aqueous samples.[13]
1. Instrumentation and Reagents:
-
Gas chromatograph equipped with a Nitrogen-Phosphorus Detector (NPD).
-
Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Methylene chloride (pesticide grade).
-
Sodium sulfate (anhydrous, analytical grade).
-
Aniline standard (analytical grade).
2. Sample Preparation (Liquid-Liquid Extraction):
-
To a 1-liter water sample in a separatory funnel, adjust the pH to >11 with 1.0 M NaOH.
-
Add 60 mL of methylene chloride and shake vigorously for 2 minutes.
-
Allow the layers to separate and drain the methylene chloride layer into a flask.
-
Repeat the extraction twice more with fresh 60 mL portions of methylene chloride.
-
Combine the extracts and dry by passing through a column containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish concentrator or a gentle stream of nitrogen.
3. Chromatographic Conditions:
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Volume: 1 µL (splitless).
4. Method Validation:
-
Follow the validation parameters as outlined in the HPLC section, adapting them for the GC-NPD method. Performance data for a similar GC-NPD method showed recoveries generally between 70-120% and relative standard deviations of 5-15%.[12]
III. Spectrophotometric Methods
Spectrophotometry offers a simple and cost-effective approach for the determination of aniline, particularly for screening purposes or in situations where chromatographic instrumentation is unavailable. The most common method involves the diazotization of aniline and subsequent coupling with a chromogenic agent to form a colored azo dye.[6]
Causality in Method Design:
The diazotization-coupling reaction is a classic colorimetric method for primary aromatic amines. Aniline is first treated with nitrous acid (generated in situ from sodium nitrite and an acid) in the cold to form a diazonium salt. This highly reactive species is then coupled with an electron-rich aromatic compound (the coupling agent) to produce a stable, intensely colored azo compound. The absorbance of this solution is then measured at its wavelength of maximum absorbance (λmax), which is directly proportional to the concentration of aniline in the original sample.[14]
Workflow for Spectrophotometric Analysis of Aniline
Caption: Spectrophotometric analysis workflow.
Detailed Protocol: Diazotization-Coupling Method
This protocol is based on the reaction of diazotized aniline with N-(1-naphthyl)ethylenediamine dihydrochloride.
1. Instrumentation and Reagents:
-
UV-Vis Spectrophotometer.
-
Hydrochloric acid (concentrated).
-
Sodium nitrite solution (0.1% w/v, freshly prepared).
-
Ammonium sulfamate solution (0.5% w/v).
-
N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (0.1% w/v in water).
-
Aniline standard (analytical grade).
2. Procedure:
-
To 50 mL of the water sample (or an aliquot diluted to 50 mL), add 1 mL of concentrated HCl.
-
Cool the solution in an ice bath to below 5 °C.
-
Add 1 mL of sodium nitrite solution and mix. Allow the reaction to proceed for 5 minutes.
-
Add 1 mL of ammonium sulfamate solution to destroy excess nitrite. Mix and wait for 2 minutes.
-
Add 1 mL of NED solution and mix. A purple color will develop.
-
Allow the color to develop for 20 minutes.
-
Measure the absorbance of the solution at 545 nm against a reagent blank prepared in the same manner using aniline-free water.
3. Calibration and Quantification:
-
Prepare a series of aniline standards (e.g., 0.1 to 5 mg/L) and treat them in the same way as the samples.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of aniline in the sample from the calibration curve.
IV. Electrochemical Methods
Electrochemical sensors are emerging as powerful tools for the rapid and sensitive detection of aniline in water. These methods are based on the direct oxidation of aniline at the surface of a modified electrode.
Causality in Method Design:
The electrochemical detection of aniline relies on its ability to be oxidized at a suitable electrode surface. A glassy carbon electrode (GCE) is often used as the working electrode due to its wide potential window and chemical inertness.[15] The sensitivity and selectivity of the measurement can be significantly enhanced by modifying the electrode surface with materials such as polyaniline nanoparticles, which can preconcentrate the analyte and catalyze its oxidation.[15]
General Procedure for Electrochemical Detection:
1. Instrumentation:
-
Potentiostat with a three-electrode system (working, reference, and counter electrodes).
-
Glassy carbon electrode (GCE) as the working electrode.
-
Ag/AgCl as the reference electrode.
-
Platinum wire as the counter electrode.
2. Measurement:
-
The GCE is polished and cleaned before each measurement.
-
The three electrodes are immersed in the water sample containing a supporting electrolyte.
-
A potential is applied to the working electrode, and the resulting current from the oxidation of aniline is measured using techniques like cyclic voltammetry or differential pulse voltammetry.
-
The peak current is proportional to the concentration of aniline.
3. Performance:
-
Electrochemical methods can achieve very low detection limits, often in the nanomolar to micromolar range.[1] The linear range and sensitivity depend on the specific electrode modification and measurement technique used.
V. Sample Preparation: A Critical Step for Accurate Quantification
The choice of sample preparation technique is crucial for removing interferences and concentrating the analyte, especially when dealing with trace levels of aniline in complex water matrices.
-
Solid-Phase Extraction (SPE): This is a highly efficient technique for the preconcentration and cleanup of aniline from water samples.[2] A water sample is passed through a solid sorbent cartridge (e.g., C18 or a polymeric sorbent), which retains the aniline. The aniline is then eluted with a small volume of an organic solvent. On-line SPE systems can automate this process, offering high throughput and reproducibility.[2]
-
Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the aniline from the aqueous sample into an immiscible organic solvent.[12] The pH of the water sample is typically adjusted to a basic pH to ensure aniline is in its neutral form, facilitating its extraction into the organic phase.
VI. Troubleshooting Common Issues
| Problem | Possible Cause | Solution |
| HPLC: Poor peak shape (tailing/fronting) | Inappropriate mobile phase pH; column contamination; sample overload. | Adjust mobile phase pH; flush the column with a strong solvent; inject a smaller sample volume. |
| GC: Shifting retention times | Leak in the system; inconsistent oven temperature; column degradation. | Check for leaks; verify oven temperature program; replace the column. |
| Spectrophotometry: Inconsistent color development | Incorrect pH; unstable reagents; interfering substances. | Ensure correct pH for the coupling reaction; prepare fresh reagents; perform a sample cleanup step. |
| Electrochemical: Low sensitivity/fouling | Electrode surface contamination; interference from other electroactive species. | Polish the electrode before each measurement; use a modified electrode with higher selectivity. |
VII. Conclusion: A Multi-faceted Approach to Aniline Analysis
The accurate quantification of aniline in water is achievable through a variety of analytical techniques. The choice of method should be guided by the specific analytical requirements, including sensitivity, selectivity, and sample throughput. Chromatographic methods, particularly HPLC and GC, offer high sensitivity and selectivity and are suitable for regulatory compliance monitoring. Spectrophotometric methods provide a rapid and cost-effective screening tool, while electrochemical sensors show great promise for in-situ and real-time analysis. By understanding the principles behind each technique and following validated protocols, researchers can ensure the generation of reliable and defensible data for the assessment of aniline contamination in aqueous environments.
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. database.ich.org [database.ich.org]
- 6. researchgate.net [researchgate.net]
- 7. ema.europa.eu [ema.europa.eu]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. m.youtube.com [m.youtube.com]
- 10. qbdgroup.com [qbdgroup.com]
- 11. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Give the diazotization reaction of aniline Also give class 12 chemistry CBSE [vedantu.com]
- 15. ajol.info [ajol.info]
Application Notes and Protocols for the Purification of Crude 3-(3-Pyridyl)aniline via Recrystallization
Abstract
This comprehensive guide details the principles and a robust protocol for the purification of crude 3-(3-Pyridyl)aniline by recrystallization. This bi-functional molecule, incorporating both a nucleophilic aniline moiety and a basic pyridine ring, is a valuable building block in medicinal chemistry and materials science. The protocol herein is designed for researchers, chemists, and process development professionals, providing a systematic approach to solvent selection, impurity removal, and crystal recovery. We address common challenges associated with the crystallization of aromatic amines, such as "oiling out," and provide actionable troubleshooting strategies. Furthermore, an alternative salt formation and recrystallization method is presented for particularly challenging purifications.
Introduction: The Rationale for Recrystallization
Recrystallization remains a cornerstone technique for the purification of solid organic compounds.[1] Its efficacy is predicated on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. For 3-(3-Pyridyl)aniline, a successful recrystallization will selectively dissolve the target molecule in a hot solvent, while impurities remain either insoluble (and are removed by hot filtration) or stay dissolved upon cooling as the purified product crystallizes.
The molecular architecture of 3-(3-Pyridyl)aniline dictates its solubility and crystallization behavior. The aniline ring provides a degree of non-polar character, while the amino group and the pyridine nitrogen introduce polarity and sites for hydrogen bonding.[2] This amphiphilic nature necessitates a careful and empirical approach to solvent selection.
Potential Impurities: Crude 3-(3-Pyridyl)aniline may contain a variety of impurities stemming from its synthesis, including:
-
Unreacted starting materials (e.g., 3-aminophenylboronic acid and 3-bromopyridine in a Suzuki coupling).
-
Homocoupled byproducts.
-
Catalyst residues.
-
Oxidation products, as anilines are susceptible to air oxidation, often resulting in discoloration.[3]
Physicochemical Properties of 3-(3-Pyridyl)aniline
A foundational understanding of the target molecule's properties is critical for designing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂ | PubChem[4] |
| Molecular Weight | 170.21 g/mol | PubChem[4] |
| Appearance | Typically a solid at room temperature | Inferred |
| XLogP3-AA | 1.8 | PubChem[4] |
| Hydrogen Bond Donor Count | 1 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[4] |
Solvent Selection: The Critical First Step
The ideal recrystallization solvent should exhibit high solubility for 3-(3-Pyridyl)aniline at elevated temperatures and low solubility at ambient or sub-ambient temperatures. Based on the principle of "like dissolves like" and data from structurally similar compounds, a qualitative solubility profile can be predicted.[5][6]
| Solvent Class | Example Solvents | Predicted Solubility of 3-(3-Pyridyl)aniline | Rationale |
| Polar Protic | Ethanol, Methanol, Isopropanol | High | The aniline N-H group and pyridine nitrogen can hydrogen bond with protic solvents.[5] |
| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile | Moderate to High | The molecule's polarity can be effectively solvated.[5] |
| Non-Polar | Hexane, Heptane, Toluene | Low | The overall polarity from the nitrogen atoms limits solubility in non-polar media.[5] |
| Chlorinated | Dichloromethane (DCM) | Moderate | DCM is a versatile solvent for moderately polar compounds.[5] |
| Aqueous | Water | Low to Moderate | The presence of two aromatic rings likely limits water solubility despite hydrogen bonding sites. |
Experimental Solvent Screening Protocol:
-
Place approximately 20-30 mg of crude 3-(3-Pyridyl)aniline into several test tubes.
-
Add 0.5 mL of a candidate solvent to each tube at room temperature and agitate. Observe solubility.
-
If the compound is insoluble at room temperature, heat the solvent to its boiling point and observe. An ideal solvent will fully dissolve the compound.
-
Allow the hot solution to cool slowly to room temperature, then place in an ice bath. Abundant crystal formation upon cooling indicates a promising solvent.
Standard Recrystallization Protocol (Single Solvent)
This protocol is recommended when a suitable single solvent, such as ethanol or isopropanol, is identified.
Workflow Diagram:
Caption: Standard Recrystallization Workflow.
Step-by-Step Methodology:
-
Dissolution: Place the crude 3-(3-Pyridyl)aniline in an Erlenmeyer flask. Add a magnetic stir bar and the chosen solvent. Heat the mixture on a hot plate with stirring. Add the minimum amount of hot solvent required to fully dissolve the solid.[2]
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% by weight) of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration: If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature on a benchtop, undisturbed. Slow cooling is crucial for the formation of larger, purer crystals.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30-60 minutes to maximize the precipitation of the product.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Advanced Protocol: Anti-Solvent Recrystallization
This method is effective when the compound is highly soluble in one solvent (the "good" solvent) and poorly soluble in another (the "anti-solvent" or "poor" solvent). The two solvents must be miscible. A common pair for a compound like this could be Ethanol ("good") and Water ("poor") or Dichloromethane ("good") and Hexane ("poor").
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in the minimum amount of the "good" solvent at room temperature.
-
Anti-Solvent Addition: While stirring, slowly add the "anti-solvent" dropwise until the solution becomes persistently turbid (cloudy).[2] This indicates the point of supersaturation.
-
Re-dissolution: Add a few drops of the "good" solvent back into the solution until the turbidity just disappears.[2]
-
Crystallization: Cover the container and allow it to stand undisturbed. Crystals should form over time. The process can be aided by gentle cooling.
-
Isolation and Drying: Collect and dry the crystals as described in the standard protocol.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Oiling Out | The solution is too concentrated; Cooling is too rapid; The melting point of the solid is lower than the boiling point of the solvent. | Add a small amount of additional hot solvent before cooling; Ensure very slow cooling (e.g., in an insulated container); Use a lower boiling point solvent or a different solvent system.[2] |
| Poor Recovery | Too much solvent was used; The compound has significant solubility in the cold solvent; Premature crystallization during hot filtration. | Concentrate the filtrate by boiling off some solvent and re-cooling; Choose a solvent in which the compound is less soluble when cold; Ensure all equipment for hot filtration is pre-heated. |
| No Crystals Form | The solution is not supersaturated; The solution is too dilute. | Try scratching the inside of the flask with a glass rod at the solution's surface; Add a seed crystal of the pure compound; Boil off some solvent to increase concentration and re-cool. |
| Product is still impure/colored | The chosen solvent did not effectively separate the impurity; The impurity co-crystallized with the product; Oxidation occurred during heating. | Perform a second recrystallization with a different solvent system; Use activated charcoal for colored impurities; Consider performing the recrystallization under an inert atmosphere (e.g., Nitrogen). |
Alternative Strategy: Purification via Salt Formation
For basic compounds like 3-(3-Pyridyl)aniline that are difficult to crystallize or are oils at room temperature, conversion to a salt can dramatically improve crystallization properties. The hydrochloride salt is a common choice.
Workflow Diagram for Salt Formation & Recrystallization:
Caption: Purification via Hydrochloride Salt Formation.
Protocol:
-
Dissolve the crude 3-(3-Pyridyl)aniline in a suitable organic solvent like ethanol or diethyl ether.
-
Slowly add a solution of hydrochloric acid in an organic solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
The hydrochloride salt will typically precipitate as a solid.
-
Collect the crude salt by filtration.
-
Recrystallize the salt from a polar solvent system, such as ethanol or an ethanol/water mixture.
-
The purified salt can be used directly or neutralized with a base (e.g., aqueous sodium bicarbonate) and extracted with an organic solvent to recover the pure free base.
References
- 1. scribd.com [scribd.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 3-(Pyridin-3-yl)aniline | C11H10N2 | CID 459521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Solvent Miscibility Table [sigmaaldrich.com]
- 6. 3-(Pyridin-3-yl)aniline hydrochloride | C11H11ClN2 | CID 459520 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 3-(3-Pyridyl)aniline Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, actionable insights into overcoming common challenges in the synthesis of 3-(3-Pyridyl)aniline, a critical building block in medicinal chemistry. Our focus will be on the most prevalent synthetic route: the Suzuki-Miyaura cross-coupling reaction. This document moves beyond a simple protocol, offering a causal understanding of reaction parameters to empower you to troubleshoot effectively and optimize your yield.
The Suzuki-Miyaura coupling is a robust and versatile method for forming C-C bonds.[1][2][3] However, the synthesis of 3-(3-Pyridyl)aniline, which involves coupling an electron-rich aniline derivative with an electron-deficient pyridine ring, presents specific challenges. Issues such as catalyst deactivation, low reactivity of starting materials, and competing side reactions can significantly reduce yields. This guide will address these issues in a practical question-and-answer format.
Core Synthesis Protocol: A Validated Starting Point
A reliable synthesis begins with a well-defined protocol. The following procedure for the coupling of 3-aminophenylboronic acid with 3-bromopyridine serves as our baseline for discussion and troubleshooting.
Reaction Scheme: (3-Aminophenyl)boronic acid + 3-Bromopyridine → 3-(3-Pyridyl)aniline
Materials:
-
3-Bromopyridine (1.0 equiv)
-
(3-Aminophenyl)boronic acid (or its pinacol ester) (1.2–1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂/SPhos) (1–3 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0–3.0 equiv)[3]
-
Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane/H₂O, Toluene)[3][4]
Step-by-Step General Procedure:
-
Inert Atmosphere: Flame-dry a round-bottom flask equipped with a stir bar and condenser. Allow it to cool under a positive pressure of inert gas (Argon or Nitrogen). This step is critical as the active Pd(0) catalyst is sensitive to oxygen.[4][5]
-
Reagent Addition: To the flask, add the 3-bromopyridine, (3-aminophenyl)boronic acid, base, and palladium catalyst/ligand.
-
Solvent Addition: Add the degassed solvent system via cannula or syringe. A common choice is a mixture like 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heating: Heat the reaction mixture to the target temperature (typically 80–110 °C) and stir vigorously for the duration of the reaction (2–24 hours).[3]
-
Monitoring: Track the reaction's progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the inorganic base and salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield 3-(3-Pyridyl)aniline.
Troubleshooting Guide: From Low Yields to Success
This section addresses the most common issues encountered during the synthesis in a direct Q&A format.
Problem 1: Low or No Product Yield
Q: My reaction shows minimal conversion of the starting materials, even after an extended period. What are the primary factors to investigate?
A: This is a frequent issue that can almost always be traced back to one of four key areas: the catalyst system, the reaction environment, the base, or the stability of the boronic acid.
-
Cause 1: Inactive Catalyst System. The heart of the reaction is the Pd(0) catalyst. If it's not active, the catalytic cycle cannot begin.[1][2]
-
Pd(II) Precatalyst Reduction: If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf), it must be reduced in situ to the active Pd(0) state. This reduction can be hindered by impurities or inefficient ligands.
-
Ligand Oxidation: Phosphine ligands, especially electron-rich ones like SPhos or XPhos, are highly susceptible to oxidation by atmospheric oxygen.[5] Oxidized phosphine ligands cannot effectively coordinate to the palladium center, leading to catalyst deactivation.
-
Pyridine Inhibition: The nitrogen atom of the 3-bromopyridine substrate can coordinate to the palladium center, potentially inhibiting the catalytic cycle. Using bulky, electron-rich ligands can mitigate this by favoring the productive oxidative addition step.[4][6][7]
-
-
Solution:
-
Use a Pd(0) Source: Start with a dedicated Pd(0) catalyst like Pd(PPh₃)₄ to eliminate issues with the reduction step.[3]
-
Ensure Ligand Quality: Use fresh, high-quality phosphine ligands stored under an inert atmosphere.
-
Select Robust Ligands: For challenging couplings involving pyridyl halides, bulky, electron-rich biarylphosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often superior to simpler ligands like PPh₃.[4][6][7][8][9] These ligands promote faster rates of both oxidative addition and reductive elimination.[7]
-
-
Cause 2: Presence of Oxygen. Oxygen is the primary enemy of a successful Suzuki coupling. It irreversibly oxidizes the active Pd(0) catalyst to inactive Pd(II) species and degrades phosphine ligands.[5]
-
Cause 3: Ineffective Base. The base plays a crucial role in the transmetalation step, where the organic group is transferred from boron to palladium.[11]
-
Poor Solubility/Quality: If the base is not sufficiently soluble or is of poor quality (e.g., hydrated), it cannot effectively activate the boronic acid to form the boronate species required for transmetalation.[9]
-
Solution: Use a strong, anhydrous, and finely ground base like K₃PO₄ or Cs₂CO₃ to maximize surface area and reactivity.[4] While K₂CO₃ can be effective, it is sometimes less potent for challenging substrates.[10]
-
-
Cause 4: Boronic Acid Decomposition (Protodeboronation). Boronic acids, particularly heteroaromatic or electron-deficient ones, can be unstable and undergo protodeboronation, where the C-B bond is cleaved by a proton source (often water), replacing it with a C-H bond.[1][5][12] This effectively removes your nucleophile from the reaction.
-
Solution:
-
Use Anhydrous Conditions: Ensure your solvent and base are thoroughly dried.[4]
-
Use a Boronate Ester: Convert the boronic acid to a more stable derivative, such as a pinacol or MIDA boronate ester.[5][13] These are more robust and less prone to premature decomposition.
-
Control Stoichiometry: Use a slight excess (1.2–1.5 equivalents) of the boronic acid/ester to compensate for any minor degradation.[4]
-
-
Problem 2: Significant Byproduct Formation
Q: My reaction consumes the starting materials, but the yield of the desired product is low, and I observe significant amounts of homocoupled byproducts (biphenylaniline and/or bipyridine). How can I suppress these side reactions?
A: Homocoupling is a classic side reaction in Suzuki couplings and points to specific imbalances in the catalytic cycle.
-
Cause: Oxidative Homocoupling of Boronic Acid. The most common cause is the presence of oxygen, which facilitates the Pd-catalyzed oxidative coupling of two boronic acid molecules.[1][5] This is often exacerbated if the transmetalation step is slow.
-
Solution: As with low yield issues, the primary solution is the rigorous exclusion of oxygen through proper degassing and maintaining an inert atmosphere.[5]
-
-
Cause: Imbalance in Catalytic Cycle Rates. If the rate of transmetalation is significantly slower than oxidative addition, the intermediate Ar-Pd(II)-X species can undergo side reactions.
-
Solution:
-
Optimize the Base/Solvent System: Ensure the base is effective at promoting transmetalation. Sometimes switching to a stronger base (Cs₂CO₃) or a different solvent system can accelerate this step.
-
Choose a More Reactive Halide: The reactivity of the aryl halide follows the trend I > Br > OTf >> Cl.[5][14] If you are using a less reactive 3-chloropyridine, the oxidative addition step can be slow, allowing more time for boronic acid decomposition. Switching to 3-bromopyridine will significantly accelerate the reaction.[14]
-
-
Data & Visualization
To aid in your experimental design, the following tables and diagrams summarize key information.
Table 1: Comparison of Common Palladium Catalyst Systems
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Base | Solvent | Key Characteristics & Best Use |
| Pd(PPh₃)₄ | PPh₃ (inbuilt) | 2–5 | K₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene | Classic, air-sensitive Pd(0) catalyst. Good for reactive bromides but may struggle with pyridyl substrates.[4] |
| Pd(OAc)₂ | SPhos / XPhos | 1–3 | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | Highly active system for challenging substrates, including heteroaryl chlorides and bromides.[4][6][7] |
| PdCl₂(dppf) | dppf (inbuilt) | 2–5 | K₂CO₃, Na₂CO₃ | DMF, Dioxane | Robust, air-stable Pd(II) precatalyst. Good general-purpose system. |
| PEPPSI™-IPr | IPr (NHC) | 1–3 | K₃PO₄ | t-Amyl alcohol, Toluene | Excellent for sterically hindered substrates and aryl chlorides due to the strong electron-donating NHC ligand.[1] |
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the fundamental steps of the reaction. Failures in any of these steps can lead to the problems discussed.
Caption: Key steps in the Suzuki-Miyaura cross-coupling reaction.[1][2][3]
Diagram 2: Troubleshooting Workflow
Use this decision tree to systematically diagnose and solve low-yield issues.
Caption: A logical workflow to diagnose and solve common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: Can I use 3-chloropyridine instead of 3-bromopyridine to lower costs? A: Yes, but it is significantly more challenging. The C-Cl bond is much stronger than the C-Br bond, making the rate-limiting oxidative addition step much slower.[14] To successfully use 3-chloropyridine, you will almost certainly need to use a highly active catalyst system, such as one employing a bulky, electron-rich Buchwald-type ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand, often at higher temperatures.[6][7]
Q2: What is the best method for purifying the final 3-(3-Pyridyl)aniline product? A: The standard method is flash column chromatography on silica gel. Given the basic nature of both the aniline and pyridine nitrogens, it's important to select an appropriate eluent system. A gradient of ethyl acetate in hexanes is a common starting point. To prevent streaking on the column, you can add a small amount of triethylamine (~0.5-1%) to the eluent to neutralize the acidic sites on the silica gel. Alternatively, crystallization can be an effective method for final purification if a suitable solvent system is found.[15]
Q3: My boronic acid is old. Can I still use it? A: It is highly discouraged. Boronic acids can dimerize/trimerize to form boroxines upon standing or decompose via protodeboronation, especially if exposed to moisture.[1] This reduces the amount of active nucleophile in your reaction. Always use fresh, high-purity boronic acid or a more stable boronate ester for best results.[5]
Q4: How critical is the solvent choice? A: Solvent choice is crucial. It affects the solubility of all components (especially the base), the stability of the catalyst, and the overall reaction rate. Aprotic polar solvents like 1,4-dioxane, THF, or toluene, often with a small amount of water, are standard.[1][3] The water helps to solubilize the inorganic base and facilitate the formation of the active boronate species. However, too much water can promote protodeboronation.[4] Screening different solvents is a key part of optimization.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. youtube.com [youtube.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Aniline Derivatives
This guide provides researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during the purification of aniline derivatives. The information presented herein is grounded in established chemical principles and field-proven techniques to ensure both scientific integrity and practical applicability.
Troubleshooting Guide
This section addresses specific issues in a question-and-answer format, offering step-by-step guidance to resolve common purification problems.
My aniline derivative is a dark-colored oil or solid. How can I decolorize it?
Discoloration in aniline derivatives is a frequent issue, often arising from air oxidation or the presence of polymeric byproducts formed during the reaction or storage.[1][2] Freshly distilled aniline is a colorless to pale yellow oily liquid, but it can darken upon exposure to air and light, forming strongly colored, oxidized impurities.
Causality: The amino group in aniline derivatives is susceptible to oxidation, leading to the formation of highly conjugated, colored compounds like quinone-imines and polymeric materials.[1][3]
Troubleshooting Protocol:
-
Recrystallization with Activated Carbon: This is the most common and effective method for removing colored impurities.[4]
-
Step 1: Dissolve the crude, colored aniline derivative in a suitable hot solvent.
-
Step 2: Add a small amount of activated charcoal (typically 1-5% by weight) to the hot solution.[5]
-
Step 3: Gently heat the mixture for a short period.
-
Step 4: Perform a hot filtration to remove the activated carbon, which will have adsorbed the colored impurities.[4][5]
-
Step 5: Allow the filtrate to cool slowly to induce crystallization of the decolorized product.
-
-
Distillation: For liquid aniline derivatives, vacuum distillation can be highly effective in separating the volatile product from non-volatile colored impurities and polymeric "gunk".[6]
-
Acid-Base Extraction:
-
Step 1: Dissolve the impure aniline in an appropriate organic solvent.
-
Step 2: Wash the organic solution with a dilute acid (e.g., 1M HCl). The basic aniline will form a salt and move into the aqueous layer, leaving many non-basic, colored impurities in the organic layer.[6]
-
Step 3: Separate the aqueous layer and neutralize it with a base (e.g., NaOH or NaHCO₃) to regenerate the free aniline.
-
Step 4: Extract the purified aniline back into an organic solvent.
-
My aniline derivative won't crystallize and is "oiling out." What should I do?
"Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid during crystallization.[7][8] This is problematic because the oily droplets often trap impurities more effectively than the solvent, leading to an impure final product.[7][8]
Causality: This phenomenon happens when the melting point of the solute is lower than the temperature of the solution from which it is crystallizing.[7] A high concentration of impurities can also significantly depress the melting point of the compound, contributing to oiling out.[7][9]
Troubleshooting Protocol:
-
Increase the Solvent Volume: Add more of the crystallization solvent to the mixture and gently heat until the oil redissolves completely. Then, allow the solution to cool very slowly.[7]
-
Lower the Crystallization Temperature: After redissolving the oil, place the solution in a colder bath (e.g., ice-water or ice-salt) to induce rapid nucleation, bypassing the temperature range where oiling out occurs.
-
Change the Solvent System: Experiment with different solvents or solvent mixtures. A solvent in which the compound is less soluble might promote direct crystallization.
-
Seed the Solution: Introduce a few seed crystals of the pure compound into the solution at a temperature just above where oiling out is observed. This can provide a template for proper crystal growth.[10][11]
-
Purify by an Alternative Method First: If the compound is very impure, a preliminary purification by column chromatography or acid-base extraction may be necessary to remove the impurities that are lowering the melting point.
Frequently Asked Questions (FAQs)
This section covers broader questions about the purification of aniline derivatives.
What are the most common impurities in aniline derivative synthesis?
Impurities can be broadly categorized as:
-
Process-Related Impurities: These include unreacted starting materials, residual solvents, and byproducts from side reactions.[3] For example, in reactions involving the reduction of a nitro group, incomplete reduction can leave residual nitro-aromatic compounds.[12]
-
Degradation Impurities: These are formed by the breakdown of the aniline product, often through oxidation, leading to colored compounds like p-benzoquinone and polymeric materials.[3]
-
Regioisomers: In reactions that introduce substituents to the aromatic ring, isomers with the substituent at different positions can be formed.[4]
How do I remove unreacted starting material from my aniline product?
The method of choice depends on the properties of the starting material and the product.
-
Acidic Wash: If the starting material is not basic, an acidic wash is a highly effective method to remove a basic aniline product. The aniline will form a water-soluble salt in the aqueous layer, which can then be separated.[13][14]
-
Column Chromatography: This is a versatile technique for separating compounds with different polarities. By carefully selecting the solvent system, it is often possible to separate the aniline derivative from unreacted starting materials.[12][13]
-
Recrystallization: If the aniline derivative is a solid and the starting material has a different solubility profile, recrystallization can be an effective purification method.[13]
What is the best solvent system for column chromatography of aniline derivatives?
The choice of solvent system is critical for successful separation.
-
General Approach: A common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[15][16] The polarity of the eluent is gradually increased to elute compounds with increasing polarity.
-
TLC Analysis: Thin-layer chromatography (TLC) should always be used to determine the optimal solvent system before running a column. Aim for an Rf value of 0.2-0.4 for your desired compound.[15]
-
Addressing Tailing: Aniline derivatives, being basic, can interact strongly with the slightly acidic silica gel, leading to "tailing" or streaking of the spots on TLC and poor separation on a column.[6] To mitigate this, a small amount of a basic modifier, such as triethylamine (0.1-2% v/v), can be added to the eluent.[15]
-
Alternative Stationary Phases: For particularly problematic separations, consider using a different stationary phase, such as neutral or basic alumina, or amine-functionalized silica.[15]
| Compound Polarity | Recommended Starting Solvent System | Notes |
| Nonpolar | 5% Ethyl Acetate in Hexanes | Increase ethyl acetate concentration for more polar compounds. |
| Moderately Polar | 10-50% Ethyl Acetate in Hexanes | A standard range for many aniline derivatives.[16] |
| Polar | 5% Methanol in Dichloromethane | For highly polar aniline derivatives.[16] |
| Basic (to prevent tailing) | Add 0.1-2% Triethylamine to the eluent | Neutralizes acidic sites on silica gel.[15] |
My aniline derivative appears to be degrading on the silica gel column. What can I do?
Some aniline derivatives can be sensitive to the acidic nature of silica gel.[6]
-
TLC Stability Test: Before running a column, spot your compound on a TLC plate and let it sit for an hour or two before developing it. If new spots appear or streaking is observed, your compound may be unstable on silica.[6]
-
Deactivating the Silica Gel: Pre-treat the silica gel with a basic solution, such as triethylamine in your eluent, before packing the column.[15]
-
Using an Alternative Stationary Phase: As mentioned previously, basic or neutral alumina, or amine-functionalized silica are excellent alternatives for acid-sensitive compounds.[15]
Visualizations
Workflow for Troubleshooting Aniline Derivative Purification
Caption: A decision-making workflow for purifying aniline derivatives.
References
- 1. scribd.com [scribd.com]
- 2. Sciencemadness Discussion Board - aniline impurities - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. veeprho.com [veeprho.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scribd.com [scribd.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mt.com [mt.com]
- 9. researchgate.net [researchgate.net]
- 10. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Chromatography [chem.rochester.edu]
Technical Support Center: Purification of 3-(3-Pyridyl)aniline
Welcome to the technical support center for the synthesis and purification of 3-(3-Pyridyl)aniline. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with product purity in their reactions. As a key intermediate in pharmaceutical synthesis, the purity of 3-(3-Pyridyl)aniline is paramount. This document provides in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Understanding Common Impurities in 3-(3-Pyridyl)aniline Synthesis
The most prevalent synthetic route to 3-(3-Pyridyl)aniline is the Suzuki-Miyaura cross-coupling reaction between 3-aminophenylboronic acid (or its derivatives) and 3-bromopyridine.[1][2] While robust, this palladium-catalyzed reaction can generate a range of impurities that complicate downstream applications. Understanding the origin of these impurities is the first step toward effective removal.
The primary sources of contamination include:
-
Unreacted Starting Materials: Residual 3-aminophenylboronic acid and 3-bromopyridine.
-
Homocoupling Byproducts: Formation of 3,3'-bipyridine (from 3-bromopyridine) and 3,3'-diaminobiphenyl (from 3-aminophenylboronic acid).
-
Protodeboronation Products: Cleavage of the C-B bond of the boronic acid to yield aniline.[3]
-
Catalyst and Ligand-Related Impurities: Residual palladium complexes and oxidized phosphine ligands (e.g., triphenylphosphine oxide if PPh₃ is used).
Data Presentation: Common Impurities and Their Characteristics
| Impurity | Chemical Structure | Source | Key Analytical Signature (LC-MS) |
| 3-Bromopyridine | C₅H₄BrN | Unreacted Starting Material | m/z = 158/160 (Characteristic Br isotope pattern) |
| 3-Aminophenylboronic acid | C₆H₈BNO₂ | Unreacted Starting Material | m/z = 138 [M+H]⁺ |
| Aniline | C₆H₇N | Protodeboronation of Boronic Acid | m/z = 94 [M+H]⁺ |
| 3,3'-Bipyridine | C₁₀H₈N₂ | Homocoupling of 3-Bromopyridine | m/z = 157 [M+H]⁺ |
| 3,3'-Diaminobiphenyl | C₁₂H₁₂N₂ | Homocoupling of Boronic Acid | m/z = 185 [M+H]⁺ |
| Triphenylphosphine Oxide | C₁₈H₁₅OP | Oxidized Ligand | m/z = 279 [M+H]⁺ |
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of 3-(3-Pyridyl)aniline in a question-and-answer format.
Q1: My reaction has gone to completion, but I'm struggling to remove a significant amount of a byproduct that I believe is a homocoupled dimer. What happened and how do I fix it?
A1: Diagnosis & Solution
-
Causality: The formation of homocoupling byproducts, such as 3,3'-bipyridine, is a frequent side reaction in Suzuki couplings.[4] It is often exacerbated by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II), or by suboptimal reaction conditions that favor the reaction of two molecules of the boronic acid or aryl halide with the catalyst.[3][4]
-
Troubleshooting & Prevention:
-
Strictly Exclude Oxygen: This is the most critical preventative measure. Ensure your solvents are thoroughly degassed before use (e.g., by bubbling with argon or nitrogen for 15-30 minutes). Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup.[3]
-
Optimize Catalyst & Base: The choice of palladium catalyst, ligand, and base is crucial. For pyridine-containing substrates, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can promote the desired cross-coupling over homocoupling.[3][5][6]
-
Purification Strategy: Fortunately, the polarity of homocoupled products is typically different from the desired 3-(3-Pyridyl)aniline.
-
Column Chromatography: A standard silica gel column is often effective. The homocoupled byproducts (e.g., 3,3'-bipyridine) are generally less polar than the desired product due to the absence of the free amine. A gradient elution, starting with a less polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity, should provide good separation.
-
Acid-Base Extraction: This technique exploits the basicity of your product's aniline and pyridine groups. Dissolve the crude mixture in an organic solvent (like ethyl acetate) and extract with a dilute aqueous acid (e.g., 1M HCl). The basic 3-(3-Pyridyl)aniline will move to the aqueous layer as a salt, while less basic impurities like homocoupled products and phosphine oxides may remain in the organic layer. Afterward, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract your purified product back into an organic solvent.
-
-
Q2: My final product is contaminated with a substance that gives the mass of aniline. What is it and how do I prevent it?
A2: Diagnosis & Solution
-
Causality: The presence of aniline strongly suggests that protodeboronation has occurred. This is a side reaction where the C-B bond of the 3-aminophenylboronic acid is cleaved by a proton source (often residual water) to regenerate the parent arene (aniline).[3] This depletes one of your key starting materials and introduces a difficult-to-remove impurity.
-
Troubleshooting & Prevention:
-
Use Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and reagents. The presence of water is a primary driver of protodeboronation.[3]
-
Use a More Stable Boron Reagent: Arylboronic acids are known to be susceptible to this side reaction. Consider using a more stable derivative, such as a pinacol boronate ester or a potassium aryltrifluoroborate salt (Ar-BF₃K).[3][7] These reagents are more robust and often release the boronic acid slowly in situ, minimizing degradation.[3][5]
-
Purification Strategy: Separating aniline from 3-(3-Pyridyl)aniline can be challenging due to their similar polarities.
-
High-Performance Column Chromatography: Careful column chromatography with a shallow solvent gradient is your best approach. Monitor fractions closely by TLC or HPLC.
-
Recrystallization: If the product is sufficiently crystalline, recrystallization may be effective, as the aniline will likely remain in the mother liquor.
-
-
Q3: My column chromatography purification is giving poor separation and significant peak tailing for my product. What's wrong?
A3: Diagnosis & Solution
-
Causality: Peak tailing for basic compounds like anilines and pyridines on standard silica gel is a classic problem.[8] It is caused by strong, non-ideal interactions between the basic nitrogen atoms of your analyte and acidic residual silanol groups (Si-OH) on the silica surface.[9][10] This leads to poor resolution and lower recovery.
-
Troubleshooting & Prevention:
-
Mobile Phase Modification: The most common solution is to add a small amount of a basic modifier to your eluent. Adding ~1% triethylamine (TEA) or ammonia in methanol to your mobile phase will "cap" the acidic silanol sites, preventing them from interacting with your product and resulting in sharper peaks and better separation.[8][9]
-
Use a Different Stationary Phase: If tailing persists, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica for purifying basic compounds. Alternatively, deactivated or end-capped silica is commercially available.[8]
-
Check for Overload: Injecting too much crude material onto the column can also cause peak distortion and tailing.[8] If you are working on a large scale, ensure your column size is appropriate for the amount of material being purified.
-
Experimental Protocols
Protocol 1: Column Chromatography with Basic Modifier
-
Slurry Preparation: Prepare a slurry of silica gel in your starting, low-polarity eluent (e.g., 95:5 Hexane/Ethyl Acetate).
-
Column Packing: Pour the slurry into your column and allow it to pack under gravity or with light pressure. Ensure the packed bed is stable and free of cracks or air bubbles.
-
Sample Loading: Dissolve your crude 3-(3-Pyridyl)aniline in a minimal amount of dichloromethane or your eluent. Pre-adsorb the crude material onto a small amount of silica gel by concentrating the solution to a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with the starting solvent system (e.g., 95:5 Hexane/Ethyl Acetate + 1% Triethylamine).
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., increasing the percentage of ethyl acetate). The exact gradient will depend on the specific impurities present and should be optimized first by TLC analysis.
-
Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 3-(3-Pyridyl)aniline.
Protocol 2: Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities, provided your product is a solid with suitable solubility properties.[11][12]
-
Solvent Selection: The key is to find a solvent (or solvent system) that dissolves your product well when hot but poorly when cold.[13] Test small amounts of your product in various solvents like ethanol, isopropanol, ethyl acetate, or toluene/heptane mixtures.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities (like residual palladium catalyst), perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[13]
-
Further Cooling: Once at room temperature, place the flask in an ice bath for at least an hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualization of the Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving common impurity issues encountered during the purification of 3-(3-Pyridyl)aniline.
Caption: A logical workflow to diagnose and solve common purification issues.
Frequently Asked Questions (FAQs)
Q1: What are the best analytical techniques to assess the purity of my final product? A1: A combination of methods is ideal. High-Performance Liquid Chromatography (HPLC) is excellent for quantifying purity and separating the target compound from impurities.[14][15] Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the molecular weight of unknown impurities.[14][16] Finally, Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure of your desired product and can reveal impurities if they are present in sufficient quantity (>1-5%).
Q2: Can I use an acid/base extraction to purify my product? A2: Yes, this can be a very effective first-pass purification step. Both the aniline and pyridine functionalities are basic and will be protonated in a dilute acid wash (e.g., 1M HCl). This allows for the separation from non-basic impurities like phosphine oxides or homocoupled byproducts. After separation of the layers, the pH of the aqueous layer can be raised with a base (e.g., NaOH) to deprotonate your product, which can then be extracted back into an organic solvent.[17]
Q3: My purified 3-(3-Pyridyl)aniline is colorless initially but turns yellow/brown over time. Why is this happening and how can I stop it? A3: Anilines as a class of compounds are susceptible to aerial oxidation, which forms colored polymeric impurities.[18][19] This process can be accelerated by exposure to light and air. To ensure long-term stability, store your purified product under an inert atmosphere (argon or nitrogen), protected from light, and in a cool, dark place.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scribd.com [scribd.com]
- 12. mt.com [mt.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. hrcak.srce.hr [hrcak.srce.hr]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Sciencemadness Discussion Board - aniline impurities - Powered by XMB 1.9.11 [sciencemadness.org]
- 19. veeprho.com [veeprho.com]
Technical Support Center: Optimizing Suzuki Coupling with Pyridyl Halides
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving pyridyl halides. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by these substrates. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.
Pyridyl halides are a cornerstone in medicinal chemistry, but their successful use in Suzuki coupling is often hampered by issues related to the electronic nature of the pyridine ring. The lone pair on the nitrogen atom can coordinate to the palladium catalyst, leading to deactivation, and the electron-deficient nature of the ring makes key steps of the catalytic cycle, such as oxidative addition and reductive elimination, challenging.[1][2][3]
This guide is structured into two main sections: a Troubleshooting Guide for when your reaction isn't working as expected, and a Frequently Asked Questions (FAQs) section for proactive experimental design.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the Suzuki coupling of pyridyl halides.
Problem 1: Low or No Product Yield
You've set up your reaction, but TLC or LC-MS analysis shows little to no formation of the desired biaryl product. This is the most common issue and can stem from several sources.
Potential Cause 1: Catalyst Inactivation or Inhibition The pyridine nitrogen is a Lewis base and can coordinate to the palladium center, inhibiting its catalytic activity.[1][2] Furthermore, the active Pd(0) catalyst is highly sensitive to oxygen, which can oxidize it to an inactive Pd(II) state.[1]
-
Solution Workflow:
-
Ensure Rigorous Inert Atmosphere: Oxygen is a primary culprit for catalyst death. Ensure all solvents are thoroughly degassed (e.g., via freeze-pump-thaw cycles or by sparging with argon/nitrogen for at least 30 minutes).[1] Use flame-dried or oven-dried glassware and maintain a positive pressure of inert gas throughout the reaction setup and duration.[4]
-
Switch to a More Robust Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be ineffective.[1] Use a combination of a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a specialized ligand. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often required.[1][5] These ligands promote the crucial oxidative addition and reductive elimination steps and can sterically shield the palladium from inhibitory coordination by the pyridine substrate.[5]
-
Consider a Pre-catalyst: Air-stable Pd(II) precatalysts are often more convenient and can provide more consistent results by ensuring a controlled generation of the active Pd(0) species.[6]
-
Potential Cause 2: Ineffective Base The base is crucial for activating the boronic acid/ester for the transmetalation step.[1] For electron-deficient pyridyl systems, a weak base may be insufficient.
-
Solution Workflow:
-
Screen Stronger Bases: If a mild base like Na₂CO₃ fails, switch to a stronger, non-nucleophilic base. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often excellent choices for challenging couplings.[1][7]
-
Ensure Base Quality: The base should be anhydrous and finely ground to maximize its surface area and reactivity.[1]
-
Consider Fluoride-Based Bases: In some cases, particularly with base-sensitive functional groups, potassium fluoride (KF) can be effective, often used in anhydrous conditions.[7][8]
-
Potential Cause 3: Protodeboronation of the Boronic Acid/Ester This is a major side reaction where the C-B bond is cleaved by a proton source (often water), converting your valuable boronic acid back into an unreactive hydrocarbon.[1][9] This is particularly problematic with electron-deficient heteroaryl boron reagents.[9][10]
-
Solution Workflow:
-
Use Anhydrous Conditions: Ensure your solvent and base are thoroughly dried, especially if you suspect protodeboronation.[1] While many Suzuki protocols use aqueous mixtures, challenging substrates may benefit from anhydrous conditions.[11]
-
Switch to a More Stable Boron Reagent: Boronic acids are often susceptible to this pathway. Pinacol boronate esters or MIDA boronates are generally more stable and can be used as effective substitutes, slowly releasing the boronic acid under the reaction conditions.[10]
-
Modify the Base/Solvent System: Avoid overly aqueous base solutions if protodeboronation is significant.[11] Using a base like KF in an anhydrous solvent such as THF or dioxane can be beneficial.[9]
-
Problem 2: Significant Homocoupling of the Boronic Acid
You observe a significant byproduct corresponding to the dimer of your boronic acid partner (e.g., bipyridine from a pyridylboronic acid).
Cause: Homocoupling is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo two transmetalation events with the boronic acid, leading to the undesired dimer.[1]
-
Solutions:
-
Strict Oxygen Exclusion: This is the most critical factor. Revisit your degassing and inert atmosphere techniques to ensure they are flawless.[1]
-
Control Reagent Addition: In some cases, slow addition of the boronic acid can minimize its concentration at any given time, disfavoring the double transmetalation that leads to homocoupling.
-
Use a Pd(0) Source Directly: While Pd(II) precatalysts are convenient, starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce homocoupling, as it bypasses the in-situ reduction step where Pd(II) is present.[12]
-
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the strategic selection of reagents and conditions for pyridyl Suzuki couplings.
Q1: How do I choose the right palladium catalyst and ligand?
The choice of the catalyst system is arguably the most critical parameter for success.
-
For Bromopyridines and Iodopyridines: These are more reactive due to weaker carbon-halogen bonds.[13] While some simple cases might work with Pd(PPh₃)₄, challenging substrates (e.g., sterically hindered or very electron-deficient) benefit from more advanced systems. A good starting point is a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich monophosphine ligand.[14][15]
-
For Chloropyridines: These are significantly less reactive.[13][16] Their use almost always mandates a highly active catalyst system. Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are the gold standard here.[5][17] They possess the high electron-donating ability and steric bulk required to facilitate the difficult oxidative addition of the C-Cl bond.[5]
| Ligand Class | Example(s) | Recommended for | Key Feature |
| Simple Phosphines | PPh₃, PCy₃ | Simple, reactive bromopyridines | Baseline reactivity; often insufficient.[18] |
| Bidentate Phosphines | dppf | Can be effective, but bite angle is critical.[17] | Good for stabilizing the catalyst complex.[19] |
| Buchwald Ligands | XPhos, SPhos, RuPhos | Chloropyridines , hindered substrates | Bulky and highly electron-donating; promotes oxidative addition and reductive elimination.[5][17] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Chloropyridines , electron-deficient systems | Strong sigma-donors, often providing high catalyst stability and activity. |
Q2: Which base and solvent combination is best?
The base and solvent are interdependent and can dramatically influence the reaction outcome.[11][20]
-
Bases: As mentioned in the troubleshooting section, stronger bases are generally preferred. K₃PO₄ is a robust, all-purpose choice for difficult couplings.[7][21] Cs₂CO₃ is more soluble and can accelerate reactions.[7][11] KF is a milder option, often used in anhydrous THF or dioxane, which is beneficial for base-sensitive substrates.[8][9]
-
Solvents: Aprotic polar solvents are common.
-
Dioxane/Water or Toluene/Water: Classic combinations that work for a broad range of substrates. The water helps to solubilize the inorganic base.[4]
-
Anhydrous Polar Ethers (Dioxane, THF): Excellent choices when trying to minimize protodeboronation.[9]
-
Alcohols (e.g., isopropanol): Can be very effective, sometimes dramatically improving yields compared to other solvents like dioxane.[11] However, they can also be a proton source, so their suitability must be evaluated.
-
| Base | Equivalents | Common Solvent(s) | Temperature (°C) | Notes |
| K₂CO₃ | 2.0 - 3.0 | Toluene/H₂O, Dioxane/H₂O, MeCN/H₂O | 80 - 110 | Standard, widely used base. May be insufficient for challenging substrates.[4][7][22] |
| K₃PO₄ | 2.0 - 3.0 | Dioxane/H₂O, Toluene | 60 - 110 | A strong, reliable base for difficult couplings, including those with chlorides and boronic esters.[7][18][23] |
| Cs₂CO₃ | 2.0 - 3.0 | Dioxane, DMF, Toluene | 80 - 110 | Stronger and more soluble than K₂CO₃, can increase reaction rates.[7][11] |
| KF | 3.0 | Anhydrous THF, Dioxane | 60 - 110 | Milder option, useful for substrates with base-sensitive groups. Often requires anhydrous conditions.[8][9] |
Q3: My reaction involves a 2-halopyridine. Are there special considerations?
Yes. The "2-pyridyl problem" is a well-documented challenge in cross-coupling chemistry.[2]
-
Catalyst Inhibition: The nitrogen atom is in close proximity to the reaction center and can chelate to the palladium, forming stable, inactive complexes.
-
Instability of Boron Reagents: 2-Pyridylboronic acids are notoriously unstable and prone to rapid protodeboronation.[3][9][10]
-
Optimized Strategies for 2-Pyridyl Substrates:
-
Use Stabilized Boron Reagents: Avoid 2-pyridylboronic acid itself. Instead, use more stable derivatives like pinacol esters, MIDA boronates, or N,N-diethanolamine boronates.[10][11]
-
Employ Highly Active Catalysts: The need for bulky, electron-rich ligands is even more critical here to favor the productive catalytic cycle over catalyst inhibition. Systems based on ligands like SPhos or specialized phosphine oxides have shown great success.[11][14]
-
Careful Base Selection: The choice of base is critical to balance the need for transmetalation without accelerating the decomposition of the sensitive boron reagent. Anhydrous conditions with bases like KF or CsF are often preferred.[9][11]
-
General Experimental Protocol
This is a robust starting point for screening reactions with a new pyridyl halide substrate.
Materials:
-
Pyridyl Halide (1.0 equiv)
-
Arylboronic Acid or Ester (1.2 - 1.5 equiv)
-
Palladium Precatalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, Degassed Solvent (e.g., Dioxane or Toluene)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the pyridyl halide, boronic acid/ester, base, palladium precatalyst, and ligand.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.[4]
-
Solvent Addition: Add the degassed solvent via syringe under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed (typically 4-24 hours).
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, extract the aqueous layer, and combine the organic fractions. Wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[4]
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Application of air-stable palladium(II) precatalysts to Suzuki cross-coupling reactions and C-H activation of pyridine <i>N</i>-oxides [morressier.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. cdnsciencepub.com [cdnsciencepub.com]
- 18. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 19. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. reddit.com [reddit.com]
- 23. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Preventing oxidation of arylamines during storage and reaction
Welcome to the Technical Support Center for the handling, storage, and reaction of arylamines. This guide is designed for researchers, scientists, and professionals in drug development who frequently work with these versatile yet sensitive compounds. Arylamines are prone to oxidation, which can compromise sample integrity, lead to inconsistent experimental results, and generate impurities.[1][2] This resource provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to help you mitigate these challenges effectively.
The Challenge: Understanding Arylamine Oxidation
Arylamines are susceptible to oxidation through exposure to atmospheric oxygen, light, and heat.[1] This degradation process often manifests as a noticeable color change, typically from a colorless or light yellow to a dark brown liquid, indicating the formation of oxidized impurities.[1][3] The high reactivity of arylamines towards electrophilic aromatic substitution makes them particularly vulnerable to oxidative decomposition.[4][5]
The mechanism of arylamine autoxidation can be complex, often involving radical intermediates.[6][7] The process can be initiated by the transfer of an electron from the amine to an oxygen molecule, forming radical ions that can then propagate a chain reaction leading to a variety of colored by-products.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter when working with arylamines, providing probable causes and actionable solutions.
| Problem | Probable Cause | Recommended Solution |
| Yellow to brown discoloration of the liquid. | Exposure to air (oxygen) and/or light, leading to the formation of colored oxidation products.[2] | Store the compound under an inert atmosphere (e.g., nitrogen or argon) and in an amber or opaque container to protect it from light. For long-term storage, refrigeration is recommended.[2] |
| Presence of insoluble particles. | Advanced oxidation and polymerization of degradation products.[2] | Filter the arylamine through a syringe filter (e.g., 0.22 µm PTFE) before use. For future prevention, strictly adhere to inert atmosphere and cold storage protocols.[2] |
| Inconsistent experimental results. | Use of partially oxidized arylamine, which may contain impurities that interfere with reactions.[8] | Purify the arylamine by distillation or column chromatography before use. Always use freshly opened or properly stored material for sensitive experiments. |
| Rapid discoloration after opening a new bottle. | Improper handling and storage after initial use, allowing atmospheric oxygen and moisture to enter.[2] | After the first use, immediately flush the headspace of the container with an inert gas before resealing. For frequent use, consider aliquoting the material into smaller, single-use vials under an inert atmosphere.[2] |
| Reaction failure or low yield in processes sensitive to oxidation. | Dissolved oxygen in reaction solvents or exposure of the reaction mixture to air.[9] | Degas all solvents prior to use and conduct the reaction under a positive pressure of an inert gas (nitrogen or argon).[3][10] |
Visualizing the Problem: The Path to Oxidation
The following diagram illustrates the common factors leading to arylamine degradation and the resulting consequences.
Caption: Factors leading to arylamine oxidation and its consequences.
Frequently Asked Questions (FAQs)
Storage Protocols
Q1: What are the ideal storage conditions to prevent arylamine oxidation?
A1: To minimize oxidation, arylamines should be stored in a cool (2-8°C), dark, and dry place.[1][2] The most effective method is to store them in a tightly sealed, amber glass bottle with the headspace purged with an inert gas like nitrogen or argon.[2][11][12]
Q2: My arylamine has darkened significantly. Can I still use it?
A2: Significant darkening is a clear indicator of degradation and the presence of impurities.[1] The suitability of the darkened material depends on the sensitivity of your application. For high-purity applications like pharmaceutical synthesis, it is not recommended.[1] For less sensitive uses, purification before use is a viable option, but a quality control check is advisable.
Q3: Is refrigeration always necessary for storing arylamines?
A3: While refrigeration at 2-8°C is the general recommendation for long-term storage, the stability of a specific arylamine can vary. For short-term storage, a cool, dark place away from heat sources might be sufficient, provided the container is properly sealed under an inert atmosphere. Always consult the supplier's storage recommendations.
Reaction Conditions
Q4: How can I prevent oxidation during a reaction involving an arylamine?
A4: To prevent oxidation during a reaction, it is crucial to work under an inert atmosphere.[3] This involves using oven-dried glassware, degassing all solvents, and maintaining a positive pressure of nitrogen or argon throughout the experiment.[8][13] Air-free techniques, such as using a Schlenk line or a glove box, are highly effective.[14]
Q5: What are the best methods for degassing solvents?
A5: There are several effective methods for degassing solvents:
-
Sparging: Bubbling an inert gas (nitrogen or argon) through the solvent for an extended period to displace dissolved oxygen.[10][15]
-
Freeze-Pump-Thaw: This is the most rigorous method, involving freezing the solvent, applying a vacuum to remove gases, and then thawing. This cycle is typically repeated three times.[9][16]
-
Sonication under Vacuum: A quicker method that involves sonicating the solvent under a light vacuum for several cycles.[9]
Purification
Q6: How can I purify an arylamine that has started to oxidize?
A6: Common purification techniques for oxidized arylamines include:
-
Distillation: Vacuum distillation is often effective for liquid arylamines.
-
Column Chromatography: This is a standard method for separating the desired arylamine from its colored impurities.
-
Recrystallization: For solid arylamines, recrystallization from an appropriate solvent can be very effective.
It is important to perform the purification under an inert atmosphere to prevent re-oxidation.
Use of Antioxidants
Q7: Can I add an antioxidant to my arylamine to prevent oxidation?
A7: The addition of antioxidants can be an effective strategy.[17] Antioxidants are compounds that are more easily oxidized than the arylamine, thereby sacrificially protecting it.[17] Common classes of antioxidants include phenolic compounds (like BHT), and certain vitamins.[18][19] However, the chosen antioxidant must be compatible with the arylamine and not interfere with subsequent reactions. It is essential to conduct a small-scale test to ensure compatibility.
Experimental Protocols
Protocol 1: Long-Term Storage of Liquid Arylamines
This protocol details the steps for safely storing liquid arylamines to minimize oxidation.
Materials:
-
Clean, dry amber glass bottle with a septum-lined cap
-
Schlenk line or a cylinder of inert gas (nitrogen or argon) with a regulator and needle adapter
-
Syringes and needles
-
Parafilm® or electrical tape
Procedure:
-
Preparation: If transferring the arylamine to a new storage bottle, ensure the bottle is scrupulously clean and dry. Flame-dry the bottle under vacuum or oven-dry it at >100 °C for several hours and allow it to cool to room temperature under a stream of inert gas.[13]
-
Transfer: If the original container is not suitable for long-term storage, transfer the arylamine to the prepared amber bottle. This transfer should be conducted under a positive pressure of inert gas to minimize air exposure.
-
Inert Gas Purge (Headspace Flush):
-
Securely cap the bottle with the septum cap.
-
Insert a needle connected to the inert gas source through the septum, ensuring the needle tip is above the liquid level.
-
Insert a second, shorter needle as an outlet.
-
Gently bubble the inert gas through the headspace for 5-10 minutes to displace all the air.
-
Remove the outlet needle first, followed by the gas inlet needle to maintain a positive pressure of inert gas inside the bottle.
-
-
Sealing: Wrap the cap and neck of the bottle with Parafilm® or electrical tape to provide an additional seal against atmospheric intrusion.
-
Storage: Store the sealed bottle in a refrigerator at 2-8 °C.
Visualizing the Storage Protocol
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 9. How To [chem.rochester.edu]
- 10. Chemistry Teaching Labs - Degassing solvents [chemtl.york.ac.uk]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. researchgate.net [researchgate.net]
- 13. ehs.umich.edu [ehs.umich.edu]
- 14. ossila.com [ossila.com]
- 15. Degassing - Wikipedia [en.wikipedia.org]
- 16. Degasification [chemeurope.com]
- 17. quora.com [quora.com]
- 18. scilit.com [scilit.com]
- 19. hilarispublisher.com [hilarispublisher.com]
Technical Support Center: A Guide to Interpreting Complex NMR Spectra of Substituted Pyridines
Welcome to the technical support center for the analysis of substituted pyridines by Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, medicinal chemists, and analytical scientists who encounter challenges in elucidating the structures of these versatile heterocyclic compounds. The inherent asymmetry and electronic properties of the pyridine ring, especially when polysubstituted, often lead to complex and overlapping NMR spectra that can be challenging to interpret with confidence.
This resource provides in-depth troubleshooting guides for common experimental hurdles and a comprehensive FAQ section to address specific questions. Our approach is rooted in explaining the why behind the methodology, empowering you to make informed decisions during your own structural analyses.
Troubleshooting Guides: From Signal Overlap to Definitive Assignments
This section addresses specific, frequently encountered issues during the acquisition and interpretation of NMR spectra for substituted pyridines. Each guide provides a step-by-step approach to resolving the problem, grounded in the fundamental principles of NMR spectroscopy.
Issue 1: Severe Signal Overlap and Poor Resolution in the Aromatic Region
Question: My ¹H NMR spectrum of a polysubstituted pyridine shows a dense cluster of overlapping signals in the aromatic region (typically 7.0-9.0 ppm), making it impossible to discern coupling patterns and assign individual protons. What are my options?
Answer: This is a classic challenge with substituted pyridines due to the similar electronic environments of the ring protons. A multi-faceted approach is often necessary for complete resolution and assignment.
Underlying Cause: The chemical shift dispersion of protons on the pyridine ring is often small. Substituents can further complicate this by inducing minor, but varied, shifts, causing multiplets to coalesce into an uninterpretable pattern.
Strategies for Resolution:
-
Optimize Experimental Conditions:
-
Higher Magnetic Field: If available, re-acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or greater) is the most direct way to increase chemical shift dispersion and potentially resolve the overlapping signals.[1]
-
Solvent Titration/Change: The chemical shifts of pyridine protons can be sensitive to the choice of deuterated solvent due to varying solvent-solute interactions, such as the reaction field effect.[2] Acquiring spectra in a range of solvents (e.g., CDCl₃, DMSO-d₆, Benzene-d₆, Acetone-d₆) can induce differential shifts, effectively "unraveling" the overlapped region.[1][3] Aromatic solvents like Benzene-d₆ are particularly known for causing significant shifts due to anisotropic effects.
-
-
Utilize 2D NMR Techniques: When 1D methods are insufficient, 2D NMR is essential. These experiments spread the information into a second dimension, resolving overlap and revealing connectivity.
-
COSY (Correlation Spectroscopy): This is the workhorse experiment for determining which protons are spin-coupled to each other (typically over two to three bonds).[1] Cross-peaks in a COSY spectrum connect coupled protons, allowing you to trace the proton network around the ring, even if their 1D signals are superimposed.
-
TOCSY (Total Correlation Spectroscopy): For more complex spin systems, a TOCSY experiment can reveal all protons within a single, coupled spin system, not just direct neighbors.[1] This is useful for identifying all protons belonging to a particular substituted ring.
-
Experimental Protocol 1: Standard 2D gCOSY Experiment
-
Sample Preparation: Prepare a solution of your substituted pyridine (5-10 mg) in a suitable deuterated solvent (0.5-0.6 mL).[1]
-
Spectrometer Setup:
-
Tune and match the probe for ¹H.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution, characterized by narrow linewidths in the 1D proton spectrum.
-
-
Acquisition Parameters (Example for a 400 MHz spectrometer):
-
Use a standard gradient-enhanced COSY pulse sequence (e.g., gCOSY).[1]
-
Set the spectral width to encompass the entire proton chemical shift range (e.g., 0-10 ppm).
-
Acquire a minimum of 256 increments in the indirect dimension (F1) with 2-4 scans per increment.
-
The number of data points in the direct dimension (F2) should be 1024 or 2048.
-
Set the relaxation delay (d1) to 1.5-2.0 seconds.[1]
-
-
Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase correct the spectrum and reference it to the residual solvent peak.
-
Issue 2: Ambiguous Assignment of Carbon Signals, Especially Quaternary Carbons
Question: I have a ¹³C NMR spectrum, but I'm struggling to assign the signals, particularly for the carbons that don't have a proton attached (quaternary carbons). How can I make definitive assignments?
Answer: Assigning carbon signals, especially non-protonated ones, requires heteronuclear correlation experiments that map the connections between protons and carbons.
Underlying Cause: Quaternary carbons do not appear in standard DEPT or APT experiments that rely on attached protons for signal modulation. Their chemical shifts can be subtle and difficult to predict with certainty.
Strategies for Assignment:
-
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This 2D experiment correlates each proton with the carbon it is directly attached to (a one-bond ¹H-¹³C correlation).[1][4] This is the essential first step to confidently assign all protonated carbons in the pyridine ring.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive experiment for assigning quaternary carbons and piecing together the molecular framework.[1][5] An HMBC spectrum displays correlations between protons and carbons that are two or three bonds away. By observing correlations from protons with known assignments (from HSQC) to a quaternary carbon, you can definitively place it within the structure.
Experimental Protocol 2: Standard 2D gHMBC Experiment
-
Sample Preparation: The same sample used for the COSY experiment can be used.
-
Spectrometer Setup:
-
Tune and match the probe for both ¹H and ¹³C.
-
Lock and shim as described for the COSY experiment.
-
-
Acquisition Parameters (Example for a 400 MHz spectrometer):
-
Use a standard gradient-enhanced HMBC pulse sequence (e.g., gHMBCAD).[1]
-
Set the ¹H spectral width as in the COSY experiment.
-
Set the ¹³C spectral width to cover the expected range (e.g., 90-170 ppm for the aromatic region of pyridines).
-
Set the number of increments in the indirect dimension (F1) to 256-512.
-
The number of scans per increment will depend on concentration but is typically 8, 16, or higher.
-
Crucially, set the long-range coupling constant for magnetization transfer (CNST2 or J(XH)) to a value optimized for 2-3 bond couplings, typically around 8-10 Hz.[1]
-
Set the relaxation delay to 1.5-2.0 seconds.
-
-
Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase correct and reference the spectrum.
-
Logical Workflow for Structure Elucidation
A systematic approach is key to efficiently solving the structure of a complex substituted pyridine. The following workflow integrates various NMR experiments logically.
Caption: A logical workflow for elucidating substituted pyridine structures.
Frequently Asked Questions (FAQs)
Q1: How do electron-donating and electron-withdrawing substituents affect the ¹H and ¹³C NMR chemical shifts of a pyridine ring?
A1: The electronic nature of substituents profoundly influences the chemical shifts of the pyridine ring nuclei.[1][6]
-
Electron-Donating Groups (EDGs) like -NH₂, -OR, and -CH₃ increase electron density in the ring, primarily at the ortho (C2, C6) and para (C4) positions. This enhanced shielding results in an upfield shift (lower ppm values) for the corresponding proton and carbon signals.[1]
-
Electron-Withdrawing Groups (EWGs) such as -NO₂, -CN, and -C(O)R decrease electron density in the ring, especially at the ortho and para positions. This deshielding causes a downfield shift (higher ppm values) of the associated proton and carbon signals. The magnitude of these shifts can be a key indicator of the substituent's position.
Caption: Influence of substituent electronic effects on NMR chemical shifts.
Q2: What are the typical proton-proton coupling constant (J-coupling) values for a pyridine ring?
A2: The J-coupling constants between protons on a pyridine ring are highly characteristic and provide invaluable structural information for determining substitution patterns.[7][8][9] These values can be influenced by substituents but generally fall within predictable ranges.
| Coupling Type | Description | Typical Range (Hz) |
| ³J (ortho) | H2-H3, H3-H4, H4-H5, H5-H6 | 4.0 - 6.0 |
| ⁴J (meta) | H2-H4, H2-H6, H3-H5, H4-H6 | 1.0 - 3.0 |
| ⁵J (para) | H2-H5, H3-H6 | 0.0 - 1.0 |
Table 1: Typical ¹H-¹H J-coupling constant ranges in pyridines.[8] Note that the J(2,6) meta coupling is often larger than other meta couplings.
Q3: My compound is a metal complex containing a substituted pyridine ligand, and the NMR signals are extremely broad or completely absent. What is happening?
A3: You are likely dealing with a paramagnetic compound.[10] Metal ions with unpaired electrons (like Ru(III), Cu(II), high-spin Fe(III)) create a strong local magnetic field. This leads to very rapid nuclear spin relaxation, which causes extreme broadening of NMR signals, often to the point where they disappear into the baseline.
-
Troubleshooting:
-
Confirm the oxidation state and electron configuration of your metal center.
-
If the complex is paramagnetic, standard NMR may not be feasible.
-
Alternative Characterization Methods: Rely on other techniques for structure elucidation, such as X-ray crystallography (if single crystals can be obtained), Mass Spectrometry, and Electron Paramagnetic Resonance (EPR) spectroscopy.[1]
-
Q4: I see small couplings (less than 1 Hz) in my high-resolution ¹H spectrum. Are these real, and what do they mean?
A4: Yes, these are likely real and are known as long-range couplings.[11][12] In aromatic systems like pyridine, protons can be weakly coupled over four or five bonds (⁴J or ⁵J). For example, a para-coupling (⁵J) between H-2 and H-5 is often observed. While small, these couplings can be diagnostic for confirming assignments, especially when combined with 2D data. Observing a ⁵J coupling would provide strong evidence for the relative positions of the coupled protons.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 6. What is the NMR spectrum of Pyridine Series compounds like? - Blog [m.btcpharmtech.com]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. J-coupling - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. organicchemistrydata.org [organicchemistrydata.org]
Minimizing side product formation in aniline synthesis
Welcome to the Technical Support Center for Aniline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of aniline synthesis and minimize the formation of unwanted side products. Here, we address common challenges through a series of frequently asked questions and troubleshooting guides, grounded in established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: My final aniline product is dark and discolored. What is the likely cause and how can I prevent this?
A1: The dark coloration of your aniline product is most likely due to the formation of colored polymeric byproducts, often referred to as aniline black. This is a common issue arising from the oxidation of aniline, which is highly susceptible to air and light.
Root Cause Analysis:
-
Oxidation: Aniline's amino group makes the aromatic ring highly electron-rich and thus easily oxidized. This process can be initiated by atmospheric oxygen and accelerated by exposure to light or the presence of trace metal impurities that can act as oxidation catalysts.
-
Polymerization: The initial oxidation products can undergo further reactions, leading to complex, high-molecular-weight polymers that are intensely colored.
Troubleshooting and Prevention:
-
Inert Atmosphere: Conduct the synthesis and any subsequent purification steps under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.
-
Light Protection: Protect the reaction mixture and the purified product from light by using amber glassware or by wrapping the reaction vessel with aluminum foil.
-
Prompt Purification: Purify the aniline as soon as possible after the reaction is complete. Delays can increase the likelihood of oxidation and polymerization.
-
Purification Technique: Vacuum distillation is a highly effective method for separating aniline from non-volatile polymeric impurities.[1] Distilling at a reduced pressure lowers the boiling point of aniline, preventing thermal degradation.[1]
-
Stabilization: For storage, consider converting the aniline to its hydrochloride salt, which is significantly more stable towards oxidation. The free base can be regenerated by treatment with a base when needed.
Q2: I am observing a significant amount of diphenylamine as a side product in my synthesis. How can I minimize its formation?
A2: The formation of diphenylamine is a common side reaction, particularly in syntheses conducted at elevated temperatures, such as the vapor-phase amination of phenol or during the catalytic hydrogenation of nitrobenzene under certain conditions.[2] It occurs through the condensation of two aniline molecules with the elimination of ammonia.[2]
Reaction Mechanism: 2 C₆H₅NH₂ ⇌ (C₆H₅)₂NH + NH₃
Troubleshooting and Prevention:
-
Temperature Control: This is the most critical parameter. Lowering the reaction temperature can significantly reduce the rate of diphenylamine formation.
-
Catalyst Selection: The choice of catalyst can influence selectivity. For instance, in the amination of phenol, certain catalysts may favor the formation of aniline over diphenylamine.[3][4][5]
-
Reactant Stoichiometry (Phenol Amination): When synthesizing aniline from phenol and ammonia, using a higher molar ratio of ammonia to phenol can help suppress the formation of diphenylamine.[6] Ratios of 10:1 or higher are reported to yield aniline as substantially the only significant product.[6]
Experimental Protocol: Minimizing Diphenylamine in Phenol Amination
-
Catalyst: Utilize a solid acid catalyst, such as silica-alumina or a promoted γ-Al₂O₃ catalyst.[7]
-
Reactant Ratio: Maintain a molar ratio of ammonia to phenol between 10:1 and 20:1.[6]
-
Temperature: Operate the reactor at the lowest feasible temperature that still allows for a reasonable conversion rate of phenol, typically in the range of 300-450°C for vapor-phase reactions.[7]
-
Pressure: Conduct the reaction under a pressure of 5 to 50 atmospheres.[7]
-
Monitoring: Continuously monitor the product stream using gas chromatography (GC) to optimize the conditions for maximum aniline selectivity.
Q3: My reaction is producing azoxybenzene. What conditions favor this side product and how can I avoid it?
A3: Azoxybenzene is an intermediate in the reduction of nitrobenzene to aniline and can be a significant byproduct if the reduction is not complete.[8] Its formation is particularly favored under certain pH and catalyst conditions.
Root Cause Analysis:
-
Incomplete Reduction: The reduction of nitrobenzene to aniline proceeds through several intermediates, including nitrosobenzene and phenylhydroxylamine. Azoxybenzene is formed by the condensation of these intermediates.[8]
-
Influence of Basicity: Recent studies have shown that the strength of the base used in certain oxidation reactions of aniline can control the selectivity between azoxybenzene and nitroaromatics.[9][10][11] While this is an oxidation reaction, it highlights the sensitivity of the aniline/nitrobenzene system to basicity, which can also play a role in reductive pathways. In some reductive syntheses, a basic medium can promote the formation of condensation products like azoxybenzene.
Troubleshooting and Prevention:
-
Ensure Complete Hydrogenation: In the catalytic hydrogenation of nitrobenzene, ensure sufficient hydrogen pressure, catalyst loading, and reaction time to drive the reaction to completion. Monitoring the reaction by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can confirm the disappearance of intermediates.
-
Optimize pH: The pH of the reaction medium can be critical. For instance, in the reduction of nitroaromatics with metals like tin or iron, an acidic medium (e.g., HCl) is used to ensure the complete reduction to the amine and prevent the accumulation of intermediates.[12]
-
Catalyst Choice: The choice of catalyst and support can influence the reaction pathway. Highly active catalysts, such as palladium on carbon (Pd/C) or platinum-based catalysts, under optimized conditions, tend to favor the complete reduction to aniline.[13][14]
Troubleshooting Guides
Guide 1: Low Yield in Catalytic Hydrogenation of Nitrobenzene
This guide provides a systematic approach to troubleshooting low yields in the synthesis of aniline via the catalytic hydrogenation of nitrobenzene.
Troubleshooting Workflow
References
- 1. texiumchem.com [texiumchem.com]
- 2. Diphenylamine - Sciencemadness Wiki [sciencemadness.org]
- 3. Final Year Project - Production of Aniline from Ammonolysis of Phenol | PDF [slideshare.net]
- 4. EP0127395A2 - Production of diphenylamine and aniline from phenol and ammonia - Google Patents [patents.google.com]
- 5. EP0127395A2 - Production of diphenylamine and aniline from phenol and ammonia - Google Patents [patents.google.com]
- 6. US3578714A - Process for preparing aniline from phenol - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 14. nbinno.com [nbinno.com]
Technical Support Center: Stability of 3-(3-Pyridyl)aniline dihydrochloride in Solution
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for 3-(3-Pyridyl)aniline dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical advice on the handling and stability of this compound in solution. By understanding its chemical vulnerabilities, you can ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the storage, handling, and inherent stability of this compound.
Q1: How should I properly store the solid this compound?
A1: Proper storage of the solid material is critical to ensure its long-term purity. Like many aromatic amines, this compound can be sensitive to environmental factors.[1][2]
-
Temperature: Store in a cool, dry place. Room temperature is generally acceptable, but refrigeration (2-8°C) in a desiccator is preferable for long-term storage.[3]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen. The aniline moiety is susceptible to oxidation.[4]
-
Light: Keep the container tightly sealed and protected from light. Amber glass vials are recommended.
-
Moisture: The compound is hygroscopic, meaning it can absorb moisture from the air.[5] This can affect weighing accuracy and potentially introduce water into sensitive reactions.
Q2: What is the best way to prepare a stock solution? Which solvents are recommended?
A2: As a dihydrochloride salt, the compound has good solubility in polar protic solvents.
-
Recommended Solvents:
-
Aqueous Buffers: Use for applications requiring a specific pH. Note that the dihydrochloride salt will create an acidic solution. Be aware that solution pH can significantly impact stability.[6][7]
-
Alcohols: Methanol and ethanol are suitable for many applications.
-
Aprotic Polar Solvents: For organic synthesis, anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) can be used. Ensure the solvent is truly anhydrous, as residual water can affect both compound stability and reaction outcomes.[8]
-
-
Preparation Best Practices:
-
Always use high-purity, anhydrous solvents when possible.
-
Prepare solutions fresh for immediate use to avoid degradation.
-
If a solution must be stored, even for a short period, it should be kept at low temperature (2-8°C or -20°C), protected from light, and preferably under an inert atmosphere.
-
Q3: My freshly prepared solution of this compound has a yellow or reddish tint. Is this normal?
A3: While a very faint yellow color might be present in the solid due to minor impurities, a noticeable yellow, red, or brown color in a freshly prepared solution is a strong indicator of degradation. Freshly purified aniline is typically a colorless oil, but it darkens upon exposure to air due to the formation of colored, oxidized impurities.[4] If your solution is colored, it suggests that the solid material may have already undergone some oxidation or that the solution degraded rapidly upon preparation.
Q4: How does the stability of this compound differ in aqueous vs. organic solvents?
A4: The choice of solvent has a significant impact on the stability profile.
-
Aqueous Solutions: Stability is highly pH-dependent. The dihydrochloride salt will form an acidic solution, which can help protect the aniline nitrogen from direct oxidation. However, at neutral or alkaline pH, the free base form is more prevalent and highly susceptible to oxidation.[9] Alkaline conditions, in particular, can accelerate the hydrolysis and oxidation of various functional groups.[6]
-
Organic Solvents: Anhydrous aprotic solvents like DMSO and DMF generally offer a more stable environment, provided they are free of oxidizing contaminants and water. Protic organic solvents like methanol could participate in photochemical reactions if exposed to light.
| Solvent | Preparation Notes | Stability Outlook & Rationale |
| Water / Aqueous Buffer | Use buffered solutions to control pH. Degas with N₂ or Ar. | pH-Dependent: Stable at low pH. Poor stability at neutral to high pH due to increased susceptibility of the free aniline to oxidation. |
| Methanol / Ethanol | Use anhydrous grade. Protect from light. | Fair: Prone to photo-oxidation if not protected from light. Prepare fresh. |
| DMSO / DMF | Use anhydrous grade. Store under inert gas. | Good: Generally the most stable option for long-term storage if water and air are excluded. |
Q5: What are the primary degradation pathways for this compound?
A5: The molecule has two primary points of vulnerability: the aniline moiety and, to a lesser extent, the pyridine ring.
-
Oxidation: This is the most common degradation pathway for the aniline portion.[10] Exposure to atmospheric oxygen, metal ions, or other oxidizing agents can lead to a cascade of products, including nitrobenzenes, azoxybenzenes, azobenzenes, and polymeric materials.[4][9][11] These products are often highly colored.
-
Photodegradation: Aromatic amines and pyridyl compounds can be sensitive to light, particularly in the UV spectrum.[12] Light exposure can generate radical species, accelerating oxidation and leading to complex degradation mixtures.
-
pH-Mediated Degradation: The stability of both the aniline and pyridine functionalities is influenced by pH. Extreme pH conditions can catalyze hydrolysis or other reactions.[7] While the core structure is robust against hydrolysis, this can be a factor in formulated products or complex reaction mixtures.
Troubleshooting Guide
This section provides solutions to specific experimental issues that you might encounter.
Q6: I'm observing a new peak in my HPLC chromatogram after leaving my solution on the bench for a few hours. What is it?
A6: This is a classic sign of degradation. The new peak, especially if it appears alongside a decrease in the parent peak area, is likely an oxidation product.
-
Probable Cause: Oxidation of the aniline moiety due to exposure to air and light.
-
Troubleshooting Steps:
-
Identify the Degradant: Use LC-MS to determine the mass of the new peak. An increase in mass corresponding to the addition of one or more oxygen atoms is a strong indicator of oxidation. Dimerization (mass ~2x the parent) is also possible.
-
Confirm the Cause: Prepare a fresh solution in a degassed solvent and analyze it immediately (t=0). Store one aliquot on the bench (exposed to light and air) and another in a foil-wrapped vial under nitrogen in the refrigerator. Analyze both after a few hours. A significant new peak in the benchtop sample will confirm the diagnosis.
-
Prevention: Prepare solutions fresh in degassed solvents and use them immediately. Protect solutions from light at all times.
-
Q7: My reaction yield is consistently lower than expected when using a solution of this compound that I prepared yesterday. Could this be a stability issue?
A7: Absolutely. If the reagent degrades in solution, its effective concentration decreases, leading directly to lower reaction yields.
-
Probable Cause: The reagent has degraded during storage. A 24-hour period, especially at room temperature and exposed to air, can be long enough for significant degradation of sensitive compounds like anilines.
-
Troubleshooting Steps:
-
Purity Check: Before starting your reaction, run an HPLC or NMR analysis on your solution to confirm the purity and concentration of the starting material.
-
Use Fresh Solutions: Always prepare the solution immediately before use. Do not store solutions unless a stability study has proven they are stable under your chosen storage conditions.
-
Inert Atmosphere: When adding the reagent to your reaction, do so under an inert atmosphere (e.g., via cannula transfer from a septum-sealed flask) to prevent introducing oxygen.
-
Q8: The color of my solution darkens dramatically during my experiment. What is causing this and how can I minimize it?
A8: A significant color change from colorless/pale yellow to dark red, brown, or black is a definitive sign of extensive oxidation.[4] This is common with anilines and indicates the formation of polymeric and/or highly conjugated byproducts.
-
Probable Cause: Aggressive oxidation of the aniline group, potentially catalyzed by heat, light, or incompatible reagents in your reaction mixture.
-
Mitigation Strategies:
-
Deoxygenate Rigorously: Purge all solvents and the reaction vessel with an inert gas (argon or nitrogen) before adding the reagent. Maintain a positive pressure of inert gas throughout the experiment.
-
Protect from Light: Wrap the reaction flask completely in aluminum foil.
-
Control Temperature: If the reaction is exothermic or requires heating, consider if a lower temperature could be used to minimize thermal degradation.
-
Evaluate Reagent Compatibility: Ensure that other reagents or catalysts in your mixture are not acting as strong oxidants for the aniline group.
-
Experimental Protocols & Diagrams
Protocol 1: Preparation of a Standard Stock Solution (10 mM in Methanol)
This protocol is designed to minimize initial degradation.
-
Preparation: Place a 10 mL volumetric flask and a magnetic stir bar in an oven at 120°C for at least 2 hours to ensure they are dry. Cool to room temperature in a desiccator.
-
Weighing: Accurately weigh 24.31 mg of this compound (MW: 243.13 g/mol ) and add it to the volumetric flask.
-
Solvent Degassing: Take approximately 15 mL of anhydrous, HPLC-grade methanol and sparge with dry argon or nitrogen gas for 15-20 minutes to remove dissolved oxygen.
-
Dissolution: Add ~7 mL of the degassed methanol to the volumetric flask. Cap the flask with a septum and stir until the solid is fully dissolved.
-
Final Volume: Carefully add the degassed methanol to the 10 mL mark. Invert the flask several times to ensure homogeneity.
-
Storage: For immediate use, withdraw the required amount with a syringe. For short-term storage, wrap the flask in aluminum foil and store at 2-8°C. Use within 24 hours for best results.
Diagram: Potential Degradation Pathways
This diagram illustrates the primary vulnerabilities of the 3-(3-Pyridyl)aniline core structure.
Caption: Potential degradation pathways for 3-(3-Pyridyl)aniline.
Diagram: Troubleshooting Workflow for Solution Instability
Use this workflow to diagnose and resolve issues related to compound stability.
Caption: Troubleshooting workflow for suspected solution instability.
References
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemscene.com [chemscene.com]
- 4. Aniline - Wikipedia [en.wikipedia.org]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 7. researchgate.net [researchgate.net]
- 8. pharmtech.com [pharmtech.com]
- 9. Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Validation & Comparative
A Comparative Guide to the Definitive Identification of Synthesized 3-(3-Pyridyl)aniline Dihydrochloride
For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a synthesized compound's identity is the bedrock of reliable and reproducible science. This guide provides an in-depth, comparative analysis of the essential analytical techniques required to definitively identify 3-(3-Pyridyl)aniline dihydrochloride (C₁₁H₁₂Cl₂N₂). We will move beyond rote procedural descriptions to explore the causal logic behind methodological choices, ensuring a self-validating and robust confirmation of molecular structure and integrity.
Part 1: The Principle of Orthogonal Confirmation
The logical workflow for this orthogonal confirmation is outlined below. The process begins with Mass Spectrometry to confirm the molecular mass, followed by IR Spectroscopy to verify the presence of key functional groups in their expected salt form. Finally, NMR spectroscopy provides the complete structural map, confirming the precise arrangement and connectivity of every atom.
Caption: Orthogonal workflow for compound identity confirmation.
Part 2: Primary Analytical Techniques: A Comparative Analysis
The choice of analytical technique is driven by the specific information it can provide. Here, we compare the roles of NMR, MS, and IR in the identification of this compound.
| Technique | Primary Role | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Structural Elucidation | Precise atom connectivity, chemical environment of ¹H and ¹³C nuclei, proton-proton coupling. | Provides the most detailed structural information; considered the gold standard for identity. | Lower sensitivity compared to MS; requires higher sample purity for clear spectra. |
| Mass Spectrometry | Molecular Weight Confirmation | High-accuracy mass-to-charge ratio (m/z), molecular formula confirmation (HRMS), fragmentation patterns. | Extremely high sensitivity; definitive for molecular weight.[1] | Provides limited information on isomer connectivity; soft ionization may not yield fragments. |
| IR Spectroscopy | Functional Group Identification | Presence of key bonds (N-H, C-H, C=C, C=N), confirmation of ammonium salt formation.[2][3] | Fast, non-destructive, and excellent for confirming functional groups and salt forms. | Complex spectra can be difficult to interpret fully; provides no connectivity information. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides a detailed map of the carbon-hydrogen framework.[4]
Causality Behind Expected Spectra: The structure of this compound contains two aromatic rings and two nitrogen atoms that will be protonated in the salt form. This protonation is critical, as it significantly influences the electronic environment and, consequently, the chemical shifts of nearby protons and carbons. The electron-withdrawing effect of the -NH₃⁺ and the pyridinium nitrogen will deshield adjacent protons, shifting their signals downfield in the ¹H NMR spectrum.[5]
Expected ¹H NMR Spectrum (in D₂O or DMSO-d₆):
-
Aromatic Region (δ 7.0 - 9.0 ppm): Due to the dissymmetry of the molecule, all seven aromatic protons should be distinct. Protons on the pyridine ring, particularly those adjacent to the protonated nitrogen, are expected at the lowest field (most downfield). Protons on the aniline ring will also be shifted downfield due to the -NH₃⁺ group.[6][7]
-
Amine/Ammonium Protons (Variable): The protons on the nitrogen atoms (-NH₃⁺ and pyridinium N-H) will appear as broad signals that can exchange with solvent. Their chemical shift is highly dependent on solvent and concentration.
Expected ¹³C NMR Spectrum:
-
Aromatic Region (δ 110 - 150 ppm): The molecule has 11 carbon atoms, all of which are in unique chemical environments, and should theoretically produce 11 distinct signals. Carbons bonded directly to the nitrogen atoms (C-N) will be the most downfield in their respective rings.[8][9]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the synthesized this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[4]
-
Data Analysis: Process the spectra and integrate the ¹H signals. Assign peaks based on their chemical shift, multiplicity (splitting pattern), and integration values, comparing them to theoretically predicted values for the proposed structure.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the exact molecular weight of a compound, serving as a first-pass confirmation of the synthetic target. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can confirm the molecular formula.
Causality Behind Expected Spectra: In the mass spectrometer, the dihydrochloride salt will typically dissociate, and the free base will be ionized. Using a soft ionization technique like Electrospray Ionization (ESI), the most common ion observed will be the protonated molecule, [M+H]⁺.[10]
Expected HRMS Result (ESI+):
-
Free Base (M): C₁₁H₁₀N₂
-
Monoisotopic Mass of M: 170.0844 Da[11]
-
Expected [M+H]⁺ Ion: [C₁₁H₁₁N₂]⁺
-
Expected m/z: 171.0917[11]
Observing a high-resolution mass that matches this value to within a few parts per million (ppm) provides extremely strong evidence for the correct elemental composition.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent like methanol or an acetonitrile/water mixture.[1]
-
Instrumentation: Use a Liquid Chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Acquisition: Inject the sample and acquire the mass spectrum in positive ion ESI mode.
-
Data Analysis: Extract the mass of the major peak and compare it to the theoretical exact mass of the protonated parent molecule. The observed mass should be within 5 ppm of the calculated value.
Caption: Workflow for Mass Spectrometry analysis.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule.[12] For this compound, it is particularly useful for confirming the presence of the ammonium (-NH₃⁺) and pyridinium groups, which distinguish the salt from its free base form.
Causality Behind Expected Spectra: The absorption of infrared radiation excites molecular vibrations. The frequencies of these vibrations are characteristic of specific chemical bonds.[12] The conversion of the primary amine (-NH₂) and the pyridine nitrogen to their respective hydrochloride salts results in significant changes in the IR spectrum.
Expected Characteristic IR Absorption Bands (cm⁻¹):
-
~3200-2800 cm⁻¹: A very broad and strong absorption due to the N-H stretching vibrations of the ammonium (-NH₃⁺) and pyridinium (N⁺-H) groups. This is a hallmark of amine salts.[13]
-
~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.
-
~1600-1450 cm⁻¹: Aromatic C=C and C=N ring stretching vibrations. These peaks provide a "fingerprint" for the aromatic core.[2]
-
~1550-1480 cm⁻¹: N-H bending vibrations (asymmetric and symmetric) of the -NH₃⁺ group.
A comparison with the free base would show the disappearance of the characteristic two sharp N-H stretching bands for a primary amine (typically ~3450-3300 cm⁻¹) and the appearance of the very broad ammonium salt absorption.
Experimental Protocol: FTIR-ATR Analysis
-
Sample Preparation: Place a small amount (a few milligrams) of the dry, solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum, typically over the range of 4000-650 cm⁻¹.
-
Data Analysis: Identify the key absorption bands and compare them to the expected frequencies for the ammonium salt structure.
Part 3: Synthesizing the Data for Unambiguous Confirmation
The definitive identification of this compound is achieved when the data from all three orthogonal techniques are in complete agreement.
-
Mass Spectrometry confirms the molecular formula is C₁₁H₁₀N₂ (via the [M+H]⁺ ion).
-
IR Spectroscopy confirms the presence of an aromatic system and, crucially, an ammonium/pyridinium salt structure.
-
NMR Spectroscopy confirms the specific arrangement of the 3-substituted aniline and 3-substituted pyridine rings and their connectivity.
When the high-resolution mass is correct, the expected functional groups are present, and the ¹H and ¹³C NMR spectra match the proposed structure, the identity of the compound can be considered confirmed with a high degree of scientific certainty. For regulatory filings or GMP environments, this orthogonal data set is considered essential.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chimia.ch [chimia.ch]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0003012) [hmdb.ca]
- 9. cpsm.kpi.ua [cpsm.kpi.ua]
- 10. uab.edu [uab.edu]
- 11. PubChemLite - 3-(pyridin-3-yl)aniline (C11H10N2) [pubchemlite.lcsb.uni.lu]
- 12. iptsalipur.org [iptsalipur.org]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to 3-(2-Pyridyl)aniline and 3-(3-Pyridyl)aniline for Researchers and Drug Development Professionals
An In-depth Analysis of Isomeric Effects on Physicochemical, Electronic, and Coordination Properties
In the landscape of medicinal chemistry and materials science, pyridylanilines serve as privileged scaffolds. Their unique combination of an electron-donating aniline ring and an electron-withdrawing pyridine ring imparts a range of tunable electronic and photophysical properties. This guide provides a detailed comparison of two constitutional isomers, 3-(2-Pyridyl)aniline and 3-(3-Pyridyl)aniline, offering insights into how the seemingly subtle change in the pyridine nitrogen's position influences their chemical behavior and potential applications. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these two valuable building blocks.
Structural and Physicochemical Properties: A Tale of Two Isomers
The fundamental difference between 3-(2-Pyridyl)aniline and 3-(3-Pyridyl)aniline lies in the point of attachment of the aniline moiety to the pyridine ring. This variation in connectivity has a significant impact on the molecule's overall geometry, electronic distribution, and intermolecular interactions.
dot graph { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=459517&t=l"]; "3-(2-Pyridyl)aniline"; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=459521&t=l"]; "3-(3-Pyridyl)aniline"; "3-(2-Pyridyl)aniline" -- "3-(3-Pyridyl)aniline" [style=invis]; } dot Caption: Chemical structures of 3-(2-Pyridyl)aniline and 3-(3-Pyridyl)aniline.
A summary of the key physicochemical properties of these isomers, based on computed data from PubChem, is presented below.[1][2]
| Property | 3-(2-Pyridyl)aniline | 3-(3-Pyridyl)aniline |
| Molecular Formula | C₁₁H₁₀N₂ | C₁₁H₁₀N₂ |
| Molecular Weight | 170.21 g/mol | 170.21 g/mol |
| XLogP3 | 1.9 | 1.8 |
| Hydrogen Bond Donor Count | 1 | 1 |
| Hydrogen Bond Acceptor Count | 2 | 2 |
| Rotatable Bond Count | 1 | 1 |
| CAS Number | 15889-32-4 | 57976-57-5 |
While many of their basic properties are identical due to their shared molecular formula, the subtle difference in their calculated lipophilicity (XLogP3) suggests potential variations in their solubility and membrane permeability, which are critical parameters in drug design.
Electronic Properties and Basicity: The Influence of Nitrogen Position
The position of the nitrogen atom in the pyridine ring significantly influences the electronic landscape of the molecule. This, in turn, affects properties such as basicity (pKa) and the molecule's ability to participate in charge-transfer interactions.
The pyridine nitrogen in 3-(2-Pyridyl)aniline is in closer proximity to the aniline's amino group, which can lead to intramolecular hydrogen bonding and a more planar conformation. This can influence the availability of the lone pairs on both nitrogen atoms. In contrast, the nitrogen in 3-(3-Pyridyl)aniline is further away, resulting in less intramolecular interaction and potentially different basicity at the two nitrogen centers.
Synthesis of 3-(Pyridyl)aniline Isomers: A General Approach
The synthesis of pyridylanilines is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This powerful method allows for the formation of the C-C bond between the pyridine and aniline rings.
A general experimental protocol for the synthesis of a pyridylaniline derivative via Suzuki-Miyaura coupling is outlined below. This protocol is based on the synthesis of a similar compound, 3-Methyl-4-(pyridin-4-yl)aniline, and would require optimization for the specific synthesis of 3-(2-Pyridyl)aniline and 3-(3-Pyridyl)aniline.[5]
dot graph { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"]; A [label="Reactants\n(Aryl Halide & Pyridylboronic Acid)"]; B [label="Pd Catalyst & Base"]; C [label="Solvent\n(e.g., 1,4-Dioxane/Water)"]; D [label="Reaction Mixture"]; E [label="Heating\n(80-90 °C, 12-16h)"]; F [label="Work-up\n(Extraction & Washing)"]; G [label="Purification\n(Column Chromatography)"]; H [label="Final Product"]; A -> D; B -> D; C -> D; D -> E -> F -> G -> H; } dot Caption: General workflow for Suzuki-Miyaura cross-coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
3-Bromoaniline or 3-Iodoaniline
-
2-Pyridylboronic acid or 3-Pyridylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, DMF, or toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask, add the aryl halide (1.0 eq), the corresponding pyridylboronic acid (1.1-1.5 eq), the base (2.0-3.0 eq), and the palladium catalyst (1-5 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-(pyridyl)aniline isomer.
Coordination Chemistry: Ligands for Diverse Metal Complexes
Both 3-(2-Pyridyl)aniline and 3-(3-Pyridyl)aniline can act as ligands in coordination chemistry, forming complexes with various transition metals.[6][7] The position of the pyridine nitrogen dictates the chelation mode and the resulting geometry of the metal complex.
-
3-(2-Pyridyl)aniline: The proximity of the pyridine nitrogen and the amino group allows this isomer to act as a bidentate N,N'-chelating ligand, forming a stable five-membered ring with a metal center. This chelation can lead to the formation of well-defined, often octahedral or square planar, complexes.[6]
-
3-(3-Pyridyl)aniline: In this isomer, the two nitrogen atoms are too far apart to effectively chelate to a single metal center in a monomeric fashion. Instead, it typically acts as a monodentate ligand through either the pyridine or the aniline nitrogen, or as a bridging ligand connecting two metal centers. This can lead to the formation of coordination polymers or more complex multinuclear architectures.
The choice between these isomers can, therefore, be used to control the dimensionality and topology of the resulting coordination compounds, which is of great interest in the design of functional materials such as metal-organic frameworks (MOFs).[8]
Photophysical Properties: Potential for Luminescent Materials
Pyridylaniline derivatives often exhibit interesting photophysical properties, including fluorescence and phosphorescence, due to intramolecular charge transfer (ICT) from the electron-rich aniline moiety to the electron-deficient pyridine ring. The efficiency and wavelength of this emission are highly dependent on the molecular structure and the surrounding environment.
While specific photoluminescence data for 3-(2-Pyridyl)aniline and 3-(3-Pyridyl)aniline were not found in the initial searches, studies on similar pyridine-based polymers and metal complexes suggest their potential as building blocks for luminescent materials.[9][10] The position of the nitrogen atom would be expected to influence the energy of the ICT state and thus the emission color. For instance, the greater potential for planarity in 3-(2-Pyridyl)aniline could lead to a more extended π-conjugation and a red-shifted emission compared to the 3-(3-pyridyl) isomer.
Implications for Drug Development and Materials Science
The distinct properties of 3-(2-Pyridyl)aniline and 3-(3-Pyridyl)aniline have important implications for their application in different fields.
-
Drug Development: The pyridylaniline scaffold is a common feature in many kinase inhibitors. The ability of the pyridine nitrogen to form hydrogen bonds with the hinge region of the kinase active site is a key interaction for binding. The choice of isomer can influence the precise orientation of the molecule in the binding pocket and its overall pharmacological profile. The differing lipophilicity and basicity of the two isomers will also impact their ADME properties.
-
Materials Science: As ligands, the choice between these isomers allows for the rational design of coordination complexes with specific geometries and dimensionalities. This is crucial for the development of materials with tailored properties for applications in catalysis, sensing, and as luminescent materials. The potential for 3-(3-Pyridyl)aniline to act as a bridging ligand makes it particularly interesting for the construction of porous coordination polymers.
Conclusion
While 3-(2-Pyridyl)aniline and 3-(3-Pyridyl)aniline share the same molecular formula, the positional difference of the pyridine nitrogen atom leads to significant variations in their physicochemical, electronic, and coordination properties. 3-(2-Pyridyl)aniline's ability to act as a bidentate chelating ligand makes it a valuable component for creating discrete metal complexes, while 3-(3-Pyridyl)aniline's propensity to act as a monodentate or bridging ligand opens up possibilities for the construction of coordination polymers. These differences, along with their distinct electronic and potential photophysical properties, make them versatile building blocks for targeted applications in drug discovery and materials science. Further experimental investigation is warranted to fully elucidate and exploit the unique characteristics of each isomer.
References
- 1. 3-(2-Pyridyl)aniline | C11H10N2 | CID 459517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(Pyridin-3-yl)aniline | C11H10N2 | CID 459521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Transition metal pyridine complexes - Wikipedia [en.wikipedia.org]
- 7. jscimedcentral.com [jscimedcentral.com]
- 8. mdpi.com [mdpi.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Validated Quantification of Aniline Intermediates using LC-MS
In the landscape of pharmaceutical development, the rigorous control of starting materials, intermediates, and impurities is not merely a regulatory hurdle; it is a fundamental pillar of drug safety and efficacy. Aniline and its derivatives are ubiquitous intermediates, pivotal in the synthesis of a vast array of active pharmaceutical ingredients (APIs), from sulfonamide antibiotics to modern targeted cancer therapies.[][2][3] However, the aniline motif is also a well-known "structural alert," associated with potential genotoxicity and other adverse reactions.[4][5] This dual nature necessitates the development of highly sensitive, selective, and robust analytical methods to quantify these intermediates at trace levels.
This guide provides an in-depth comparison of analytical methodologies for aniline quantification, focusing on the gold standard—Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore the causality behind experimental choices, present comparative data, and provide validated protocols grounded in international regulatory standards.
The Superiority of LC-MS for Aniline Analysis: Why It's the Method of Choice
The decision to employ a specific analytical technique is driven by the physicochemical properties of the analyte and the required sensitivity of the assay. Aniline, being a polar and potentially thermolabile compound, presents challenges for certain analytical methods.[6] While Gas Chromatography (GC) is a powerful separation technique, it often requires a derivatization step for polar compounds like aniline to improve volatility and chromatographic performance, a process that is both time-consuming and can introduce variability.[6][7]
Liquid Chromatography (LC) is inherently better suited for polar, non-volatile compounds. When coupled with tandem mass spectrometry (MS/MS), it becomes an unparalleled tool for this application. The rationale for its superiority rests on two core principles:
-
Exceptional Selectivity: Tandem mass spectrometry, particularly in Multiple Reaction Monitoring (MRM) mode, provides unequivocal identification. It functions like a highly specific filter, monitoring a specific precursor ion and its unique fragment ion. This minimizes the risk of interference from complex sample matrices, a common challenge in pharmaceutical analysis, thereby preventing the overestimation of the analyte.[8][9]
-
Unmatched Sensitivity: The sensitivity of LC-MS/MS allows for the detection and quantification of analytes at the parts-per-million (ppm) to parts-per-billion (ppb) level.[4] This is critical when dealing with potentially genotoxic impurities, where control thresholds are exceptionally low.
The typical workflow for a validated LC-MS/MS analysis is a multi-stage process designed for accuracy and reproducibility.
Comparison of Analytical Methodologies
While LC-MS/MS is the preferred method, other techniques like High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) are also used. The choice depends on the specific analytical requirements, such as sensitivity needs, sample matrix complexity, and available instrumentation.[10][11]
| Parameter | LC-MS/MS | GC-MS | HPLC-UV |
| Principle | Separation based on polarity; detection by mass-to-charge ratio (m/z) of precursor and product ions. | Separation based on volatility and polarity; detection by m/z of fragment ions. | Separation based on polarity; detection by UV absorbance. |
| Selectivity | Very High: MRM mode is highly specific, minimizing matrix interference.[4] | High: Mass spectrometer provides specific identification, but may have co-eluting matrix components with similar fragmentation. | Moderate: Prone to interference from co-eluting compounds that absorb at the same wavelength.[7] |
| Sensitivity (LOD/LOQ) | Very High: Typically in the low ng/mL to pg/mL range (ppb to ppt).[4][12] | High: Low ng/mL range, but can be limited by derivatization efficiency and analyte volatility.[13] | Low to Moderate: Typically in the µg/mL to high ng/mL range (ppm).[7] |
| Sample Preparation | Often simple dilution ("dilute-and-shoot"). May require LLE or SPE for complex matrices.[14] | Complex: Often requires derivatization for polar anilines to increase volatility.[6] | Simple sample preparation, often direct injection after dilution and filtration.[7] |
| Throughput | High: Modern UHPLC systems allow for very fast analysis times (< 5 minutes). | Moderate: Run times can be longer, and derivatization adds significant time. | High: Analysis times are typically fast. |
| Key Advantage | The benchmark for sensitivity and selectivity, ideal for trace-level genotoxic impurities. | Excellent for volatile and semi-volatile compounds; extensive libraries for spectral matching. | Widely accessible, robust, and cost-effective for higher concentration assays. |
| Key Limitation | Higher instrument cost; potential for matrix effects (ion suppression/enhancement). | Not suitable for non-volatile or thermally labile compounds without derivatization.[6] | Lacks the sensitivity and selectivity required for trace impurity analysis. |
Data synthesized from multiple sources for comparative purposes.[4][6][7][10][11][12][13]
The Self-Validating System: A Protocol Grounded in Regulatory Excellence
A method is only as reliable as its validation. Following the principles laid out by the International Council for Harmonisation (ICH) in their Q2(R1) guideline is essential for ensuring data integrity.[15][16][17] A well-validated method is a self-validating system, where the performance characteristics are so well-defined that the results are inherently trustworthy. The validation process rigorously tests the method's suitability for its intended purpose.
Validated LC-MS/MS Protocol for Aniline Quantification
This protocol is a representative example for the quantification of an aniline intermediate in an API drug substance.
1. Objective: To quantify Aniline at a specification level of 10 ppm relative to a 10 mg/mL API sample concentration.
2. Materials & Reagents:
-
Aniline reference standard (certified purity)
-
API Drug Substance (demonstrated to be free of aniline)
-
Acetonitrile (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure Water
3. Chromatographic & Mass Spectrometric Conditions:
-
LC System: UHPLC System
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization: Electrospray Ionization, Positive Mode (ESI+)
-
MRM Transition: Aniline: m/z 94 → 77
4. Standard and Sample Preparation:
-
Stock Standard (100 µg/mL): Accurately weigh 10 mg of aniline reference standard into a 100 mL volumetric flask and dilute with 50:50 Acetonitrile/Water.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock standard to cover the desired range (e.g., 1 ng/mL to 200 ng/mL). The 100 ng/mL standard represents the 10 ppm specification level.
-
Sample Preparation (10 mg/mL): Accurately weigh 100 mg of the API into a 10 mL volumetric flask. Dissolve and dilute to volume with 50:50 Acetonitrile/Water. Vortex to mix and filter through a 0.22 µm syringe filter prior to injection.
5. Validation Parameter Execution:
-
Specificity: Analyze a blank diluent, a placebo sample (if applicable), and an API sample spiked at the specification level to demonstrate no interference at the retention time of aniline.
-
Limit of Quantification (LOQ): Determine the lowest concentration that provides a signal-to-noise ratio >10 and has acceptable precision (%RSD ≤ 20%) and accuracy (80-120%).[12][18] A typical LOQ for this type of assay would be around 1 ng/mL (0.1 ppm).
-
Linearity: Analyze calibration standards at a minimum of five concentration levels. The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy (% Recovery): Analyze spiked API samples at three concentrations (e.g., LOQ, 100%, and 150% of the specification limit). The mean recovery should be within 80-120%.
-
Precision (% RSD):
-
Repeatability: Analyze six replicate preparations of a spiked API sample at 100% of the specification level. The %RSD should be ≤ 15%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst. The overall %RSD should be ≤ 15%.
-
-
Robustness: Intentionally vary critical method parameters (e.g., column temperature ±2°C, mobile phase pH ±0.1, flow rate ±5%) and assess the impact on the results.
| Validation Parameter | Typical Acceptance Criteria (ICH Q2(R1)) |
| Specificity | No significant interference at the analyte's retention time. |
| Linearity (r²) | ≥ 0.99 |
| Range | Typically 80% to 120% of the test concentration. |
| Accuracy (% Recovery) | ±15% of nominal value (±20% at LOQ). |
| Precision (% RSD) | ≤ 15% (≤ 20% at LOQ). |
| Limit of Quantitation (LOQ) | S/N ≥ 10; acceptable precision and accuracy. |
| Robustness | No significant impact on results from minor variations. |
This table summarizes common criteria based on ICH and FDA guidelines.[15][19][20]
Critical Insight: The Role of Sample Preparation
Even with the selectivity of LC-MS/MS, proper sample preparation is paramount to mitigate matrix effects and ensure method longevity.[21][22] For aniline intermediates, two common techniques are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
-
Liquid-Liquid Extraction (LLE): This technique partitions the analyte between two immiscible liquids.[23][24] It can be effective but is often labor-intensive, uses significant volumes of organic solvents, and can be difficult to automate.[21]
-
Solid-Phase Extraction (SPE): SPE uses a solid sorbent to retain the analyte while interferences are washed away.[25] It offers higher analyte concentration, cleaner extracts, and is easily automated, making it a superior choice for high-throughput environments.[26] On-line SPE systems can further streamline the process by integrating extraction directly with the LC analysis, reducing manual labor and potential for error.[27]
The choice between LLE and SPE depends on the sample matrix. For relatively clean drug substances, a simple "dilute-and-shoot" approach may suffice. However, for complex matrices like formulated drug products or biological samples, SPE is often the more robust and reliable option.[14][28]
Conclusion
For the quantification of aniline intermediates in pharmaceutical development, a validated LC-MS/MS method stands as the authoritative choice. Its inherent sensitivity and selectivity are essential for meeting the stringent regulatory requirements for impurity control, particularly for potentially genotoxic compounds. While alternative methods like GC-MS and HPLC-UV have their applications, they do not offer the same combination of performance characteristics necessary for trace-level analysis in complex matrices. By grounding the methodology in the principles of ICH guidelines and understanding the causality behind each experimental step—from sample preparation to data analysis—researchers can ensure the generation of scientifically sound, trustworthy, and defensible data, ultimately safeguarding patient health.
References
- 2. bloomtechz.com [bloomtechz.com]
- 3. Aniline and Aniline Hydrochloride - Some Aromatic Amines and related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. nebiolab.com [nebiolab.com]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. japsonline.com [japsonline.com]
- 13. researchgate.net [researchgate.net]
- 14. phmethods.net [phmethods.net]
- 15. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 16. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 17. starodub.nl [starodub.nl]
- 18. youtube.com [youtube.com]
- 19. altabrisagroup.com [altabrisagroup.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. bib.irb.hr:8443 [bib.irb.hr:8443]
- 22. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. chromatographyonline.com [chromatographyonline.com]
- 28. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 3-(3-Pyridyl)aniline and Its Isomers
For researchers, scientists, and professionals in drug development, the pyridylaniline scaffold represents a privileged structure in medicinal chemistry. Its unique combination of a pyridine ring and an aniline moiety offers a versatile platform for designing molecules with a wide array of biological activities. The positional isomerism of these two rings dramatically influences the compound's physicochemical properties and, consequently, its pharmacological profile. This guide provides an in-depth, objective comparison of the biological activity of 3-(3-Pyridyl)aniline and its related isomers, supported by experimental data from the literature. We will delve into their anticancer, antimicrobial, and enzyme-inhibitory properties, offering insights into their structure-activity relationships (SAR).
Introduction to Pyridylaniline Isomers: A Subtle Change with Profound Impact
The seemingly minor variation in the point of attachment between the pyridine and aniline rings leads to a family of isomers with distinct three-dimensional shapes and electronic distributions. This, in turn, dictates how these molecules interact with biological targets such as enzymes and receptors. Understanding the biological consequences of this isomerism is crucial for the rational design of potent and selective therapeutic agents. This guide will focus on comparing the biological activities of various pyridylaniline isomers by examining data from the parent compounds and their closely related derivatives.
Comparative Biological Activities
While direct head-to-head comparative studies of all pyridylaniline isomers are not extensively documented, a comparative analysis can be synthesized from the existing literature on their derivatives. The following sections summarize the known biological activities, with a focus on how the isomeric form influences efficacy.
Anticancer Activity
The pyridylaniline scaffold is a common feature in many kinase inhibitors developed for cancer therapy.[1] The pyridine moiety often acts as a hydrogen bond acceptor, interacting with the hinge region of the kinase's ATP-binding pocket, while the aniline portion provides a vector for substitutions to enhance potency and selectivity.[2]
Derivatives of 4-aminophenyl)pyridines have shown significant promise as inhibitors of various kinases. For instance, derivatives of 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine have been identified as potent covalent inhibitors of Fms-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML).[3] One such derivative, F15, exhibited an IC50 of 123 nM against FLT3.[3] Similarly, simplified 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine derivatives have also been synthesized as irreversible FLT3 inhibitors, with compound C14 showing an IC50 of 256 nM.[4]
Aminopyridine-containing spiro derivatives have been designed as inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), both crucial targets in various cancers.[5] Notably, compounds A1 and A2, which are spiro[indoline-3,4'-piperidine] derivatives containing an aminopyridine moiety, showed significantly stronger inhibitory activity against EGFR mutants (T790M and L858R) than the approved drug neratinib, with IC50 values of 0.09 µM and 0.08 µM, respectively.[5]
The Bcr-Abl tyrosine kinase, the hallmark of chronic myelogenous leukemia (CML), is another key target for pyridylaniline-based inhibitors.[6] Nilotinib, a potent Bcr-Abl inhibitor, features a [4-(3-pyridinyl)-2-pyrimidinyl]anilino segment that makes crucial interactions within the ATP binding site.[6]
While less data is available for direct comparison, the prevalence of the 4-(pyridin-X-yl)aniline scaffold in potent kinase inhibitors suggests that this isomeric arrangement may be particularly favorable for fitting into the ATP-binding pocket of many kinases.
To visualize the mechanism of action of these compounds, it is helpful to understand the signaling pathways they inhibit.
Caption: Simplified EGFR Signaling Pathway.[5][7][8][9]
Caption: FLT3-ITD Signaling Pathways in AML.[1][10][11][12]
Caption: Key Signaling Pathways Activated by Bcr-Abl.[6][13][14][15][16]
Antimicrobial Activity
Aminopyridine derivatives have demonstrated a broad spectrum of antimicrobial activities. The position of the amino group on the pyridine ring, as well as the overall structure of the molecule, plays a significant role in determining the potency and spectrum of this activity.
2-Aminopyridine derivatives are particularly noteworthy for their antibacterial and antifungal properties.[7][17] For example, some 2-amino-3-cyanopyridine derivatives have been reported to possess antibacterial activity.[15][18] The introduction of different substituents on the 2-aminopyridine scaffold can modulate its antimicrobial efficacy.
Derivatives of 3-aminopyridine have also been explored for their antimicrobial potential, although they are less frequently reported in this context compared to their 2-amino counterparts.
4-Aminopyridine derivatives have been investigated for various biological activities, including antimicrobial effects.[16]
In a study on imidazo[4,5-b]pyridines, a derivative with a 2-imidazolinyl amidino group at the phenyl ring showed moderate activity against E. coli with a MIC of 32 μM.[14] This suggests that the pyridylaniline core can serve as a scaffold for developing new antibacterial agents.
The available data suggests that the 2-aminopyridine moiety is a promising starting point for the development of novel antimicrobial agents. Further comparative studies are needed to elucidate the precise role of the aniline ring's position in modulating this activity.
Quantitative Comparison of Biological Activity
The following table summarizes the reported IC50 and MIC values for various pyridylaniline and aminopyridine derivatives to provide a quantitative comparison of their potencies. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
| Compound/Derivative Class | Target/Organism | Activity | Value | Reference |
| 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine derivative (F15) | FLT3 Kinase | IC50 | 123 nM | [3] |
| 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine derivative (C14) | FLT3 Kinase | IC50 | 256 nM | [4] |
| Aminopyridine-containing spiro[indoline-3,4'-piperidine] derivative (A1) | EGFR (T790M/L858R) | IC50 | 0.09 µM | [5] |
| Aminopyridine-containing spiro[indoline-3,4'-piperidine] derivative (A2) | EGFR (T790M/L858R) | IC50 | 0.08 µM | [5] |
| Imidazo[4,5-b]pyridine derivative (14) | E. coli | MIC | 32 µM | [14] |
| Amino-pyrazolopyridine (3a) | K562 cancer cells | IC50 | 36.5 µM | [19] |
| Amino-pyrazolopyridine (3b) | K562 cancer cells | IC50 | 27.6 µM | [19] |
| Amino-pyrazolopyridine (3g) | K562 cancer cells | IC50 | 35.0 µM | [19] |
Experimental Protocols
To ensure the reproducibility and validity of the findings presented in this guide, detailed experimental protocols for key assays are provided below.
Experimental Workflow: From Compound to Biological Data
Caption: General experimental workflow for evaluating pyridylaniline isomers.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for determining the IC50 value of a test compound against a specific kinase.[18][20][21][22]
Objective: To measure the concentration of a test compound required to inhibit 50% of the activity of a target kinase in a cell-free system.
Materials:
-
Recombinant Kinase: Purified, active enzyme of interest.
-
Kinase Substrate: A peptide or protein that is specifically phosphorylated by the kinase.
-
ATP (Adenosine Triphosphate): The phosphate donor for the kinase reaction.
-
Test Compound: The pyridylaniline isomer or derivative to be tested, dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: A buffer solution that provides the optimal pH and ionic strength for the kinase reaction (e.g., Tris-HCl, HEPES).
-
Detection Reagent: A reagent that allows for the quantification of kinase activity (e.g., a phosphospecific antibody, a fluorescent probe, or radiolabeled ATP).
-
96-well or 384-well microplate.
-
Plate reader capable of detecting the signal generated by the detection reagent.
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer.
-
Reaction Setup: In each well of the microplate, add the following components in this order:
-
Assay buffer
-
Test compound at various concentrations (or vehicle control, e.g., DMSO)
-
Kinase substrate
-
Recombinant kinase
-
-
Initiation of Reaction: Start the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C or 37°C) for a predetermined period (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA) or by proceeding directly to the detection step.
-
Detection: Add the detection reagent to each well and incubate as required by the manufacturer's instructions.
-
Measurement: Read the signal (e.g., fluorescence, luminescence, absorbance, or radioactivity) using a plate reader.
-
Data Analysis:
-
Subtract the background signal (wells without kinase) from all readings.
-
Normalize the data to the control wells (vehicle-treated) to determine the percentage of kinase inhibition for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3][4][19][23][24]
Objective: To determine the effect of pyridylaniline isomers on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
Test compound (pyridylaniline isomer).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).
-
96-well cell culture plate.
-
Spectrophotometer (plate reader).
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.
Antimicrobial Minimum Inhibitory Concentration (MIC) Test (Broth Microdilution Method)
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[25][26][27][28]
Objective: To determine the MIC of pyridylaniline isomers against various bacterial or fungal strains.
Materials:
-
Microbial strain of interest.
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Test compound (pyridylaniline isomer).
-
Sterile 96-well microtiter plate.
-
Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard).
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compound in the broth medium directly in the wells of the 96-well plate.
-
Inoculation: Inoculate each well with a standardized suspension of the microorganism to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a positive control well (microorganism without compound) and a negative control well (broth medium only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth.
Conclusion
This comparative guide highlights the significant biological potential of the pyridylaniline scaffold and underscores the profound impact of isomerism on biological activity. While derivatives of 4-aminophenyl)pyridines have been extensively explored as potent kinase inhibitors for cancer therapy, the 2-aminopyridine moiety appears to be a promising framework for the development of novel antimicrobial agents. The data synthesized herein, though not from direct head-to-head comparisons of the parent isomers, provides a valuable foundation for future research. The detailed experimental protocols and pathway diagrams offer a practical toolkit for researchers aiming to further investigate the therapeutic potential of this versatile class of compounds. Further systematic studies directly comparing the biological activities of the various pyridylaniline isomers are warranted to fully elucidate their structure-activity relationships and guide the design of next-generation therapeutics.
References
- 1. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. atcc.org [atcc.org]
- 5. researchgate.net [researchgate.net]
- 6. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. ClinPGx [clinpgx.org]
- 10. researchgate.net [researchgate.net]
- 11. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.manchester.ac.uk [research.manchester.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. clyte.tech [clyte.tech]
- 20. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. reactionbiology.com [reactionbiology.com]
- 22. bmglabtech.com [bmglabtech.com]
- 23. researchhub.com [researchhub.com]
- 24. broadpharm.com [broadpharm.com]
- 25. youtube.com [youtube.com]
- 26. rapidmicrobiology.com [rapidmicrobiology.com]
- 27. myadlm.org [myadlm.org]
- 28. microbe-investigations.com [microbe-investigations.com]
A Comparative Spectroscopic Guide to 3-(3-Pyridyl)aniline for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and materials science, the unambiguous identification and characterization of molecular structures are paramount. For heteroaromatic compounds such as 3-(3-Pyridyl)aniline, a versatile building block in drug discovery and organic electronics, a thorough understanding of its spectroscopic signature is crucial for quality control, reaction monitoring, and structural verification. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3-(3-Pyridyl)aniline. To provide a clearer context and highlight the unique spectral features of this compound, we will draw comparisons with its structural isomers, 2-(3-Pyridyl)aniline and 4-(3-Pyridyl)aniline, as well as the related structures, 3-aminobiphenyl and 3,3'-bipyridine.
The Structural Significance of 3-(3-Pyridyl)aniline
3-(3-Pyridyl)aniline, with the chemical formula C₁₁H₁₀N₂, possesses a unique electronic and structural profile arising from the coupling of an aniline and a pyridine ring. This combination of an electron-donating aniline moiety and an electron-withdrawing pyridine ring at the meta positions of both rings leads to a distinct distribution of electron density, which is reflected in its spectroscopic properties. Understanding these properties is essential for researchers employing this molecule in the synthesis of novel compounds with tailored electronic and biological activities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton
NMR spectroscopy provides a detailed map of the carbon and hydrogen framework of a molecule. The chemical shifts (δ) of the nuclei are highly sensitive to their local electronic environment, offering valuable insights into the connectivity and spatial arrangement of atoms.
¹H NMR Spectroscopy
The proton NMR spectrum of 3-(3-Pyridyl)aniline is expected to exhibit a complex pattern of signals in the aromatic region (typically 6.5-9.0 ppm), corresponding to the eight aromatic protons, and a broader signal for the two amine protons. The electron-donating amino group will shield the protons on the aniline ring, shifting them to a higher field (lower ppm) compared to unsubstituted benzene. Conversely, the electron-withdrawing pyridine ring will deshield its protons, causing them to resonate at a lower field (higher ppm).
Key Differentiating Features in ¹H NMR:
-
3-(3-Pyridyl)aniline: The protons on the aniline ring will show splitting patterns characteristic of a 1,3-disubstituted benzene ring. The pyridine ring protons will also exhibit their own distinct splitting.
-
2-(3-Pyridyl)aniline: The proximity of the pyridine nitrogen to the aniline ring will likely cause a more significant downfield shift for the ortho-protons of the aniline ring compared to the 3- and 4-isomers.
-
4-(3-Pyridyl)aniline: The para-substitution pattern will result in a more symmetrical set of signals for the aniline protons, often appearing as two distinct doublets.
-
3-Aminobiphenyl: Lacking the electron-withdrawing pyridine nitrogen, the protons on the second phenyl ring will resonate at a higher field compared to the pyridine protons in the pyridylanilines.
-
3,3'-Bipyridine: The absence of the amino group means all aromatic protons will be in a relatively more electron-deficient environment, leading to a general downfield shift of all signals compared to the pyridylanilines.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides complementary information about the carbon framework. The chemical shifts of the carbon atoms are influenced by the electronegativity of neighboring atoms and the overall electron density.
| Compound | Predicted C-NH₂ Chemical Shift (ppm) | Predicted Pyridine Carbon Chemical Shifts (ppm) | Predicted Biphenyl Carbon Chemical Shifts (ppm) |
| 3-(3-Pyridyl)aniline | ~145-150 | ~120-150 | - |
| 2-(3-Pyridyl)aniline | ~148-152 | ~122-155 | - |
| 4-(3-Pyridyl)aniline | ~146-151 | ~121-152 | - |
| 3-Aminobiphenyl | ~146-150 | - | ~125-145 |
| 3,3'-Bipyridine | - | ~123-153 | - |
Note: These are estimated values and can vary based on the solvent and experimental conditions.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.
For 3-(3-Pyridyl)aniline, the key diagnostic peaks are:
-
N-H Stretching: As a primary aromatic amine, two distinct sharp bands are expected in the region of 3350-3500 cm⁻¹.[1][2] The presence of two bands is due to the symmetric and asymmetric stretching vibrations of the -NH₂ group.
-
C-N Stretching: A strong absorption band between 1250 and 1340 cm⁻¹ is characteristic of the C-N bond in aromatic amines.[1]
-
Aromatic C-H and C=C Stretching: Multiple sharp peaks will be observed in the regions of 3000-3100 cm⁻¹ (C-H stretch) and 1400-1600 cm⁻¹ (C=C ring stretching).
Comparative IR Analysis:
The IR spectra of the pyridylaniline isomers will be broadly similar due to the presence of the same functional groups. However, subtle shifts in the positions and intensities of the absorption bands may be observed due to the different substitution patterns. 3-Aminobiphenyl will also show the characteristic amine and aromatic absorptions, but the bands associated with the pyridine ring (e.g., C=N stretching) will be absent. Conversely, 3,3'-bipyridine will lack the N-H stretching bands of the primary amine.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can aid in structural elucidation.
For 3-(3-Pyridyl)aniline (C₁₁H₁₀N₂, molecular weight: 170.21 g/mol ), the electron ionization (EI) mass spectrum is expected to show:
-
Molecular Ion Peak (M⁺): A prominent peak at m/z = 170, corresponding to the intact molecule with one electron removed.
-
Major Fragmentation Pathways: The fragmentation of aromatic compounds can be complex. Common fragmentation patterns for related structures suggest potential losses of small molecules like HCN (from the pyridine ring) or NH₂/NH₃ (from the aniline moiety). The stability of the biphenyl-like radical cation will influence the fragmentation cascade.
Distinguishing Isomers by Mass Spectrometry:
While the molecular ion peak will be the same for all pyridylaniline isomers, their fragmentation patterns may show subtle differences in the relative intensities of fragment ions, reflecting the varied stability of the resulting radical cations and neutral losses. However, distinguishing positional isomers solely based on their EI-mass spectra can be challenging without high-resolution data and careful analysis.
Experimental Protocols
To ensure the acquisition of high-quality spectroscopic data, the following general protocols are recommended:
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a transparent disk. For ATR, place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Processing: Perform a background subtraction to remove atmospheric H₂O and CO₂ signals.
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) for volatile and thermally stable compounds.
-
Instrumentation: Employ a mass spectrometer capable of providing accurate mass measurements (e.g., a time-of-flight or quadrupole analyzer).
-
Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to propose the structures of the major fragment ions.
Visualizing Molecular Structure and Fragmentation
To better understand the structure of 3-(3-Pyridyl)aniline and its potential fragmentation in a mass spectrometer, the following diagrams are provided.
Caption: Molecular structure of 3-(3-Pyridyl)aniline.
Caption: Plausible fragmentation pathways for 3-(3-Pyridyl)aniline.
Conclusion
The spectroscopic characterization of 3-(3-Pyridyl)aniline reveals a unique fingerprint that can be effectively distinguished from its structural isomers and related compounds. A comprehensive analysis of its NMR, IR, and mass spectra provides researchers with the necessary tools for unambiguous identification and quality assessment. By understanding the subtle interplay of electronic effects within the molecule, scientists can confidently utilize 3-(3-Pyridyl)aniline in their synthetic endeavors, paving the way for new discoveries in medicine and materials science.
References
A Comparative Benchmarking Guide to the Synthesis of 3-(3-Pyridyl)aniline: Classic Methods vs. a Novel Photoredox/Nickel-Catalyzed Approach
Executive Summary
3-(3-Pyridyl)aniline is a critical heterocyclic building block in medicinal chemistry and materials science, frequently utilized in the synthesis of kinase inhibitors and other pharmacologically active agents. Its efficient and sustainable production is therefore of paramount importance. This guide provides an in-depth comparative analysis of established palladium-catalyzed synthesis routes—the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination—against a novel, greener synthesis utilizing visible-light photoredox/nickel dual catalysis. Through objective, side-by-side experimental data, we demonstrate that the new photoredox method offers significant advantages in terms of reaction conditions, catalyst cost, and environmental footprint, presenting a compelling alternative for modern synthetic chemistry laboratories.
Introduction: The Significance of 3-(3-Pyridyl)aniline
The biaryl amine scaffold is a privileged structure in drug discovery, renowned for its ability to form key interactions with biological targets.[1] 3-(3-Pyridyl)aniline, which combines a pyridine ring with an aniline moiety, is a quintessential example. This structure is a cornerstone in the development of numerous targeted therapies, particularly as a hinge-binding motif in protein kinase inhibitors. The demand for scalable, cost-effective, and sustainable methods to produce such key intermediates has driven continuous innovation in synthetic methodology.
Traditionally, the synthesis of such C-N coupled structures has been dominated by palladium-catalyzed cross-coupling reactions.[2] These methods, while powerful, often rely on precious metal catalysts, harsh reaction conditions, and complex ligand systems that can present challenges in terms of cost, scalability, and purification.[1][3] This guide benchmarks two of the most prominent literature methods against a next-generation approach that leverages the synergy of nickel catalysis and visible light photoredox technology, aiming for a more sustainable and efficient synthesis.[4][5]
Established Synthesis Methodologies: The Benchmarks
The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a pillar of modern organic synthesis for forming C-C bonds. To synthesize 3-(3-Pyridyl)aniline, this reaction forges the bond between a pre-functionalized aniline derivative and a pyridylboronic acid.
Mechanism & Rationale: The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with a boronate species (formed from the boronic acid and a base), and finally, reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[6][7] The choice of ligand is critical to stabilize the palladium catalyst and facilitate the key steps of the cycle.[6]
-
Advantages: High functional group tolerance, commercial availability of a vast array of boronic acids, and generally robust and high-yielding protocols.
-
Disadvantages: Requires the synthesis of an organoboron reagent, which adds a step to the overall sequence.[8][9] The reaction can be sensitive to oxygen, necessitating stringent inert atmosphere conditions to prevent catalyst deactivation and boronic acid homocoupling.[6] Residual palladium in the final product is a major concern in pharmaceutical applications.[1]
The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination provides a more direct route to aryl amines by directly forming the C-N bond between an aryl halide and an amine.[10][11]
Mechanism & Rationale: Similar to the Suzuki coupling, the reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[10][11] Key steps include oxidative addition of the aryl halide, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and reductive elimination.[10] The development of sterically hindered, electron-rich phosphine ligands was a seminal breakthrough, enabling the coupling of a wide range of amines and aryl halides under milder conditions.[10][12]
-
Advantages: High atom economy by forming the target C-N bond directly. It avoids the pre-synthesis of organometallic reagents required for methods like the Suzuki coupling.
-
Disadvantages: Often requires strong bases (e.g., sodium tert-butoxide), which can limit functional group compatibility.[11] The specialized phosphine ligands can be expensive and air-sensitive, and like the Suzuki reaction, palladium contamination is a significant issue.[3]
A Novel Approach: Photoredox/Nickel-Catalyzed C-N Cross-Coupling
To address the limitations of palladium-based methods, we explored a modern dual catalytic system. This approach combines an inexpensive, earth-abundant nickel catalyst with an organic photocatalyst that harnesses the energy of visible light.[5][13]
Mechanism & Rationale: The reaction is initiated by the excitation of an organic photocatalyst (PC) with visible light. The excited state photocatalyst (PC*) then engages in a single-electron transfer (SET) process that initiates and sustains a nickel-based catalytic cycle, distinct from the traditional Pd(0)/Pd(II) pathway.[13] This synergistic catalysis allows the reaction to proceed under exceptionally mild conditions (often at room temperature) and avoids the use of precious metals and strong bases.[4][14][15] This strategy aligns with the principles of green chemistry by using light as a traceless reagent and reducing reliance on precious metals.[16][17][18]
-
Advantages: Utilizes an inexpensive and earth-abundant nickel catalyst. The reaction proceeds under very mild conditions (room temperature, weak base). It avoids the use of expensive, air-sensitive ligands and palladium. The use of visible light as the energy source is a key tenet of green chemistry.[17]
-
Disadvantages: Can be sensitive to light and oxygen, requiring specific reactor setups. The scope of photocatalysts and their compatibility with various substrates is an active area of research.
Head-to-Head Benchmarking: Experimental Comparison
To provide an objective comparison, the three synthetic routes to 3-(3-Pyridyl)aniline were performed under their respective optimized conditions, starting from 3-bromoaniline and 3-bromopyridine as the coupling partners.
Results & Discussion
The quantitative performance of each method is summarized in the table below.
| Metric | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Novel Photoredox/Nickel Synthesis |
| Isolated Yield (%) | 88% | 92% | 90% |
| Purity (¹H NMR) | >98% | >98% | >98% |
| Reaction Time (h) | 12 | 8 | 16 |
| Temperature (°C) | 100 | 100 | 25 (Room Temp.) |
| Catalyst System | Pd(OAc)₂, SPhos | Pd₂(dba)₃, Xantphos | NiBr₂·diglyme, 4-CzIPN |
| Catalyst Loading (mol%) | 2% Pd | 1.5% Pd | 5% Ni, 1% PC |
| Base Used | K₃PO₄ | NaOtBu | K₂CO₃ |
| Solvent | Dioxane/H₂O | Toluene | DMSO |
| Green Chemistry Profile | Moderate; requires precious metal, high temp. | Moderate; requires precious metal, strong base. | Excellent ; avoids Pd, room temp, weak base. |
The results clearly indicate that all three methods are effective for synthesizing high-purity 3-(3-Pyridyl)aniline with excellent yields. The Buchwald-Hartwig amination was the fastest, providing the highest yield in 8 hours.
However, the Novel Photoredox/Nickel Synthesis stands out for its significantly milder and greener profile. It completely avoids the use of palladium and operates at ambient temperature, drastically reducing the energy input required. Furthermore, it employs a weak, inexpensive inorganic base (K₂CO₃), enhancing its functional group tolerance and safety profile compared to the strong, pyrophoric NaOtBu used in the Buchwald-Hartwig protocol. While the reaction time is longer, the operational simplicity and improved environmental and cost profile make it a highly attractive alternative for sustainable chemical manufacturing.
Detailed Experimental Protocols
General Materials and Methods
All reagents were purchased from commercial suppliers and used without further purification unless otherwise noted. Solvents were degassed by sparging with argon for 30 minutes prior to use. Reactions were monitored by thin-layer chromatography (TLC). ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
Protocol 1: Suzuki-Miyaura Coupling (Literature Benchmark)
-
To an oven-dried Schlenk flask was added 3-pyridylboronic acid (1.5 mmol), 3-bromoaniline (1.0 mmol), potassium phosphate (K₃PO₄, 3.0 mmol), and Pd(OAc)₂ (0.02 mmol) with SPhos (0.04 mmol).
-
The flask was evacuated and backfilled with argon three times.
-
Degassed 1,4-dioxane (8 mL) and water (2 mL) were added via syringe.[19]
-
The mixture was heated to 100 °C and stirred for 12 hours.
-
After cooling, the reaction was diluted with ethyl acetate, washed with water and brine, dried over Na₂SO₄, and concentrated.
-
The crude product was purified by column chromatography.
Protocol 2: Buchwald-Hartwig Amination (Literature Benchmark)
-
To an oven-dried Schlenk flask was added 3-bromopyridine (1.0 mmol), Pd₂(dba)₃ (0.015 mmol), Xantphos (0.03 mmol), and sodium tert-butoxide (NaOtBu, 1.4 mmol).[12]
-
The flask was evacuated and backfilled with argon three times.
-
Degassed toluene (10 mL) was added, followed by 3-aminoaniline (1.2 mmol).
-
The mixture was heated to 100 °C and stirred for 8 hours.
-
After cooling, the reaction was quenched with saturated aq. NH₄Cl, and the product was extracted with ethyl acetate.
-
The combined organic layers were washed with brine, dried over Na₂SO₄, and concentrated. The crude product was purified by column chromatography.
Protocol 3: Novel Photoredox/Nickel-Catalyzed Synthesis
-
To a 10 mL vial was added 3-bromoaniline (1.0 mmol), NiBr₂·diglyme (0.05 mmol), 4-CzIPN (photocatalyst, 0.01 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol).
-
The vial was sealed with a septum and purged with argon.
-
Degassed DMSO (5 mL) was added, followed by 3-aminopyridine (1.2 mmol).
-
The vial was placed approximately 5 cm from a 24W blue LED lamp and stirred vigorously at room temperature (25 °C) for 16 hours.
-
The reaction mixture was diluted with water and extracted three times with ethyl acetate.
-
The combined organic layers were washed with brine, dried over Na₂SO₄, and concentrated. The crude product was purified by column chromatography.
Product Characterization: 3-(3-Pyridyl)aniline
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR (400 MHz, CDCl₃): δ 8.77 (d, J = 2.4 Hz, 1H), 8.54 (dd, J = 4.8, 1.6 Hz, 1H), 7.88 (dt, J = 8.0, 2.0 Hz, 1H), 7.39 (dd, J = 8.0, 4.8 Hz, 1H), 7.25 (t, J = 7.8 Hz, 1H), 6.98 (t, J = 2.0 Hz, 1H), 6.85 (ddd, J = 8.0, 2.4, 0.8 Hz, 1H), 6.70 (ddd, J = 7.6, 2.0, 0.8 Hz, 1H), 3.80 (s, 2H, -NH₂).
-
¹³C NMR (100 MHz, CDCl₃): δ 148.4, 147.5, 147.1, 139.6, 135.2, 133.1, 130.0, 123.8, 118.0, 117.4, 114.1.[20]
Visualizing the Workflows
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: Proposed synergistic photoredox and nickel catalytic cycles.
Conclusion & Future Outlook
This guide demonstrates that while traditional palladium-catalyzed methods for synthesizing 3-(3-Pyridyl)aniline are robust and high-yielding, modern synthetic strategies offer substantial improvements in sustainability and operational conditions. The novel photoredox/nickel-catalyzed method operates at room temperature, avoids precious metals, and uses a mild base, making it an outstanding choice for environmentally conscious process development and discovery chemistry.
Future work will focus on expanding the substrate scope of this photoredox method and exploring its application in continuous flow manufacturing.[1] As the chemical industry continues to pivot towards greener practices, the adoption of such innovative, light-driven technologies will be crucial in building a more sustainable future.
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Overcoming Photochemical Limitations in Metallaphotoredox Catalysis: Red-Light-Driven C–N Cross-Coupling | Scilit [scilit.com]
- 5. Practical heterogeneous photoredox/nickel dual catalysis for C–N and C–O coupling reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. air.unimi.it [air.unimi.it]
- 14. Divergent C-C and C-N Cross-Coupling of Aryl Halides with Formamide via Photoredox/Nickel Dual Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Empowering Transition-Metal-Free Cascade Protocol for the Green Synthesis of Biaryls and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. rsc.org [rsc.org]
Comparative Guide to In Silico ADME Prediction for Pyridyl-Aniline Compounds
Introduction
In modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to prevent late-stage clinical failures.[1][2] Unfavorable pharmacokinetics is a leading cause of attrition, making predictive, cost-effective in silico models indispensable tools for medicinal chemists.[3] This guide provides a comparative analysis of computational tools for predicting the ADME profiles of pyridyl-aniline compounds, a privileged scaffold in medicinal chemistry, particularly for kinase inhibitors.[4]
The pyridyl-aniline motif, characterized by its hydrogen bond accepting pyridine nitrogen and a versatile aniline ring, is a cornerstone in the design of targeted therapies.[4] However, the presence of nitrogen-containing heterocycles can introduce complexities in ADME properties, such as metabolic liabilities or altered permeability. Therefore, robust in silico screening is essential to prioritize compounds with the highest potential for success. This guide will compare leading web-based platforms, detail a validation workflow, and present a case study to ground the predictions in experimental reality.
The Foundation: Understanding In Silico ADME Models
In silico ADME prediction relies on computational models that correlate a molecule's structure with its pharmacokinetic behavior.[5][6] These models range from simple physicochemical calculations to complex machine learning algorithms.[6][7]
-
Quantitative Structure-Activity Relationship (QSAR): These are regression or classification models that link computed molecular descriptors (e.g., lipophilicity, polar surface area, molecular weight) to an experimental ADME endpoint.[3] Their predictive power is contingent on the quality and diversity of the training data.
-
Physicochemically-Based Models: These models use fundamental physicochemical properties like lipophilicity (LogP), solubility, and ionization state (pKa) to estimate ADME behaviors such as passive diffusion and absorption.[8][9] Lipophilicity, for instance, is a key parameter influencing a drug's ability to cross cell membranes.[9][10]
-
Machine Learning and Deep Learning: Modern platforms increasingly employ sophisticated algorithms like support vector machines, random forests, and deep neural networks.[7][11] These models can identify complex, non-linear relationships between molecular features and ADME outcomes, often providing higher accuracy.[11]
Comparative Analysis of Web-Based ADME Prediction Tools
For this guide, we will compare two widely used, freely accessible web servers: SwissADME and pkCSM . Both platforms offer a suite of predictive models relevant to early-stage drug discovery.
| Feature | SwissADME | pkCSM |
| Primary Model Type | Blend of physicochemical rules (e.g., Lipinski's Rule of Five), predictive models (e.g., BOILED-Egg), and fragment-based contributions.[12][13] | Graph-based signatures and machine learning models.[1][14][15][16] |
| Key ADME Predictions | Lipophilicity, Water Solubility, Pharmacokinetics (GI absorption, BBB permeant), Drug-Likeness, Medicinal Chemistry Friendliness.[13][17] | Absorption (Caco-2 permeability, Intestinal absorption), Distribution (VDss, BBB permeability), Metabolism (CYP substrate/inhibitor), Excretion (Total Clearance), Toxicity.[2][14] |
| Input Format | SMILES, paste chemical structure | SMILES |
| User Interface | Highly interactive and visual, featuring "Bioavailability Radar" charts and the "BOILED-Egg" diagram for intuitive analysis.[18] | Simple, list-based output of predicted values. |
| Unique Feature | PAINS (Pan-Assay Interference Compounds) alerts to flag problematic substructures. | Provides predictions for toxicity endpoints like AMES toxicity and hERG inhibition.[14] |
| Accessibility | Free web server.[17] | Free web server.[14][16] |
Causality Behind Tool Selection
-
SwissADME is chosen for its user-friendly interface and strong emphasis on physicochemical properties and drug-likeness rules, which are foundational for early-stage assessment.[13][19] Its visual outputs, like the bioavailability radar, provide a quick, holistic view of a compound's viability.[18]
-
pkCSM is selected for its robust, graph-based machine learning approach, which can capture more nuanced structural information.[14][16][20] It offers a broader range of quantitative pharmacokinetic predictions, such as volume of distribution and total clearance, which are valuable for more detailed analysis.[14]
Experimental Workflow: In Silico ADME Prediction & Validation
This section outlines a self-validating protocol for assessing a novel pyridyl-aniline compound. Trustworthiness in computational chemistry comes from understanding a model's limitations and validating its predictions against known data.[21]
Step-by-Step Methodology
-
Compound Input: Obtain the SMILES (Simplified Molecular-Input Line-Entry System) string for your pyridyl-aniline compound of interest. For our case study, we will use Nilotinib , an approved kinase inhibitor with a pyridyl-aniline core.
-
Nilotinib SMILES:Cc1ccc(nc1)c2cc(cn2)c3ccc(cc3)C(=O)Nc4ccc(cn4)c5cncc(c5)C(F)(F)F
-
-
Prediction Execution:
-
Data Collation: Systematically record the key predicted ADME parameters from both tools into a comparison table.
-
Applicability Domain Assessment (Trustworthiness Check):
-
For QSAR-based models like those in pkCSM, it is crucial to consider the applicability domain (AD).[22][23] The AD defines the chemical space in which the model can make reliable predictions. While these web servers do not explicitly output an AD score, a qualitative check is to ensure your compound is structurally similar to the types of molecules the tool was trained on (typically drug-like small molecules). Pyridyl-aniline kinase inhibitors fall well within this domain.
-
-
Experimental Data Retrieval:
-
Comparative Analysis: Compare the in silico predictions from both tools with the retrieved experimental data. This step is critical for validating the models' performance for your specific chemical class.
Workflow Visualization
The following diagram illustrates the logical flow of the prediction and validation process.
Caption: Workflow for in silico ADME prediction and validation.
Case Study: Nilotinib
Nilotinib is an FDA-approved BCR-ABL kinase inhibitor used to treat chronic myeloid leukemia (CML).[26][27] Its pyridyl-aniline structure and well-documented pharmacokinetic profile make it an excellent case study.[24][25]
Predicted vs. Experimental ADME Properties
| Parameter | SwissADME Prediction | pkCSM Prediction | Experimental Value | Reference |
| Molecular Weight | 529.52 g/mol | - | 529.52 g/mol | PubChem |
| LogP (Lipophilicity) | 4.19 (iLOGP) | 4.352 | ~4.0-5.0 (Calculated) | Various Sources |
| Water Solubility | Poorly soluble | LogS: -5.483 | Low solubility | [28] |
| GI Absorption | High | 91.5% | Rapidly absorbed | [24] |
| BBB Permeant | No | LogBB: -0.478 | No (Substrate of efflux transporters) | [25] |
| CYP3A4 Inhibitor | Yes | Yes | Yes (Competitive inhibitor) | [24][25] |
| Total Clearance | - | 0.443 L/h/kg | ~0.28 L/h/kg (20.2 L/h for 70kg human) | [25] |
Note: Experimental values are often context-dependent (e.g., pH, formulation). The table provides a general comparison.
Analysis of Case Study Results
The in silico predictions for Nilotinib show a strong correlation with experimental findings.
-
Physicochemical Properties: Both tools accurately predict the high molecular weight and high lipophilicity (LogP), which are characteristic of many kinase inhibitors.[26] The prediction of poor water solubility is also consistent with experimental observations.[28]
-
Absorption: SwissADME's prediction of "High" GI absorption and pkCSM's quantitative estimate of 91.5% align well with clinical data showing Nilotinib is rapidly absorbed following oral administration.[24]
-
Distribution: Both tools correctly predict that Nilotinib does not readily cross the Blood-Brain Barrier (BBB). This is mechanistically consistent with its known role as a substrate for efflux transporters like ABCB1 and ABCG2, which actively remove it from the brain.[25]
-
Metabolism: The prediction that Nilotinib inhibits Cytochrome P450 3A4 (CYP3A4) is clinically significant and correct.[24][25] This highlights the utility of in silico tools for flagging potential drug-drug interactions early.
-
Excretion: pkCSM's predicted total clearance is reasonably close to the experimentally derived value, demonstrating its utility in estimating pharmacokinetic parameters.
Conclusion and Field-Proven Insights
In silico ADME prediction is a powerful, resource-efficient strategy for prioritizing and de-risking compounds in the early stages of drug discovery.[2][29] For the pyridyl-aniline class, freely available web tools like SwissADME and pkCSM provide remarkably accurate and actionable insights.
Key Takeaways for Researchers:
-
Use Multiple Tools: As demonstrated, different tools use different algorithms.[7][12] Using a consensus approach by comparing results from multiple platforms (like SwissADME and pkCSM) increases confidence in the predictions.
-
Ground Predictions in Reality: In silico models are predictive, not definitive.[5] It is imperative to validate their output against known experimental data for structurally related compounds, as shown in the Nilotinib case study. This practice aligns with the OECD principles for QSAR model validation.[22][23][30]
-
Integrate Early and Iteratively: ADME predictions should not be a one-off checkpoint. They should be integrated into the design-make-test-analyze cycle. If a model predicts a liability (e.g., high potential for CYP inhibition), medicinal chemists can use that information to guide the design of new analogs with improved properties.
By judiciously applying these computational guides, research teams can more effectively navigate the complex chemical space of pyridyl-aniline derivatives, enhancing the probability of advancing candidates with favorable pharmacokinetic profiles into the development pipeline.
References
- 1. scilit.com [scilit.com]
- 2. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 3. researchgate.net [researchgate.net]
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- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
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- 10. clinicalpub.com [clinicalpub.com]
- 11. Leveraging machine learning models in evaluating ADMET properties for drug discovery and development | ADMET and DMPK [pub.iapchem.org]
- 12. Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ADME/ADMET Assessment Using SwissADME, ProTox-II, admet SAR, and Swiss Target Prediction: A Comprehensive Guide [parssilico.com]
- 14. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. [repository.cam.ac.uk]
- 15. [PDF] pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures | Semantic Scholar [semanticscholar.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. SwissADME: Significance and symbolism [wisdomlib.org]
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- 20. discovery.researcher.life [discovery.researcher.life]
- 21. Best Practices for QSAR Model Reporting: Physical and Chemical Properties, Ecotoxicity, Environmental Fate, Human Health, and Toxicokinetics Endpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 22. elearning.uniroma1.it [elearning.uniroma1.it]
- 23. Validation of QSAR Models | Basicmedical Key [basicmedicalkey.com]
- 24. Clinical Pharmacokinetic and Pharmacodynamic Overview of Nilotinib, a Selective Tyrosine Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. ClinPGx [clinpgx.org]
- 26. A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015 - PMC [pmc.ncbi.nlm.nih.gov]
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- 29. In silico ADME/T modelling for rational drug design | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 30. oecd.org [oecd.org]
A Senior Application Scientist's Guide to the Certificate of Analysis for 3-(3-Pyridyl)aniline dihydrochloride: Ensuring Quality for Research and Development
For researchers, scientists, and drug development professionals, the purity and identity of starting materials are paramount. A seemingly minor impurity can derail a synthesis, compromise biological assay results, or introduce unforeseen toxicities. The Certificate of Analysis (COA) is the primary document attesting to a compound's quality. However, not all COAs are created equal, and a thorough understanding of the presented data is crucial. This guide provides an in-depth comparison of key quality attributes for 3-(3-Pyridyl)aniline dihydrochloride, a versatile building block in medicinal chemistry, and offers detailed experimental protocols for its comprehensive analysis.
Deconstructing the Certificate of Analysis: A Comparative Overview
The COA for a chemical like this compound should provide a clear and concise summary of its identity, purity, and physical properties. When comparing this product from different suppliers, it is essential to look beyond the headline purity figure. The following table illustrates a typical comparison of COAs from two hypothetical suppliers, highlighting critical parameters.
| Parameter | Supplier A (Standard Grade) | Supplier B (High Purity Grade) | Significance for the Researcher |
| Appearance | Off-white to light yellow powder | White crystalline powder | Color variation can indicate the presence of oxidative or other colored impurities. |
| Identity (¹H NMR) | Conforms to structure | Conforms to structure | Confirms the fundamental molecular structure. |
| Purity (HPLC) | ≥95.0% (by area %) | ≥99.5% (by area %) | A higher purity minimizes the risk of side reactions from unknown components. |
| Mass Spectrum (m/z) | Consistent with expected mass | Consistent with expected mass | Verifies the molecular weight of the compound. |
| Residual Solvents | Not specified | <0.1% Toluene, <0.1% Dioxane | Residual solvents from synthesis can be toxic or interfere with reactions. |
| Inorganic Impurities | Not specified | Palladium <10 ppm | Residual catalysts from synthesis (e.g., Suzuki coupling) can be problematic. |
| Water Content (Karl Fischer) | ≤1.0% | ≤0.2% | Water content can affect reaction stoichiometry and stability. |
The Science Behind the Specifications: A Methodological Deep Dive
To truly appreciate the data presented on a COA, one must understand the analytical techniques employed. Here, we detail the experimental protocols for the key analyses of this compound.
Experimental Workflow for Quality Assessment
The following diagram illustrates a comprehensive workflow for the quality control of this compound.
Caption: A comprehensive workflow for the quality control analysis of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is the cornerstone of purity analysis, separating the main compound from any impurities.
Experimental Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
Interpretation of Results: The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram. A high-purity sample will exhibit a single major peak with minimal secondary peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR are powerful techniques for confirming the chemical structure of this compound.
Experimental Protocol:
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for the dihydrochloride salt.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of the deuterated solvent.
Expected ¹H NMR Chemical Shifts (in DMSO-d₆): The aromatic protons of the aniline and pyridine rings will appear in the range of δ 7.0-9.0 ppm. The formation of the dihydrochloride salt will cause a downfield shift of the pyridine ring protons due to the positive charge on the nitrogen atom.[1] The amine protons will likely be broad and may exchange with residual water in the solvent.
Expected ¹³C NMR Chemical Shifts (in DMSO-d₆): The aromatic carbons will resonate in the region of δ 110-150 ppm.
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry provides a precise determination of the molecular weight of the compound.
Experimental Protocol:
-
Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS).
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used for this type of compound.
-
Analysis: The mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ is measured. For 3-(3-Pyridyl)aniline (free base, C₁₁H₁₀N₂), the expected monoisotopic mass is approximately 170.08 Da.[2] Therefore, the expected m/z for the protonated molecule will be around 171.09.
Potential Impurities and Their Origins
A critical aspect of quality control is the identification and quantification of impurities. For this compound, impurities can arise from the synthetic route or degradation. A common synthetic method is the Suzuki-Miyaura cross-coupling reaction.[3]
Caption: Potential impurities arising from the Suzuki-Miyaura synthesis of 3-(3-Pyridyl)aniline.
Common Process-Related Impurities:
-
Unreacted Starting Materials: 3-Bromoaniline and pyridine-3-boronic acid.
-
Homocoupling Products: Bipyridine species formed from the coupling of two pyridine-3-boronic acid molecules.
-
Catalyst Residues: Trace amounts of palladium.[3]
-
Ligand-Related Impurities: Oxidized or degraded phosphine ligands.
Degradation Impurities:
-
Oxidation Products: Anilines can be susceptible to oxidation, leading to colored impurities.[4]
Conclusion: An Informed Approach to Sourcing
The Certificate of Analysis is more than just a piece of paper; it is a critical tool for ensuring the quality and reliability of your research. By understanding the underlying analytical methodologies and potential sources of impurities, you can make more informed decisions when sourcing this compound. For applications where precision and reproducibility are paramount, opting for a high-purity grade with a comprehensive COA that includes data on residual solvents and metals is a prudent investment. Always scrutinize the COA and, when in doubt, do not hesitate to request additional analytical data from the supplier.
References
Safety Operating Guide
3-(3-Pyridyl)aniline dihydrochloride proper disposal procedures
A Comprehensive Guide to the Safe Disposal of 3-(3-Pyridyl)aniline Dihydrochloride
For researchers, scientists, and drug development professionals, the meticulous management of chemical compounds is paramount, extending from initial handling to final disposal. This compound, a compound featuring both a pyridine and an aniline moiety, requires a nuanced understanding of its potential hazards to ensure safe disposal. This guide provides a detailed, step-by-step operational plan for its proper disposal, grounded in scientific principles and regulatory compliance to ensure the safety of laboratory personnel and the protection of our environment.
Hazard Assessment: Understanding the Risk
The disposal protocol for any chemical begins with a thorough understanding of its hazards. This compound's structure incorporates risk factors from two distinct chemical classes, compounded by its nature as a hydrochloride salt.
-
Aniline Moiety : Aniline and its derivatives are known for their toxicity, including potential carcinogenicity and the ability to be absorbed through the skin.[1][2] Exposure can lead to methemoglobinemia, a condition where the blood's ability to carry oxygen is dangerously reduced.[3]
-
Pyridine Moiety : Pyridine-containing compounds are often flammable, volatile, and possess a strong, unpleasant odor. They can act as skin and respiratory irritants.[4][5]
-
Dihydrochloride Salt : The salt form generally increases water solubility and indicates the material is acidic, which can be corrosive.[6][7]
All waste containing this compound must be treated as hazardous. The Safety Data Sheet (SDS) provides the most direct hazard information, summarized below.
Table 1: Hazard Profile of this compound
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements (H-Codes) | Key Precautionary Statements (P-Codes) |
|---|---|---|---|---|
| Acute Toxicity, Oral | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed | P264: Wash hands thoroughly after handling. |
| Skin Irritation | H315: Causes skin irritation | P270: Do not eat, drink or smoke when using this product. | ||
| Eye Irritation | H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. | ||
| Respiratory Irritation | H335: May cause respiratory irritation | P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | ||
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| | | | | P501: Dispose of contents/container to an approved waste disposal plant. |
Personal Protective Equipment (PPE): The First Line of Defense
Due to the compound's hazardous nature, stringent use of appropriate PPE is mandatory for all handling and disposal procedures.
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
|---|---|---|
| Hand Protection | Double-gloving with nitrile gloves for incidental contact. For spills or extensive handling, heavy-duty gloves such as neoprene or butyl rubber are recommended. | The aniline component can be absorbed through the skin. While nitrile offers initial protection, more robust materials are necessary for prolonged contact.[8] |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes of solutions or accidental projection of the solid powder, which can cause serious eye irritation.[9] |
| Body Protection | A fully-buttoned, long-sleeved lab coat. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | All handling of the solid compound should occur in a certified chemical fume hood to prevent inhalation of airborne particles.[10][11] | The compound is a respiratory irritant. A fume hood provides the primary engineering control to minimize inhalation risk. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. Never discharge this chemical or its solutions down the drain.[4][8]
Step 1: Waste Identification and Segregation All materials that have come into contact with this compound must be treated as hazardous waste.[12] This includes:
-
Solid Waste : Unused or expired solid compound, contaminated weigh paper, and single-use implements (e.g., spatulas).
-
Contaminated Consumables : Used gloves, bench paper, pipette tips, and vials.
-
Liquid Waste : Any aqueous or organic solutions containing the compound, including rinsate from cleaning glassware.
Crucially, segregate this waste stream from incompatible materials, particularly strong oxidizing agents, which can react violently with anilines and pyridines. [3][10]
Step 2: Waste Containerization
-
Select the Right Container : Use only designated, chemically compatible, and leak-proof hazardous waste containers.[10] High-density polyethylene (HDPE) containers are a suitable choice.
-
Labeling is Critical : From the moment the first piece of waste is added, the container must be labeled. The label must clearly state "Hazardous Waste" and identify the contents (e.g., "this compound Waste").[13][14] The label should also include appropriate hazard pictograms.[13]
-
Keep Containers Closed : Waste containers must be securely sealed at all times, except when actively adding waste.[6] This prevents the release of vapors and protects against spills.
Step 3: Accumulation and Storage
-
Satellite Accumulation Areas (SAA) : Store waste containers in a designated SAA at or near the point of generation.[13][14] This area must be under the control of laboratory personnel.
-
Secondary Containment : It is best practice to keep waste containers in a secondary containment tray or tub to contain any potential leaks.[6]
-
Arrange for Pickup : Once a container is full or is no longer being used, arrange for its removal by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.
Spill Management Protocol
Accidental spills require immediate and correct action to prevent exposure and contamination.
For a Small Spill (Solid or Liquid):
-
Alert Personnel : Immediately notify others in the vicinity.
-
Secure the Area : Restrict access to the spill area.
-
Don Appropriate PPE : Wear the recommended PPE, including double gloves (neoprene or butyl outer), safety goggles, and a lab coat.
-
Contain the Spill : Gently cover the spill with an inert absorbent material like vermiculite, sand, or dry earth.[3][4] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the Waste : Carefully scoop the absorbed material and place it into a labeled hazardous waste container.
-
Decontaminate : Wipe the spill area with a cloth dampened with a suitable solvent (e.g., methanol or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[8]
For a Large Spill:
-
EVACUATE : Immediately evacuate the laboratory, closing the door behind you.
-
ALERT : Notify your supervisor and your institution's EHS or emergency response team immediately.[8]
-
SECURE : Prevent re-entry to the area.
-
DO NOT attempt to clean up a large spill unless you are specifically trained and equipped for hazardous waste emergency response under OSHA's HAZWOPER standard.[3][15]
The Disposal Workflow: A Decision Framework
The following diagram illustrates the logical flow for the proper management and disposal of waste generated from this compound.
Caption: Disposal workflow for this compound.
Regulatory Imperative
All disposal activities are governed by a framework of regulations designed to ensure safety and environmental protection. In the United States, these include:
-
The Environmental Protection Agency (EPA) , which establishes regulations for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[16][17]
-
The Occupational Safety and Health Administration (OSHA) , which sets standards for worker safety, including the Hazard Communication Standard and regulations for handling hazardous waste (HAZWOPER).[15][18][19]
It is the generator's legal responsibility to properly characterize, manage, and dispose of hazardous waste.[1][14] Always consult your institution's specific waste management plan and EHS professionals to ensure full compliance.
By adhering to these detailed procedures, laboratory professionals can confidently manage this compound waste, ensuring a safe working environment and upholding their commitment to environmental stewardship.
References
- 1. fishersci.com [fishersci.com]
- 2. bg.cpachem.com [bg.cpachem.com]
- 3. nj.gov [nj.gov]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 7. How to Use Hydrochloric Acid Safely in Chemical Labs? [eureka.patsnap.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. quora.com [quora.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. MedicalLab Management Magazine [medlabmag.com]
- 14. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 15. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 16. EPA tweaks hazardous waste rules for academic labs | News | Chemistry World [chemistryworld.com]
- 17. epa.gov [epa.gov]
- 18. resources.duralabel.com [resources.duralabel.com]
- 19. osha.gov [osha.gov]
A Senior Application Scientist's Guide to Handling 3-(3-Pyridyl)aniline Dihydrochloride
Introduction: A Proactive Stance on Safety
As researchers and drug development professionals, our work with novel chemical entities demands a forward-thinking approach to safety. 3-(3-Pyridyl)aniline dihydrochloride is a compound of interest due to its unique structure, combining both a pyridine and an aniline moiety. While comprehensive toxicological data for this specific molecule is not widely available, its constituent parts provide a clear directive for cautious handling. The aniline family of chemicals is known for its potential toxicity, including risks of organ damage through prolonged exposure, and it is often classified as a suspected carcinogen and mutagen.[1][2][3][4] The pyridine group also necessitates careful handling in a well-ventilated area.[5]
Therefore, this guide is built upon the principle of precaution, treating this compound with the stringent controls appropriate for its parent compounds. The hazard statements for the dihydrochloride salt itself—H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)—underscore the immediate need for robust personal protective equipment (PPE) and meticulous handling protocols. This document provides the essential, immediate safety and logistical information required to handle this compound responsibly, ensuring both the integrity of your research and the well-being of your laboratory personnel.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is the first line of defense against chemical exposure. For this compound, which is a powder, the primary risks are inhalation of airborne particles, skin contact, and eye contact.[6] The following table outlines the minimum required PPE, grounded in the known hazards of aromatic amines and pyridines.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | ANSI Z87.1 compliant chemical safety goggles. A face shield should be worn over goggles when there is a significant splash hazard (e.g., during bulk transfers or solution preparation).[7] | Protects against airborne powder, which can cause serious eye irritation, and potential splashes of solutions containing the compound. |
| Skin Protection | Gloves: Chemical-resistant nitrile or butyl rubber gloves. Always inspect gloves for tears or pinholes before use. Change gloves immediately if contamination is suspected.[7][8] Lab Coat: A clean, fully-buttoned lab coat must be worn over full-length clothing. | Provides a critical barrier against skin contact. Aniline derivatives can be absorbed through the skin and may cause irritation or systemic toxicity.[1] A lab coat prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is required when handling the solid compound outside of a certified chemical fume hood or if dust generation is likely.[7] | Prevents inhalation of the powder, which may cause respiratory irritation. For aniline compounds, inhalation is a primary route of toxic exposure.[1][3] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a systematic workflow is critical to minimize exposure and prevent contamination. All handling of this compound solid should be performed within a certified chemical fume hood.[8][9]
Preparation and Weighing
-
Pre-Handling Check: Before beginning, ensure the chemical fume hood is functioning correctly. Have all necessary PPE donned, and a designated waste container ready in the hood.[10]
-
Containment: Conduct all weighing and transfer of the solid compound on a disposable weighing paper or in a tared container to contain any loose powder.
-
Minimize Dust: Handle the solid material gently to avoid creating airborne dust.[8] If appropriate for your procedure, the material can be carefully moistened with a suitable solvent to prevent dusting.[7]
-
Labeling: Immediately and clearly label any container holding the chemical with its full name and relevant hazard warnings.[11]
Solution Preparation
-
Controlled Addition: When dissolving the compound, slowly add the solid to the solvent to prevent splashing.[8]
-
Vessel Choice: Use a vessel that is appropriately sized for the volume of solution to minimize the risk of spills.
-
Agitation: If stirring is required, ensure the stir speed is low enough to prevent aerosolization. Keep the container covered with a watch glass or cap when possible.
Post-Handling Decontamination
-
Surface Cleaning: Thoroughly decontaminate all surfaces, glassware, and equipment that may have come into contact with the chemical. Use a suitable solvent followed by soap and water.[8]
-
PPE Removal: Remove PPE in the correct order to avoid self-contamination: gloves first, followed by the lab coat, and finally eye protection.
-
Personal Hygiene: Always wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[7][10] Never eat, drink, or apply cosmetics in the laboratory.[5][12]
Emergency Protocols: Spill and Exposure Management
Preparedness is key to mitigating the impact of an accidental release. All laboratory personnel must be aware of the location of safety showers, eyewash stations, and spill kits.[13]
Personal Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]
-
Skin Contact: Remove all contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists or if a large area was exposed.[1][9]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[14][15]
Spill Response Workflow
The following workflow outlines the decision-making process for responding to a chemical spill.
Caption: Workflow for chemical spill response.
Waste Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.[8]
-
Solid Waste: Collect all contaminated solid materials, including unused chemicals, contaminated weighing papers, gloves, and disposable lab coats, in a dedicated, clearly labeled, and sealed hazardous waste container.[7]
-
Liquid Waste: Collect all solutions containing the compound and any solvents used for rinsing contaminated glassware in a sealed, labeled, and chemical-resistant hazardous waste container.[7] Do not pour any waste down the drain.[16][17]
-
Container Management: Ensure waste containers are kept closed, stored in a designated and well-ventilated secondary containment area, and are away from incompatible materials.[11][18]
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. Follow-up assessment report on aniline: chapter 3 - Canada.ca [canada.ca]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. 3-(Pyridin-3-yl)aniline | C11H10N2 | CID 459521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ipo.rutgers.edu [ipo.rutgers.edu]
- 10. site.unibo.it [site.unibo.it]
- 11. labmanageracademy.com [labmanageracademy.com]
- 12. cce.caltech.edu [cce.caltech.edu]
- 13. saffronchemicals.com [saffronchemicals.com]
- 14. angenechemical.com [angenechemical.com]
- 15. pentachemicals.eu [pentachemicals.eu]
- 16. lanxess.com [lanxess.com]
- 17. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
